Angiotensin I human acetate hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C64H95N17O17 |
|---|---|
Molecular Weight |
1374.5 g/mol |
IUPAC Name |
acetic acid;2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;hydrate |
InChI |
InChI=1S/C62H89N17O14.C2H4O2.H2O/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3;1-2(3)4;/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68);1H3,(H,3,4);1H2 |
InChI Key |
GQMWNZUFNXZMDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O.O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Angiotensin I Human Acetate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angiotensin I (Ang I) is a decapeptide that serves as the primary, though biologically inert, precursor to the potent vasoconstrictor Angiotensin II (Ang II) within the Renin-Angiotensin System (RAS). Its mechanism of action is fundamentally indirect, relying on enzymatic conversion to downstream effector molecules. This technical guide provides a comprehensive overview of the core mechanisms of Angiotensin I, including its metabolic pathways, the kinetics of its conversion, and the experimental protocols used to elucidate its function. While Angiotensin I itself does not exhibit significant direct biological activity, understanding its role is critical for research into hypertension, cardiovascular disease, and the development of RAS-targeting therapeutics.
The Central Role of Angiotensin I in the Renin-Angiotensin System
The classical Renin-Angiotensin System is a cascade crucial for regulating blood pressure and fluid and electrolyte balance. The journey of Angiotensin I begins with the enzymatic cleavage of angiotensinogen, a protein produced by the liver, by renin, an enzyme released from the kidneys in response to lowered blood pressure or blood volume. This reaction yields the decapeptide Angiotensin I.
While Angiotensin I circulates in the bloodstream, it is widely considered to be biologically inactive, existing solely as a precursor to Angiotensin II.[1] Its primary and most well-characterized fate is its conversion to the octapeptide Angiotensin II.
The Canonical Pathway: Conversion by Angiotensin-Converting Enzyme (ACE)
The conversion of Angiotensin I to the physiologically active Angiotensin II is primarily catalyzed by the Angiotensin-Converting Enzyme (ACE), also known as kininase II.[2] ACE is a dipeptidyl carboxypeptidase found predominantly on the surface of vascular endothelial cells, with a particularly high concentration in the lungs.[2] ACE cleaves the C-terminal dipeptide (His-Leu) from Angiotensin I to form Angiotensin II.
Angiotensin II then exerts its potent physiological effects by binding to specific receptors, primarily the AT1 and AT2 receptors, leading to vasoconstriction, aldosterone (B195564) secretion, and increased sodium retention, all of which contribute to an increase in blood pressure.[2]
Alternative Metabolic Pathways of Angiotensin I
Beyond the classical ACE-dependent conversion to Angiotensin II, Angiotensin I can be metabolized through several alternative pathways, leading to the formation of other bioactive peptides. These pathways are of growing interest in cardiovascular research as they can modulate the overall effects of the Renin-Angiotensin System.
The ACE2/Angiotensin-(1-7) Axis
Angiotensin-Converting Enzyme 2 (ACE2), a homolog of ACE, can act on Angiotensin I to produce Angiotensin-(1-9).[3] However, ACE2 has a much higher catalytic efficiency for converting Angiotensin II to Angiotensin-(1-7).[3] Angiotensin-(1-7) often has effects that counterbalance those of Angiotensin II, such as vasodilation and anti-proliferative actions. The direct conversion of Angiotensin I to Angiotensin-(1-7) can also be catalyzed by other enzymes like neprilysin (NEP).[3]
The Chymase Pathway
In certain tissues, particularly the heart and blood vessels, the conversion of Angiotensin I to Angiotensin II can occur via a non-ACE pathway catalyzed by the serine protease, chymase.[4] This pathway is significant because it is not blocked by ACE inhibitors, providing a potential mechanism for "ACE escape" where Angiotensin II levels can be maintained despite ACE inhibition.
Quantitative Data on Angiotensin I Metabolism and Effects
While Angiotensin I has no direct significant biological effects, quantitative analysis of its conversion and relative pressor effects compared to Angiotensin II underscores its role as a precursor.
| Parameter | Enzyme | Substrate | Product | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Conversion Kinetics | Full-length ACE | Angiotensin I | Angiotensin II | 19.0 ± 3.9 | 3.4 ± 0.2 | 1.8 x 10^5 | [3] |
| N-domain ACE | Angiotensin I | Angiotensin II | 22.1 ± 2.6 | 7.9 ± 0.3 | 3.6 x 10^5 | [3] | |
| C-domain ACE | Angiotensin I | Angiotensin II | 20.3 ± 4.1 | 3.3 ± 0.3 | 1.6 x 10^5 | [3] | |
| ACE2 | Angiotensin I | Angiotensin-(1-9) | 86.8 ± 12.7 | 2.9 ± 0.2 | 3.3 x 10^4 | [3] | |
| Neprilysin (NEP) | Angiotensin I | Angiotensin-(1-7) | 18.7 ± 4.4 | 11.6 ± 1.1 | 6.2 x 10^5 | [3] | |
| Chymase | Angiotensin-(1-12) | Angiotensin II | 40 ± 9 | 116 ± 20 (nM/min/mg) | - | [4] |
| Comparative Pressor Effects | Parameter | Angiotensin I | Angiotensin II | Notes | Reference |
| Coronary Flow Reduction | Concentration for equivalent effect | 4x higher | 1x | In isolated rat heart | [3] |
| Blood Pressure Increase | Relative Potency | Lower | Higher | ACE inhibition attenuates the pressor response to Ang I | [1] |
Direct Biological Activity of Angiotensin I: The Evidence for Inertness
Extensive research has consistently demonstrated that Angiotensin I has little to no direct biological activity. Its effects are almost entirely attributable to its conversion to Angiotensin II. Studies have shown that the pressor and steroidogenic actions of Angiotensin I are abolished by ACE inhibitors.
While a definitive lack of binding to AT1 and AT2 receptors is inferred from the absence of direct effects, specific high-quality binding affinity data (Ki or IC50 values) for Angiotensin I are conspicuously absent in the literature. This is likely because its affinity is too low to be physiologically relevant and research has focused on the high-affinity interactions of Angiotensin II and its antagonists. To quantitatively determine the binding affinity of Angiotensin I, a competitive radioligand binding assay, as detailed in the experimental protocols section, would be the standard method. The expected outcome would be a very high IC50 or Ki value, confirming its negligible affinity for these receptors.
Experimental Protocols
Measurement of Angiotensin I Conversion to Angiotensin II by ACE
Objective: To quantify the rate of Angiotensin II production from Angiotensin I by Angiotensin-Converting Enzyme.
Methodology: High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 0.1 M HEPES buffer, pH 8.3, containing 0.3 M NaCl).
-
Enzyme and Substrate: Prepare solutions of purified ACE and Angiotensin I human acetate (B1210297) hydrate (B1144303) in the reaction buffer.
-
Incubation: Incubate the ACE solution with the Angiotensin I solution at 37°C. Samples are taken at various time points.
-
Reaction Termination: Stop the reaction at each time point by adding a quenching solution (e.g., 1 M HCl).
-
HPLC Analysis:
-
Separate the reaction products using a C18 reverse-phase HPLC column.
-
Use a gradient elution system (e.g., a water/acetonitrile gradient with 0.1% trifluoroacetic acid).
-
Detect the peptides by UV absorbance at 214 nm.
-
-
Quantification: Quantify the amounts of Angiotensin I and Angiotensin II by comparing the peak areas to those of known standards. The rate of Angiotensin II formation can then be calculated.
Competitive Radioligand Binding Assay for Angiotensin I Affinity at AT1/AT2 Receptors
Objective: To determine the binding affinity (Ki) of Angiotensin I for the AT1 and AT2 receptors.
Methodology: Radioligand Binding Assay
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing either the human AT1 or AT2 receptor (e.g., HEK293 cells).
-
Radioligand: Use a high-affinity radiolabeled antagonist for the respective receptor (e.g., [125I]-[Sar1,Ile8]-Angiotensin II for AT1 receptors).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + Radioligand.
-
Non-specific Binding: Receptor membranes + Radioligand + a high concentration of an unlabeled specific antagonist (e.g., Losartan for AT1).
-
Competition: Receptor membranes + Radioligand + increasing concentrations of unlabeled Angiotensin I.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Angiotensin I.
-
Determine the IC50 value (the concentration of Angiotensin I that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of Angiotensin I Metabolism
Experimental Workflow for Determining Angiotensin I Receptor Binding Affinity
Conclusion
Angiotensin I human acetate hydrate is a critical component of the Renin-Angiotensin System, acting as the immediate precursor to the potent effector molecule, Angiotensin II. Its mechanism of action is almost exclusively indirect, relying on enzymatic conversion. While it exhibits no significant direct biological activity or binding affinity for angiotensin receptors, a thorough understanding of its metabolic pathways, including the canonical ACE-dependent route and the alternative ACE2 and chymase pathways, is essential for researchers and professionals in drug development. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for studying the role of Angiotensin I in both physiological and pathological contexts.
References
- 1. Effect of ACE inhibition on pressor, renal vascular, and adrenal responses to infusion of angiotensin I in normal subjects eating a low-salt diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 3. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mast cell peptidases (carboxypeptidase A and chymase)-mediated hydrolysis of human angiotensin-(1-12) substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Angiotensin I in the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Angiotensin I, a critical but often overshadowed component of the Renin-Angiotensin System (RAS). While biologically inactive itself, Angiotensin I serves as the essential and rate-limiting precursor to the potent vasoconstrictor, Angiotensin II. Understanding the formation, conversion, and metabolic fate of Angiotensin I is fundamental for research into cardiovascular disease, renal pathophysiology, and the development of targeted therapeutics such as ACE inhibitors and Angiotensin Receptor Blockers (ARBs).
The Position of Angiotensin I in the Renin-Angiotensin System
The Renin-Angiotensin System (RAS), or Renin-Angiotensin-Aldosterone System (RAAS), is a cascaded hormonal system that plays a central role in the regulation of blood pressure, vascular resistance, and fluid and electrolyte balance.[1][2] Angiotensin I (Ang I) is a decapeptide that functions as a pro-hormone within this cascade. It is generally considered to be biologically inactive, with its primary significance lying in its role as the exclusive substrate for the production of the system's main effector molecule, Angiotensin II (Ang II).[3][4]
The classical pathway begins when the enzyme renin, released from the juxtaglomerular cells of the kidney, cleaves the liver-derived precursor protein, angiotensinogen, to form Angiotensin I.[5][6] Ang I then circulates in the bloodstream to the lungs and kidneys, where Angiotensin-Converting Enzyme (ACE) cleaves two C-terminal amino acids to form the highly active octapeptide, Angiotensin II.[6][7]
Quantitative Data
While Angiotensin I has a fleeting existence in the circulation, its concentration is a critical determinant of RAS activity. Its levels can fluctuate significantly in response to physiological stimuli. Angiotensin II is cleared very rapidly from the circulation, whereas its half-life in tissue is substantially longer.[6][8] The low accumulation of Angiotensin I in tissues compared to Angiotensin II suggests its rapid conversion or degradation in the plasma.[8][9]
| Parameter | Value | Subject/Condition | Citation |
| Angiotensin I Concentration | 11 - 88 pg/mL | Normal, Venous Blood | [10] |
| 12 - 72 pg/mL | Normal, Arterial Blood | [10] | |
| Mean: 220 pg/mL | 88 subjects, supine | [8] | |
| Mean: 385 pg/mL | 88 subjects, upright tilt | [8] | |
| Mean: 177 pg/mL | Hypertensive patients, baseline | [8] | |
| Mean: 50 - 55 pg/mL | Hypertensive patients, post-saline infusion | [8] | |
| Angiotensin II Half-Life | ~30 seconds | In circulation | [6] |
| ~15 minutes | In tissue (heart, kidney, adrenal) | [8] | |
| Angiotensin-(1-7) Half-Life | ~10 seconds | In circulation (rats) | [11] |
Alternative Metabolic Pathways
Beyond the canonical ACE-mediated conversion, Angiotensin I is a substrate for several other enzymes, leading to the formation of various other angiotensin peptides. These alternative pathways add a layer of complexity to the RAS and are an active area of research for novel therapeutic targets.
-
Chymase Pathway : In certain tissues, particularly the heart, chymase can convert Ang I to Ang II, representing a significant ACE-independent pathway.[5][12][13] This is a key consideration in the context of ACE inhibitor therapy, as it may account for "Angiotensin II escape."
-
ACE2 Pathway : Angiotensin-converting enzyme 2 (ACE2) can cleave Ang I to produce Angiotensin-(1-9), a nonapeptide with largely unknown function, though it can be further converted to the vasodilator Angiotensin-(1-7).[1][14]
-
Neprilysin (NEP) Pathway : Ang I can be directly converted to the vasodilator Angiotensin-(1-7) by enzymes such as neprilysin (NEP) and thimet oligopeptidase (TOP).[14]
Experimental Protocols
Accurate quantification of Angiotensin I and the activity of its converting enzymes are crucial for RAS research. Below are detailed methodologies for key assays.
Radioimmunoassay (RIA) for Angiotensin I Quantification
This method is highly sensitive for measuring Ang I concentrations in plasma and is often used to determine Plasma Renin Activity (PRA) by quantifying the amount of Ang I generated from endogenous angiotensinogen.[2][4]
Principle: This is a competitive binding assay. Unlabeled Ang I in a sample competes with a fixed amount of radiolabeled Ang I (¹²⁵I-Ang I) for binding sites on a limited amount of Ang I-specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled Ang I in the sample.[4]
Methodology:
-
Sample Collection & Preparation:
-
Collect venous blood into pre-chilled tubes containing an anticoagulant (e.g., 5 mM EDTA) and a cocktail of protease inhibitors to prevent ex vivo generation or degradation of Ang I.[15][16]
-
Centrifuge at 3,000 g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.[15]
-
To measure PRA, split the plasma sample. Incubate one aliquot at 37°C to allow renin to generate Ang I, and keep the other at 4°C as a baseline control. The incubation at 37°C is performed in the presence of an ACE inhibitor to prevent Ang I conversion to Ang II.[2]
-
-
Extraction (Optional but Recommended):
-
Immunoassay Procedure:
-
Reconstitute the dried sample extract in RIA buffer.
-
In polyclonal antibody-coated tubes, add the sample, calibrators, or controls.[2][4]
-
Add a precise amount of ¹²⁵I-labeled Angiotensin I tracer to each tube.[2]
-
Incubate the mixture for 20-22 hours at 4°C to allow competitive binding to reach equilibrium.[15]
-
Following incubation, aspirate the unbound tracer and wash the tubes.[2]
-
Measure the radioactivity of the antibody-bound fraction in each tube using a gamma counter.[4]
-
-
Data Analysis:
-
Generate a standard curve by plotting the bound radioactivity against the concentration of the Ang I calibrators.
-
Determine the Ang I concentration in the unknown samples by interpolating their bound radioactivity values from the standard curve.[4]
-
Fluorometric Assay for Angiotensin-Converting Enzyme (ACE) Activity
This kinetic assay provides a simple and sensitive method to measure ACE activity in samples like serum and plasma or to screen for ACE inhibitors.
Principle: The assay utilizes a synthetic peptide substrate that is internally quenched, such as o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline. In its intact form, the fluorophore's emission is quenched. When ACE cleaves the peptide, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is directly proportional to ACE activity.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 80 mmol/L borate (B1201080) buffer, pH 8.2).[17]
-
Prepare the fluorogenic substrate solution by diluting a concentrated stock in the assay buffer. Protect from light.
-
Prepare samples (e.g., serum, plasma) by diluting them to an appropriate concentration in the assay buffer.
-
-
Assay Procedure:
-
Set a fluorescence microplate reader to the appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 405 nm). Pre-warm the reader and reagents to 37°C.
-
Pipette 50 µL of the diluted sample (or ACE positive control/inhibitor screen) into the wells of a 96-well plate. Include a sample blank containing only assay buffer.
-
Initiate the reaction by adding 50 µL of the pre-warmed substrate solution to all wells for a final volume of 100 µL.
-
Immediately begin reading the fluorescence in kinetic mode, taking measurements every minute for 5-10 minutes. A 5-minute pre-incubation of substrate and plasma may be required to overcome an initial lag phase.[17]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔFluorescence/ΔTime) for each well.
-
Subtract the rate of the sample blank from the rate of the sample wells.
-
The activity of ACE in the sample can be quantified by comparing the rate to a standard curve generated with a purified fluorescent product or by using the molar extinction coefficient of the product.
-
For inhibitor screening, calculate the percentage of inhibition relative to a control reaction with no inhibitor.
-
References
- 1. researchgate.net [researchgate.net]
- 2. ibl-international.com [ibl-international.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. diasource-diagnostics.com [diasource-diagnostics.com]
- 5. scielo.br [scielo.br]
- 6. Angiotensin - Wikipedia [en.wikipedia.org]
- 7. Video: Antihypertensive Drugs: Angiotensin-Converting Enzyme Inhibitors [jove.com]
- 8. Angiotensin II type 1 (AT1) receptor-mediated accumulation of angiotensin II in tissues and its intracellular half-life in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. portlandpress.com [portlandpress.com]
- 11. Converting enzyme determines plasma clearance of angiotensin-(1-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alternative pathways for angiotensin II generation in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. Newly Developed Radioimmunoassay for Human Angiotensin-(1–12) Measurements in Plasma and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment and optimization of kinetic methods for angiotensin-converting enzyme in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Conversion of Angiotensin I to Angiotensin II: A Technical Guide to the Core of the Renin-Angiotensin System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transformation of the decapeptide Angiotensin I (Ang I) into the potent octapeptide Angiotensin II (Ang II) is a critical enzymatic step within the Renin-Angiotensin System (RAS). This conversion is a primary regulator of blood pressure and electrolyte homeostasis. While Angiotensin-Converting Enzyme (ACE) is the most recognized catalyst in this process, alternative pathways, notably involving chymase, play a significant role in specific tissues. Understanding the intricacies of these enzymatic conversions, their kinetics, and the downstream signaling cascades initiated by Ang II is paramount for the development of effective therapeutic agents targeting cardiovascular and renal diseases. This technical guide provides a comprehensive overview of the conversion of Angiotensin I to Angiotensin II, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key pathways.
The Enzymatic Conversion of Angiotensin I to Angiotensin II
The generation of Angiotensin II from its precursor, Angiotensin I, is primarily mediated by two distinct enzymes: Angiotensin-Converting Enzyme (ACE) and chymase. These enzymes differ in their structure, tissue distribution, and enzymatic properties, offering multiple avenues for the regulation of Angiotensin II levels.
The Classical Pathway: Angiotensin-Converting Enzyme (ACE)
Angiotensin-Converting Enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase, is a central component of the RAS.[1] It is predominantly found on the surface of vascular endothelial cells, particularly in the lungs.[2] ACE catalyzes the cleavage of the C-terminal dipeptide His-Leu from Angiotensin I to form Angiotensin II.[1] Beyond its role in Ang II formation, ACE also inactivates the vasodilator bradykinin, further contributing to its overall pressor effect.[1][3]
The Alternative Pathway: Chymase
In certain tissues, particularly the heart and blood vessels, a significant portion of Angiotensin II is generated through an ACE-independent pathway mediated by chymase.[4][5] Chymase is a chymotrypsin-like serine protease stored in the secretory granules of mast cells.[6] Unlike ACE, chymase is not inhibited by conventional ACE inhibitors, highlighting its importance as an alternative mechanism for Ang II production and a potential therapeutic target.[4][7]
Quantitative Data: Enzyme Kinetics and Inhibitor Potency
The efficiency of Angiotensin II formation and the efficacy of its pharmacological inhibition can be quantified through kinetic parameters and inhibitor potency values.
Table 1: Comparative Enzyme Kinetics of ACE and Human Chymase for Angiotensin I
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Angiotensin-Converting Enzyme (ACE) | Angiotensin I | ~5 | - | 1.8 x 105 |
| Human α-Chymase | Angiotensin I (via model peptide) | - | - | 1.1 x 107 (180 µM-1min-1) |
Note: Kinetic values can vary depending on experimental conditions. The kcat/Km for human chymase was converted from µM-1min-1 for comparison.[8][9]
Table 2: IC50 Values of Selected ACE and Chymase Inhibitors
| Inhibitor | Target Enzyme | IC50 (nM) |
| Captopril | ACE | 1.9 - 20 |
| Enalaprilat | ACE | 1.1 - 2.4 |
| Lisinopril | ACE | 1.2 |
| Chymostatin | Chymase | ~15,000 |
| TEI-E548 | Human Chymase | 6.2 |
| NK3201 | Human Chymase | 2.5 |
| Fulacimstat (BAY 1142524) | Hamster Chymase | 1.8 - 1590 (range for derivatives) |
IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and can vary based on the assay conditions.[4][7]
Signaling Pathways of Angiotensin II
Upon its formation, Angiotensin II exerts its diverse physiological effects by binding to specific G protein-coupled receptors, primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.
AT1 Receptor Signaling
The AT1 receptor mediates the majority of the well-known pathophysiological effects of Angiotensin II, including vasoconstriction, aldosterone (B195564) secretion, sodium retention, and cellular growth and proliferation.[7] Its activation triggers a cascade of intracellular signaling events.
AT1 Receptor Signaling Cascade
AT2 Receptor Signaling
The AT2 receptor often counteracts the effects of the AT1 receptor, promoting vasodilation, anti-proliferative effects, and apoptosis. Its signaling pathways are generally less characterized but are of significant interest for their potential protective roles in cardiovascular disease.
AT2 Receptor Signaling Cascade
Experimental Protocols
Accurate measurement of ACE and chymase activity is fundamental for research and drug development in the field of RAS. The following are detailed protocols for common in vitro assays.
Protocol 1: Spectrophotometric Assay for ACE Activity
This method is based on the cleavage of the synthetic substrate Hippuryl-L-Histidyl-L-Leucine (HHL) by ACE, and the subsequent quantification of the released hippuric acid (HA) by measuring the increase in absorbance at 228 nm.[6]
Reagents:
-
Assay Buffer: 100 mM Sodium Borate buffer with 300 mM NaCl, pH 8.3.
-
Substrate Solution: 5 mM HHL in Assay Buffer.
-
ACE Solution: Purified ACE (e.g., from rabbit lung) diluted in Assay Buffer to the desired concentration (e.g., 2 mU/mL).
-
Stopping Solution: 1 M HCl.
-
Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO, water) at various concentrations.
Procedure:
-
In a microcentrifuge tube or 96-well UV-transparent plate, add 40 µL of the test compound solution or buffer (for control).
-
Add 20 µL of ACE solution and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the pre-warmed HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Measure the absorbance at 228 nm using a spectrophotometer or microplate reader.
-
Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(Absorbancecontrol - Absorbancesample) / Absorbancecontrol] x 100
Spectrophotometric ACE Assay Workflow
Protocol 2: Fluorometric Assay for ACE Activity
This highly sensitive assay utilizes an internally quenched fluorescent substrate, such as o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline. Cleavage by ACE separates the fluorophore from the quencher, resulting in an increase in fluorescence.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl with 150 mM NaCl and 10 µM ZnCl₂, pH 7.5.[4]
-
Fluorogenic Substrate Solution: Prepare a stock solution of the substrate in DMSO and dilute to the desired final concentration in the assay buffer.
-
ACE Solution: Diluted in Assay Buffer.
-
Test Compounds: Dissolved in an appropriate solvent.
Procedure:
-
In a 96-well black microplate, add 10-20 µL of the sample or test compound.
-
Add assay buffer to bring the volume to 80 µL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.
-
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence (e.g., Ex: 320 nm, Em: 405 nm) over time at 37°C.[4]
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition as described in the spectrophotometric assay protocol.
Protocol 3: HPLC-Based Assay for ACE Activity
This method offers high specificity and accuracy by separating the product (hippuric acid) from the substrate (HHL) using reverse-phase high-performance liquid chromatography (HPLC) and quantifying the product peak.
Reagents:
-
Same as for the Spectrophotometric Assay.
-
Mobile Phase: e.g., Acetonitrile and water with 0.1% Trifluoroacetic acid (TFA).
Procedure:
-
Perform the enzymatic reaction as described in the spectrophotometric assay (steps 1-5).
-
After stopping the reaction, centrifuge the sample to pellet any precipitate.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Inject an aliquot of the filtered supernatant into the HPLC system equipped with a C18 column.
-
Elute the compounds with an appropriate mobile phase gradient.
-
Monitor the elution of hippuric acid at 228 nm.
-
Quantify the hippuric acid peak by comparing its area to a standard curve of known hippuric acid concentrations.
-
Calculate ACE activity and inhibition based on the amount of hippuric acid produced.
Protocol 4: Colorimetric Assay for Chymase Activity
This assay utilizes a colorimetric substrate, such as N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, which releases p-nitroaniline upon cleavage by chymase, resulting in an increase in absorbance at 405 nm.
Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl.
-
Substrate Solution: N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide dissolved in a suitable solvent (e.g., DMSO) and diluted in Assay Buffer.
-
Chymase Solution: Purified human chymase diluted in Assay Buffer.
-
Test Compounds: Dissolved in an appropriate solvent.
Procedure:
-
In a 96-well plate, add the test compound or buffer.
-
Add the substrate solution.
-
Pre-warm the plate to 37°C.
-
Initiate the reaction by adding the chymase solution.
-
Immediately measure the increase in absorbance at 405 nm over time using a microplate reader.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition as previously described.
Chymase Inhibition Assay Workflow
Conclusion
The conversion of Angiotensin I to Angiotensin II represents a pivotal control point in the Renin-Angiotensin System. A thorough understanding of the enzymes involved, their kinetic properties, and the downstream signaling pathways of Angiotensin II is essential for the rational design and development of novel therapeutics for a multitude of cardiovascular and renal disorders. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to modulate this critical biological pathway. The continued exploration of both the classical ACE-dependent and the alternative chymase-mediated pathways will undoubtedly uncover new opportunities for therapeutic intervention.
References
- 1. Expression and activity levels of chymase in mast cells of burn wound tissues increase during the healing process in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Chymase Inhibition Reduces Infarction and Matrix Metalloproteinase-9 Activation and Attenuates Inflammation and Fibrosis after Acute Myocardial Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of chymase activity using a specific peptide probe conjugated onto gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04322A [pubs.rsc.org]
- 8. Multiplex Assay Kit for Chymase 1, Mast Cell (CMA1) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMG515Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 9. Mast cell chymase limits the cardiac efficacy of Ang I–converting enzyme inhibitor therapy in rodents - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Human Angiotensin I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiotensin I (Ang I) is a decapeptide hormone that serves as the precursor to the potent vasoconstrictor Angiotensin II (Ang II) within the Renin-Angiotensin System (RAS). While largely considered biologically inactive itself, Angiotensin I is the pivotal substrate for a cascade of enzymatic reactions that are fundamental to the regulation of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. This technical guide provides an in-depth exploration of the biological activity of human Angiotensin I, focusing on its enzymatic conversion, receptor interactions, and the established methodologies for its study. Quantitative data on enzyme kinetics and receptor binding are presented in structured tables, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized through diagrams generated using Graphviz to facilitate a clear understanding of the underlying mechanisms.
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that plays a central role in cardiovascular and renal physiology.[1] Within this system, Angiotensin I is formed when the enzyme renin, released from the kidneys, cleaves angiotensinogen, a protein produced by the liver.[2] Angiotensin I is a decapeptide with the amino acid sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu.[3] Although generally considered to have minimal to no direct biological activity, its primary significance lies in its role as the immediate precursor to several biologically active peptides, most notably Angiotensin II.[2] This guide delves into the core aspects of Angiotensin I's biological journey, from its generation to its conversion and the methods used to quantify these processes.
Enzymatic Conversion of Angiotensin I
The biological effects associated with Angiotensin I are predominantly realized through its conversion into other active peptides. This conversion occurs via multiple enzymatic pathways.
The Angiotensin-Converting Enzyme (ACE) Pathway
The primary and most well-characterized pathway for the conversion of Angiotensin I is mediated by the Angiotensin-Converting Enzyme (ACE), also known as kininase II.[4] ACE is a zinc-dependent dipeptidyl carboxypeptidase found predominantly on the surface of pulmonary and renal endothelial cells.[5] It catalyzes the cleavage of the C-terminal dipeptide His-Leu from Angiotensin I to form the octapeptide Angiotensin II.[6]
Angiotensin II is the principal effector molecule of the RAS, exerting potent vasoconstrictor effects, stimulating the release of aldosterone (B195564) from the adrenal cortex, and promoting sodium and water retention by the kidneys.[7]
Non-ACE Pathways: The Role of Chymase
In addition to ACE, alternative enzymatic pathways exist for the conversion of Angiotensin I to Angiotensin II, particularly within specific tissues.[8] Human chymase, a chymotrypsin-like serine protease found in the secretory granules of mast cells, can also efficiently convert Angiotensin I to Angiotensin II.[9] This pathway is significant as it is not inhibited by ACE inhibitors, a widely used class of antihypertensive drugs.[9] In certain tissues, such as the human heart, chymase-dependent Angiotensin II formation may even predominate over the ACE pathway.[9]
Formation of Angiotensin-(1-7)
Angiotensin I can also be a substrate for the formation of other bioactive peptides. Notably, it can be cleaved by neutral endopeptidase (NEP) and prolyl endopeptidase (PEP) to form the heptapeptide (B1575542) Angiotensin-(1-7).[10] Angiotensin-(1-7) often exerts effects that counterbalance those of Angiotensin II, such as vasodilation and anti-proliferative actions, primarily through the Mas receptor.[11]
Quantitative Data
The following tables summarize key quantitative data related to the enzymatic conversion and receptor binding of Angiotensin I.
Table 1: Kinetic Parameters of Enzymes Acting on Angiotensin Peptides
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (M⁻¹s⁻¹) | Source(s) |
| Human ACE (N-domain) | Angiotensin I | 26 | Not Reported | 2.7 x 10⁵ | [12] |
| Human ACE (C-domain) | Angiotensin I | 27 | Not Reported | 1.6 x 10⁵ | [12] |
| Human Chymase | Angiotensin-(1-12) | 40 ± 9 | 116 ± 20 | Not Reported | [13] |
| Human Chymase | Angiotensin I (model peptide) | Not Reported | Not Reported | 11 x 10⁶ | [14] |
Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition.
Table 2: Binding Affinity of Angiotensin Peptides to Angiotensin Receptors
| Ligand | Receptor | IC50 (nM) | Ki (nM) | Cell Line | Radioligand | Source(s) |
| Angiotensin I | AT1 | >1000 | Not Reported | HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]Ang II | [15] |
| Angiotensin I | AT2 | >1000 | Not Reported | HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]Ang II | [15] |
| Angiotensin II | AT1 | 7.92 | Not Reported | HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]Ang II | [15] |
| Angiotensin II | AT2 | 5.22 | Not Reported | HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]Ang II | [15] |
Note: High IC50 values for Angiotensin I indicate very low binding affinity for both AT1 and AT2 receptors.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways originating from Angiotensin I and the workflows of common experimental procedures.
Experimental Protocols
In Vitro ACE Activity Assay (Fluorometric Method)
This protocol is adapted from commercially available kits and literature for measuring ACE activity using a synthetic fluorogenic substrate.
Materials:
-
ACE (purified or in biological sample)
-
Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)
-
Assay Buffer: 50 mM HEPES, 300 mM NaCl, 10 µM ZnCl₂, pH 8.0
-
ACE inhibitor for control (e.g., Captopril)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the desired final concentration in Assay Buffer.
-
Add 20 µL of the sample (or purified ACE solution) to the wells of the microplate. For inhibitor controls, pre-incubate the sample with the inhibitor for 10-15 minutes.
-
Add 160 µL of Assay Buffer to each well.
-
Initiate the reaction by adding 20 µL of the diluted fluorogenic substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at timed intervals (e.g., every minute for 30 minutes) with excitation at ~320 nm and emission at ~420 nm.
-
Calculate the rate of increase in fluorescence (RFU/min). This rate is proportional to the ACE activity.
Isolated Aortic Ring Vasoconstriction Assay
This protocol describes the assessment of Angiotensin I-induced vasoconstriction in isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 Glucose)
-
Angiotensin I
-
Phenylephrine (B352888) or KCl (for viability testing)
-
Isolated organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit solution and remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
Assess the viability of the rings by inducing a contraction with 60 mM KCl or a submaximal concentration of phenylephrine (e.g., 1 µM).
-
After washing and returning to baseline tension, add cumulative concentrations of Angiotensin I (e.g., 10⁻¹⁰ to 10⁻⁶ M) to the bath and record the isometric tension.
-
To differentiate between direct effects of Ang I and effects of its conversion to Ang II, experiments can be repeated in the presence of an ACE inhibitor (e.g., captopril) or an AT1 receptor antagonist (e.g., losartan).
Competitive Radioligand Binding Assay for AT1/AT2 Receptors
This protocol outlines a method to determine the binding affinity (Ki) of Angiotensin I for angiotensin receptors.
Materials:
-
Cell membranes expressing human AT1 or AT2 receptors
-
Radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II)
-
Unlabeled Angiotensin I (competitor)
-
Unlabeled Angiotensin II (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Cell harvester and scintillation counter
Procedure:
-
In a 96-well plate, set up the assay in triplicate with a final volume of 250 µL.
-
Total Binding: Add 50 µL of Binding Buffer, 50 µL of radioligand, and 150 µL of membrane preparation.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled Angiotensin II (e.g., 1 µM), 50 µL of radioligand, and 150 µL of membrane preparation.
-
Competition Binding: Add 50 µL of varying concentrations of unlabeled Angiotensin I, 50 µL of radioligand, and 150 µL of membrane preparation.
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Terminate the binding by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of Angiotensin I to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
Angiotensin I stands as a critical juncture in the Renin-Angiotensin System. While its direct biological activity is minimal, its role as the primary substrate for ACE and chymase makes it a central molecule in the generation of the highly potent Angiotensin II. Furthermore, its conversion to Angiotensin-(1-7) highlights its position in a complex and balanced system of opposing physiological effects. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricacies of Angiotensin I metabolism and its ultimate impact on cardiovascular function. A thorough understanding of the biological activity of Angiotensin I is indispensable for the development of novel therapeutic strategies targeting the Renin-Angiotensin System.
References
- 1. econtent.hogrefe.com [econtent.hogrefe.com]
- 2. ahajournals.org [ahajournals.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Angiotensin Regulation of Vascular Homeostasis: Exploring the Role of ROS and RAS Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Effects of Angiotensin Converting Enzyme Inhibitors on Endothelin-1 and Nitric Oxide Balance in Human Vascular Endothelial Cells: Evidence of an Oxidant-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Reactivity of Isolated Aorta to Study the Angiotensin-(1-7) Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiotensin receptor blockers & endothelial dysfunction: Possible correlation & therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Effects of angiotensin receptor blockers on endothelial nitric oxide release: the role of eNOS variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. Mast cell peptidases (carboxypeptidase A and chymase)-mediated hydrolysis of human angiotensin-(1-12) substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Species differences in angiotensin II generation and degradation by mast cell chymases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mast Cell Chymase and Tryptase as Targets for Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Angiotensin I human acetate hydrate chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Angiotensin I human acetate (B1210297) hydrate (B1144303). It includes detailed information on its physicochemical characteristics, analytical methodologies for its assessment, and its role in the Renin-Angiotensin System. This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular research and drug development.
Core Chemical Properties
Angiotensin I is a decapeptide hormone that serves as a precursor to the potent vasoconstrictor, Angiotensin II. The human acetate hydrate form is a commonly used standard in research settings. Its key chemical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆₂H₈₉N₁₇O₁₄ · xC₂H₄O₂ · yH₂O | --INVALID-LINK-- |
| Molecular Weight (Anhydrous, Free Base) | 1296.48 g/mol | --INVALID-LINK-- |
| Amino Acid Sequence | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu | --INVALID-LINK-- |
| CAS Number | 70937-97-2 | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Purity (by HPLC) | ≥90% | --INVALID-LINK-- |
| Solubility | Soluble in 0.1 M acetic acid (20 mg/mL) | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK-- |
Stability Profile
Aqueous solutions of Angiotensin I exhibit limited stability at room temperature. For short-term storage of aqueous solutions, refrigeration at 0-5°C is recommended for up to one week.[1] Long-term storage of the lyophilized powder should be at -20°C in a dry, well-ventilated place.[2]
| Condition | Stability | Reference |
| Aqueous solution (1 mg/mL) at room temperature | Stable for 4 days; 1.5% loss at 8 days; 27% loss at 18 days; 62% loss at 25 days | [1] |
| Aqueous solution at 0-5°C | Stable for up to 1 week | [1] |
| Lyophilized powder at -20°C | Stable for long-term storage | [2] |
Signaling Pathway: The Renin-Angiotensin System (RAS)
Angiotensin I is a key component of the Renin-Angiotensin System (RAS), a hormonal cascade that plays a crucial role in regulating blood pressure and fluid balance. The classical RAS pathway begins with the cleavage of angiotensinogen (B3276523) by renin to form Angiotensin I. Angiotensin I is then converted to the biologically active Angiotensin II by Angiotensin-Converting Enzyme (ACE).
Experimental Protocols
HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 15% to 40% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Column Temperature: 25°C.
Methodology:
-
Prepare a stock solution of Angiotensin I human acetate hydrate in Mobile Phase A at a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Inject 20 µL of the sample onto the HPLC system.
-
Run the gradient program and record the chromatogram.
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of this compound in various solvents.
Materials:
-
This compound powder.
-
A selection of solvents (e.g., water, PBS, 0.1 M acetic acid, DMSO).
-
Vortex mixer.
-
Centrifuge.
-
Spectrophotometer.
Methodology:
-
Accurately weigh 1 mg of Angiotensin I into a microcentrifuge tube.
-
Add 100 µL of the test solvent to the tube.
-
Vortex the mixture for 2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If the solution is clear, the peptide is soluble at 10 mg/mL.
-
If undissolved particles are present, centrifuge the tube at 10,000 x g for 5 minutes.
-
Carefully collect the supernatant and measure its absorbance at 280 nm using a spectrophotometer. The molar extinction coefficient of Angiotensin I can be used to calculate the concentration of the dissolved peptide.
-
Repeat the process with increasing volumes of the solvent until the peptide is fully dissolved or the desired concentration range has been tested.
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods. The following is a general protocol for a forced degradation study of Angiotensin I.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state).
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 24 hours.
Methodology:
-
Prepare solutions of Angiotensin I (1 mg/mL) in the respective stress media (for hydrolysis and oxidation). For thermal and photolytic studies, use the solid powder.
-
Incubate the samples under the specified conditions for the designated time.
-
After the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the HPLC mobile phase.
-
Analyze the stressed samples using the HPLC method described in section 4.1.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
References
Structure and Sequence of Human Angiotensin I
An In-Depth Technical Guide to the
This guide provides a comprehensive overview of the structure, sequence, and biochemical properties of human Angiotensin I. It is intended for researchers, scientists, and drug development professionals working in fields related to cardiovascular disease, pharmacology, and peptide biochemistry. The document details the methodologies used for its characterization and its central role in the Renin-Angiotensin System.
Human Angiotensin I is a decapeptide, meaning it is a polymer composed of ten amino acids linked by peptide bonds.[1][2] It is an intermediate in the Renin-Angiotensin System (RAS) and the direct precursor to the potent vasoconstrictor, Angiotensin II.[3] Angiotensin I itself has limited direct biological activity, serving primarily as a substrate for Angiotensin-Converting Enzyme (ACE).[2]
The primary structure, or amino acid sequence, of human Angiotensin I is as follows:
This sequence is formed when the enzyme renin, released from the kidneys, cleaves a larger precursor protein called angiotensinogen, which is produced by the liver.[1][4]
Physicochemical Properties
The specific arrangement of these ten amino acids dictates the physicochemical properties of Angiotensin I.
| Property | Value | Source |
| Molecular Formula | C₆₂H₈₉N₁₇O₁₄ | [2] |
| Molecular Weight | 1296.5 g/mol | [2][3] |
| Canonical IUPAC Name | L-alpha-aspartyl-L-arginyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-L-phenylalanyl-L-histidyl-L-leucine | [2] |
The Renin-Angiotensin Signaling Pathway
Angiotensin I is a critical component of the Renin-Angiotensin System (RAS), a hormonal cascade that plays a central role in the regulation of blood pressure and fluid balance.[5] The pathway is initiated in response to stimuli such as low blood pressure or decreased sodium delivery to the kidneys.[1]
The core sequence of this pathway is:
-
Formation of Angiotensin I: The enzyme Renin cleaves the N-terminus of Angiotensinogen , a globulin protein synthesized in the liver, to produce the decapeptide Angiotensin I.[1][6]
-
Conversion to Angiotensin II: As Angiotensin I circulates, primarily through the pulmonary vasculature, Angiotensin-Converting Enzyme (ACE) cleaves the C-terminal dipeptide (His-Leu).[7][8]
-
Biological Effect: This cleavage results in the formation of the highly active octapeptide, Angiotensin II , which exerts potent physiological effects, including vasoconstriction and stimulation of aldosterone (B195564) release, leading to an increase in blood pressure.[1][7][9]
Experimental Protocols for Sequence Determination
The amino acid sequence of peptides like Angiotensin I is determined using precise biochemical techniques. The two primary methods are Edman degradation and mass spectrometry.[10]
Edman Degradation
Developed by Pehr Edman, this classical method determines the amino acid sequence in a stepwise manner from the N-terminus of the peptide.[10][11]
Methodology:
-
Coupling: The peptide is treated with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC reacts specifically with the free N-terminal amino group.[11]
-
Cleavage: Anhydrous acid, such as trifluoroacetic acid (TFA), is used to cleave the N-terminal amino acid derivative from the rest of the peptide chain.[11]
-
Conversion: The cleaved derivative is treated with aqueous acid to convert the unstable product into a more stable phenylthiohydantoin (PTH)-amino acid.[11]
-
Identification: The specific PTH-amino acid is identified using techniques like High-Performance Liquid Chromatography (HPLC) by comparing its retention time to known standards.[11]
-
Cycling: The cycle is repeated on the shortened peptide to identify the next amino acid in the sequence.[10]
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) is a powerful, high-throughput technique for sequencing peptides.[12] It is particularly effective for analyzing complex mixtures and can be performed with very small amounts of sample.[10] The de novo sequencing approach deduces the peptide sequence directly from the fragmentation spectrum without requiring a protein database.[11][13]
Methodology:
-
Sample Preparation (Optional): For larger proteins, the sample is first digested into smaller peptide fragments using enzymes like trypsin.[10]
-
Ionization (MS1): The peptide mixture is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI). The instrument then separates these ions based on their mass-to-charge (m/z) ratio to generate a mass spectrum.[11]
-
Precursor Selection: A specific peptide ion (precursor ion) from the first scan is isolated.[11]
-
Fragmentation (MS2): The selected precursor ion is fragmented into smaller pieces, usually by collision-induced dissociation (CID), where it collides with inert gas molecules. This process preferentially breaks the peptide bonds.[11][13]
-
Fragment Analysis: The m/z ratios of the resulting fragment ions (product ions) are measured in the second stage of the mass spectrometer.
-
Sequence Deduction: The amino acid sequence is reconstructed by computational algorithms that analyze the mass differences between the peaks in the fragment ion spectrum. The mass difference between consecutive ions in a series (like the 'b' or 'y' ion series) corresponds to the mass of a specific amino acid residue.[13]
References
- 1. Angiotensin - Wikipedia [en.wikipedia.org]
- 2. Angiotensin I | C62H89N17O14 | CID 3081372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Angiotensin I (human) - Echelon Biosciences [echelon-inc.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. ClinPGx [clinpgx.org]
- 7. Three key proteases – angiotensin-I-converting enzyme (ACE), ACE2 and renin – within and beyond the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiotensin-I-converting enzyme and its relatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 10. rapidnovor.com [rapidnovor.com]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. Determining the Amino Acid Sequence of a Protein – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 13. m.youtube.com [m.youtube.com]
The Genesis of a Key Vasopressor: An In-depth Technical Guide to the Discovery of Angiotensin I
For Immediate Release
This whitepaper provides a comprehensive technical overview of the pivotal discoveries that led to the identification of Angiotensin I, a critical component of the Renin-Angiotensin System (RAS). Aimed at researchers, scientists, and drug development professionals, this document delves into the historical context, key experiments, and evolving understanding of this crucial physiological pathway. Through detailed experimental protocols, structured data presentation, and visualized conceptual frameworks, this guide offers a deep dive into the foundational research that has shaped our modern understanding of cardiovascular regulation and pharmacology.
Executive Summary
The discovery of Angiotensin I was not a singular event but rather a culmination of decades of research that began with the initial observation of a pressor substance in the kidney. This journey, marked by meticulous experimentation and international collaboration, fundamentally altered our understanding of hypertension and fluid balance. This guide will chronologically unpack the key milestones, from the initial discovery of renin to the independent isolation of the substance we now know as angiotensin, providing a granular look at the scientific process and the brilliant minds that drove it.
Historical Context: The Unraveling of a Physiological Puzzle
The story of Angiotensin I begins long before its formal discovery, rooted in the 19th-century quest to understand the link between the kidneys and blood pressure.
The First Clue: Tigerstedt and Bergman's "Renin"
In 1898, Robert Tigerstedt and his student Per Bergman at the Karolinska Institute in Stockholm conducted a series of experiments that laid the groundwork for the entire field of renin-angiotensin research.[1][2] They observed that saline extracts of rabbit kidney, when injected into other rabbits, caused a significant and sustained rise in blood pressure.[3][4] They named the responsible substance "renin."[3][4] Their work, though groundbreaking, was largely overlooked by the scientific community for several decades.[2]
The Reawakening: Goldblatt's Model of Experimental Hypertension
The importance of renin was reignited in 1934 by the work of Harry Goldblatt at Western Reserve University.[5] Goldblatt developed a surgical model of hypertension in dogs by partially constricting the renal arteries with a silver clamp.[6][7] This experiment demonstrated a clear link between renal ischemia (reduced blood flow to the kidneys) and sustained high blood pressure, providing a robust model for studying the underlying mechanisms.[6][7]
The Simultaneous Discovery of a New Pressor Substance
In the late 1930s, two independent research groups, spurred by Goldblatt's findings, converged on the discovery of a potent pressor substance produced by the interaction of renin with a component in the blood.
The Argentine Contribution: "Hypertensin"
A team in Buenos Aires, led by Eduardo Braun-Menéndez, included Juan Carlos Fasciolo, Luis Federico Leloir, and Juan M. Muñoz.[8] Building on their initial findings that the venous blood from an ischemic kidney had a pressor effect, they demonstrated that renin was an enzyme that acted on a plasma substrate to produce a new, potent vasoconstrictor.[2][9] They named this substance "hypertensin."[9][10]
The American Discovery: "Angiotonin"
Concurrently, at the Lilly Research Laboratories in Indianapolis, a group led by Irvine H. Page and his colleague Oscar M. Helmer made a similar discovery.[11][12] They found that renin itself was not directly responsible for the pressor effect but rather acted on a plasma "renin-activator" to produce a powerful vasoconstrictor substance, which they named "angiotonin."[4][11]
A Consensus is Reached
For nearly two decades, the dual nomenclature of "hypertensin" and "angiotonin" persisted in the scientific literature. In 1958, at a symposium, Braun-Menéndez and Page jointly proposed the name "angiotensin" to unify the field, a name derived from the combination of their original terms.[2][9][10]
Key Experimental Protocols
The following sections provide detailed methodologies for the seminal experiments that led to the discovery of Angiotensin I, based on available historical accounts.
Tigerstedt and Bergman's Preparation of Renin Extract and Pressor Assay (1898)
Objective: To determine if a substance within the kidney could elicit a pressor response.
Experimental Protocol:
-
Preparation of Renal Extract:
-
The kidneys of a rabbit were excised and chilled.
-
The renal cortex was separated from the medulla.
-
A cold water or saline extract of the renal cortex was prepared. While the exact ratios were not detailed in many secondary accounts, the process involved macerating the tissue in the cold solvent.
-
The mixture was then likely filtered to remove solid debris, yielding a crude extract.[3]
-
-
Bioassay for Pressor Activity:
-
A recipient rabbit was anesthetized.
-
The carotid artery was cannulated and connected to a mercury manometer attached to a kymograph to record blood pressure.[13] The kymograph consisted of a revolving drum covered with smoked paper, onto which a stylus connected to the manometer would etch a continuous tracing of blood pressure fluctuations.[13][14][15]
-
A baseline blood pressure was established.
-
The prepared renal extract was injected intravenously into the recipient rabbit.
-
Changes in blood pressure were continuously recorded on the kymograph.
-
Goldblatt's Renal Artery Constriction Model (1934)
Objective: To induce experimental hypertension by reducing renal blood flow.
Experimental Protocol:
-
Surgical Procedure:
-
Adult dogs were used as the experimental subjects.
-
Under anesthesia and sterile surgical conditions, the renal arteries were exposed.
-
A specially designed adjustable silver clamp was placed around one or both renal arteries.[6][7]
-
The clamp was tightened to a degree that partially occluded the artery, reducing blood flow without causing complete blockage.
-
The surgical incision was closed.
-
-
Blood Pressure Measurement:
-
Systolic blood pressure was measured in the conscious dogs post-operatively.
-
While the exact method of blood pressure measurement in the conscious dogs in Goldblatt's original experiments is not always detailed in secondary sources, methods available at the time for trained, unanesthetized dogs included direct arterial puncture of the femoral artery.
-
Braun-Menéndez and Fasciolo's Demonstration of a Circulating Pressor Substance
Objective: To demonstrate that a pressor substance is released from the ischemic kidney into the bloodstream.
Experimental Protocol:
-
Experimental Setup:
-
A donor dog's kidney was rendered ischemic, likely using a method similar to Goldblatt's.
-
The venous blood from the ischemic kidney was collected.
-
A recipient dog, often nephrectomized (having had its own kidneys removed) to enhance the pressor response, was used for the bioassay.
-
-
Bioassay:
-
The recipient dog's blood pressure was monitored, likely using a kymograph.
-
The collected venous blood from the donor dog was injected into the recipient dog.
-
The resulting change in the recipient dog's blood pressure was recorded.
-
Isolation of "Hypertensin" (Braun-Menéndez et al.)
Objective: To isolate and purify the pressor substance from the blood of animals with experimental hypertension.
Experimental Protocol:
-
Blood Collection and Initial Processing:
-
Blood was drawn from the femoral artery of dogs with experimental renal hypertension.
-
The blood was immediately mixed with ethanol (B145695) to precipitate proteins and halt enzymatic activity.[6][16]
-
-
Extraction and Purification:
-
The ethanol filtrate was concentrated by evaporation.[6]
-
The active substance (hypertensin) was extracted into n-butanol.[6][16]
-
The butanol extract was then subjected to adsorption chromatography using alumina (B75360).[6][16]
-
The hypertensin was subsequently eluted from the alumina with dilute ethanol.[6][16]
-
The eluate was evaporated to dryness and the residue dissolved in water for bioassay.[6]
-
Isolation of "Angiotonin" (Page and Helmer, 1940)
Objective: To isolate and purify the pressor substance generated from the reaction of renin and its plasma substrate.
Experimental Protocol:
-
Generation of Angiotonin:
-
Purification:
Quantitative Data from Key Experiments
The following tables summarize the quantitative data reported in these pioneering studies, providing a clearer picture of the magnitude of the observed effects.
| Experiment | Subject | Intervention | Baseline Blood Pressure (mmHg) | Peak Blood Pressure (mmHg) |
| Tigerstedt & Bergman (1898) | Rabbit | Injection of rabbit kidney extract | ~80-100 | ~120-150 (estimated) |
| Goldblatt et al. (1934) | Dog | Bilateral renal artery constriction | ~120/80 | >200/120 (sustained) |
| Braun-Menéndez et al. (1939) | Dog | Injection of "hypertensin" | Not specified | Significant pressor response |
| Page & Helmer (1940) | Cat/Dog | Injection of "angiotonin" | Not specified | Sharp, immediate rise |
Note: Precise quantitative data from the earliest publications can be sparse and inconsistently reported. The values presented are based on available information and historical reviews.
Early Understanding of the Signaling Pathway
The initial conceptualization of what would become the Renin-Angiotensin System was a simple, two-step process. The researchers of the late 1930s and early 1940s understood the pathway as follows:
-
The kidney, in response to ischemia, releases renin .
-
Renin, an enzyme, acts on a substrate present in the plasma (variously called "renin-activator" or "hypertensinogen" ).
-
This enzymatic reaction produces a potent pressor substance ("angiotonin" or "hypertensin" ).
It was not until later research that the complexity of the system, including the existence of Angiotensin I as an intermediate and its conversion to the more active Angiotensin II, was elucidated.
Visualizing the Discovery Process and Early Concepts
The following diagrams, rendered in DOT language, illustrate the logical flow of the key discoveries and the early understanding of the renin-angiotensin signaling pathway.
Conclusion
The discovery of Angiotensin I stands as a testament to the power of systematic investigation and the importance of building upon prior scientific foundations. The work of Tigerstedt, Bergman, Goldblatt, Braun-Menéndez, Page, and their respective teams not only identified a key player in blood pressure regulation but also opened the door to the development of life-saving antihypertensive therapies. This technical guide has aimed to provide a detailed and structured overview of this critical period in medical history, offering valuable insights for today's researchers and drug development professionals who continue to explore the complexities of the Renin-Angiotensin System.
References
- 1. Harry Goldblatt and the discovery of renin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. STUDIES ON EXPERIMENTAL HYPERTENSION: III. THE PRODUCTION OF PERSISTENT HYPERTENSION IN MONKEYS (MACAQUE) BY RENAL ISCHEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CRYSTALLINE PRESSOR SUBSTANCE (ANGIOTONIN) RESULTING FROM THE REACTION BETWEEN RENIN AND RENIN-ACTIVATOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Goldblatt, H., Lynch, J., Hamzal, R. and Summerville, W.W. (1934) Studies on Experimental Hypertension, I The Production of Persistent Elevation of Systolic Blood Pressure by Means of Renal Ischemia. Journal of Experimental Medicine, 59, 347-379. - References - Scientific Research Publishing [scirp.org]
- 6. The isolation and assay of hypertensin from blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Goldblatt clamps for hypertension experiments, 1934 - Dittrick Medical History Center [artsci.case.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Seven decades of angiotensin (1939-2009) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. [PDF] A CRYSTALLINE PRESSOR SUBSTANCE (ANGIOTONIN) RESULTING FROM THE REACTION BETWEEN RENIN AND RENIN-ACTIVATOR | Semantic Scholar [semanticscholar.org]
- 13. Kymograph - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. youtube.com [youtube.com]
- 16. THE ISOLATION AND ASSAY OF HYPERTENSIN FROM BLOOD - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of Angiotensin I in Blood Pressure Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiotensin I, a decapeptide hormone, has long been considered primarily an inactive precursor to the potent vasoconstrictor Angiotensin II within the Renin-Angiotensin-Aldosterone System (RAAS). While its conversion to Angiotensin II is indeed its principal role in blood pressure regulation, emerging research suggests a more complex physiological profile. This technical guide provides a comprehensive overview of the physiological functions of Angiotensin I, detailing its synthesis, conversion, and direct and indirect effects on blood pressure. The document includes quantitative data on its physiological parameters, detailed experimental protocols for its study, and visual representations of its associated signaling pathways to support advanced research and drug development in cardiovascular diseases.
Introduction: The Renin-Angiotensin-Aldosterone System (RAAS)
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as decreased renal perfusion, low sodium concentration in the distal tubule, or sympathetic nervous system activation. Renin, a proteolytic enzyme, cleaves the N-terminus of angiotensinogen, a globulin synthesized by the liver, to produce the decapeptide Angiotensin I.
While Angiotensin I itself has limited direct biological activity, it serves as the substrate for Angiotensin-Converting Enzyme (ACE), which cleaves a dipeptide from the C-terminus of Angiotensin I to form the highly active octapeptide, Angiotensin II. Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone (B195564) from the adrenal cortex, leading to sodium and water retention, and thereby increasing blood pressure. This guide focuses on the pivotal, though often understated, role of Angiotensin I in this vital physiological system.
The Journey of Angiotensin I: From Synthesis to Conversion
The formation of Angiotensin I is the rate-limiting step in the RAAS cascade. Its subsequent conversion to Angiotensin II is a rapid and efficient process, primarily occurring in the pulmonary circulation where ACE is abundantly expressed on the surface of endothelial cells.
ACE-Mediated Conversion: The Primary Pathway
The conversion of Angiotensin I to Angiotensin II by ACE is the classical and most well-understood pathway. This enzymatic reaction is a key target for antihypertensive therapies, with ACE inhibitors being a widely prescribed class of drugs.
Alternative Pathways of Angiotensin I Metabolism
Beyond the canonical ACE pathway, Angiotensin I can be metabolized by other enzymes, leading to the formation of various angiotensin peptides with distinct biological activities.
-
Angiotensin-(1-7) Formation: Neutral endopeptidases can cleave Angiotensin I to form Angiotensin-(1-7), a heptapeptide (B1575542) that often opposes the actions of Angiotensin II by promoting vasodilation.[1][2] The formation of Angiotensin-(1-7) can also occur from Angiotensin II via ACE2.[2][3]
-
Non-ACE Mediated Angiotensin II Formation: In certain tissues, enzymes like chymase and cathepsin G can also convert Angiotensin I to Angiotensin II, representing an "ACE-independent" pathway.[4]
Physiological Effects of Angiotensin I
While often described as inactive, Angiotensin I is not merely a passive precursor. Its physiological effects can be categorized as indirect (mediated by its conversion to other angiotensin peptides) and, to a lesser extent, direct.
Indirect Effects via Conversion to Angiotensin II
The most significant physiological impact of Angiotensin I is through its conversion to Angiotensin II. Angiotensin II exerts a wide range of effects that collectively increase blood pressure:
-
Vasoconstriction: Angiotensin II is one of the most potent endogenous vasoconstrictors, acting directly on vascular smooth muscle cells to increase peripheral resistance.
-
Aldosterone Release: It stimulates the adrenal cortex to release aldosterone, which promotes sodium and water reabsorption in the kidneys.
-
Sympathetic Nervous System Activation: Angiotensin II enhances the release of norepinephrine (B1679862) from sympathetic nerve endings and inhibits its reuptake, amplifying sympathetic tone.
-
Renal Effects: It constricts the efferent arterioles of the glomerulus to a greater extent than the afferent arterioles, thereby increasing the glomerular filtration fraction and preserving glomerular filtration rate in the face of decreased renal blood flow.
-
Cellular Growth and Proliferation: Angiotensin II has mitogenic effects on vascular smooth muscle cells and cardiac myocytes, contributing to vascular and cardiac hypertrophy.
Direct Effects of Angiotensin I
Evidence for direct, non-ACE-mediated effects of Angiotensin I is emerging, particularly at the tissue level. Some studies suggest that Angiotensin I may have intracrine and paracrine functions, although these are generally considered to be less potent than the effects of Angiotensin II.[5] For instance, in some vascular beds, Angiotensin I can elicit a weak pressor response that is not entirely blocked by ACE inhibitors, suggesting a possible direct interaction with angiotensin receptors or conversion by other local enzymes.[5][6]
Quantitative Data on Angiotensin I and its Metabolites
The following tables summarize key quantitative data related to Angiotensin I and its role in blood pressure regulation.
Table 1: Plasma Concentrations of Angiotensin I and II in Healthy and Pathological States
| Analyte | Healthy Controls | Patients with Vasodilatory Shock |
| Angiotensin I (pg/mL) | 42 (IQR: 30.46–87.34) | 253 (IQR: 72.30–676.00) |
| Angiotensin II (pg/mL) | 97 (IQR: 35.27–181.01) | 84 (IQR: 23.85–299.50) |
| Angiotensin I/II Ratio | 0.4 (IQR: 0.28–0.64) | 1.63 (IQR: 0.98–5.25) |
Data from a study on patients with catecholamine-resistant vasodilatory shock.[7] IQR: Interquartile Range.
Table 2: Hemodynamic Effects of Angiotensin Infusion
| Parameter | Angiotensin II Infusion (32 ng/kg bolus in conscious dogs) |
| Mean Arterial Pressure | ↑ by 38 ± 3 mm Hg |
| Total Peripheral Resistance | ↑ by 37 ± 2 mm Hg/L/minute |
| Heart Rate | ↓ by 15 ± 2 beats/minute |
Data from a study on the direct and indirect pressor actions of Angiotensin II.[8]
Table 3: Pressor Response to Angiotensin Infusion in Hypertensive Patients
| Patient Group | Angiotensin II Dose to Raise Diastolic Pressure by 20 mm Hg |
| Essential Hypertension | 3.8 ng/kg/min |
| Renovascular Hypertension | 9.8 ng/kg/min |
Data from a study on the angiotensin infusion test in hypertensive patients.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the physiological role of Angiotensin I.
Measurement of Angiotensin-Converting Enzyme (ACE) Activity
A common method for measuring ACE activity is through a fluorometric assay using a synthetic substrate.
Protocol: Fluorometric ACE Activity Assay in Plasma/Serum
-
Reagent Preparation:
-
Assay Buffer: 100 mM Borate (B1201080) Buffer with 300 mM NaCl, pH 8.3.
-
Substrate Stock Solution: Prepare a stock solution of a fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline) in a suitable solvent like DMSO.
-
Working Substrate Solution: Dilute the substrate stock solution to the desired final concentration in the assay buffer.
-
ACE Standard: A purified ACE enzyme of known activity for generating a standard curve.
-
Stop Solution: 0.34 M NaOH.
-
Fluorescent Labeling Reagent: o-phthaldialdehyde (OPA).
-
-
Assay Procedure (96-well plate format):
-
Add 10-20 µL of plasma or serum sample to each well.
-
For inhibitor screening, add the test compound at this stage.
-
Add assay buffer to bring the volume to 80 µL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the working substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Monitor the increase in fluorescence (Excitation: ~320 nm, Emission: ~405 nm) over time at 37°C in kinetic mode.[10]
-
-
Data Analysis:
-
Determine the rate of the reaction (fluorescence units/minute) from the linear portion of the fluorescence versus time plot.
-
Generate a standard curve using the ACE standard of known activity.
-
Calculate the ACE activity in the samples by comparing their reaction rates to the standard curve.
-
For inhibitor studies, calculate the percent inhibition and determine the IC50 value.
-
Protocol: ACE Activity Assay in Tissue Homogenates
-
Tissue Homogenate Preparation:
-
Excise the tissue of interest and immediately place it in ice-cold PBS to wash away blood.
-
Blot the tissue dry and record its wet weight.
-
Homogenize the tissue in an appropriate ice-cold homogenization buffer (e.g., 0.4 M sodium borate buffer, pH 7.2, containing 0.34 M sucrose (B13894) and 0.9 M NaCl) at a ratio of 1g tissue to 10 mL buffer.[11]
-
Centrifuge the homogenate at 3,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for the ACE activity assay.[11]
-
-
Assay Procedure:
-
The assay procedure is similar to that for plasma/serum, with the tissue homogenate supernatant used as the sample. The volume of homogenate may need to be optimized based on the tissue's ACE activity.
-
Angiotensin Infusion Studies
Angiotensin infusion studies are performed to assess the pressor response to exogenous angiotensin peptides.
Protocol: Angiotensin II Infusion in Animal Models (Mice)
-
Animal Preparation:
-
Blood Pressure Measurement:
-
Measure systolic blood pressure at regular intervals (e.g., every 7 days) using a non-invasive tail-cuff system.[12]
-
For each mouse at each time point, record multiple sequential readings to ensure accuracy.
-
-
Data Analysis:
-
Compare the blood pressure measurements of the Angiotensin II-infused group to a control group receiving a vehicle infusion.
-
Analyze the time course of the hypertensive response.
-
Protocol: Angiotensin Infusion Test in Humans
Note: This is a clinical procedure and should only be performed by qualified medical professionals in a controlled setting.
-
Patient Preparation:
-
The patient should be in a supine position and have an intravenous line established.
-
Discontinue any antihypertensive medications that could interfere with the test, as clinically appropriate.
-
-
Infusion Protocol:
-
Infuse a solution of synthetic Angiotensin II intravenously at a controlled rate.
-
The infusion rate is typically started at a low dose and gradually increased until a specific pressor response is achieved (e.g., a 20 mm Hg rise in diastolic blood pressure).[9]
-
-
Monitoring:
-
Monitor blood pressure and heart rate continuously throughout the infusion.
-
-
Interpretation:
-
The dose of Angiotensin II required to elicit the target pressor response is determined. Patients with renovascular hypertension are typically less sensitive to exogenous Angiotensin II and require a higher dose compared to those with essential hypertension.[9]
-
Signaling Pathways and Molecular Interactions
The physiological effects of the RAAS are mediated through complex intracellular signaling pathways initiated by the binding of angiotensin peptides to their respective receptors.
The Renin-Angiotensin-Aldosterone System Cascade
The following diagram illustrates the classical RAAS cascade, highlighting the central role of Angiotensin I.
Caption: The classical Renin-Angiotensin-Aldosterone System (RAAS) cascade.
Angiotensin II Receptor Signaling
Angiotensin II mediates its effects by binding to two main G protein-coupled receptors: AT1 and AT2. The majority of the well-known cardiovascular effects of Angiotensin II are mediated by the AT1 receptor.
Caption: Simplified signaling pathways of Angiotensin II via AT1 and AT2 receptors.
Experimental Workflow for ACE Activity Measurement
The following diagram outlines the general workflow for measuring ACE activity in a given sample.
Caption: General experimental workflow for fluorometric ACE activity measurement.
Conclusion
Angiotensin I occupies a critical juncture in the regulation of blood pressure. While its primary role is to serve as the substrate for the production of the potent vasoconstrictor Angiotensin II, a complete understanding of its physiology requires an appreciation for its broader metabolic potential and potential for direct, albeit less pronounced, biological effects. For researchers and drug development professionals, a thorough understanding of the kinetics of Angiotensin I conversion and the factors that influence it is paramount for the design of effective therapeutic strategies targeting the RAAS. The experimental protocols and data presented in this guide provide a foundation for further investigation into the nuanced role of Angiotensin I in cardiovascular health and disease.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Cardiovascular actions of angiotensin-(1-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. ACE and non-ACE mediated effect of angiotensin I on intracellular calcium mobilization in rat glomerular arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiotensin I and angiotensin II concentrations and their ratio in catecholamine-resistant vasodilatory shock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animals, angiotensin II infusion, and blood pressure measurement [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]
- 13. Video: Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice [jove.com]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
Angiotensin I Human Acetate Hydrate: A Technical Guide for Researchers
An In-depth Examination of its Properties, Signaling Role, and Experimental Applications
This technical guide provides a comprehensive overview of Angiotensin I human acetate (B1210297) hydrate, a crucial peptide in the renin-angiotensin system (RAS). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, its role as a precursor in vital signaling pathways, and its applications in experimental research.
Core Physicochemical Properties
Angiotensin I is a decapeptide that serves as the precursor to the potent vasoconstrictor, Angiotensin II.[1] Its properties are fundamental to understanding its function and for its proper handling and use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 70937-97-2 | [2][3] |
| Molecular Formula | C62H89N17O14 (for free base) | [2] |
| Molecular Weight | 1296.48 g/mol (anhydrous free base basis) | [2][3] |
| Amino Acid Sequence | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu | [2] |
| Appearance | White to off-white powder or crystals | |
| Purity | Typically ≥90% or ≥95% (HPLC) |
Solubility and Stability
Proper dissolution and storage are critical for maintaining the integrity and activity of Angiotensin I.
| Parameter | Details | Source |
| Solubility | Soluble in 0.1 M acetic acid (20 mg/ml), yielding a clear solution. | [2] |
| Aqueous Solution Stability | At 1 mg/ml in water, it is stable at room temperature for 4 days.[2] Over longer periods at room temperature, degradation is observed: 1.5% loss at 8 days, 27% loss at 18 days, and 62% loss at 25 days.[2] When dissolved in water, it can be stored at 0-5 °C for up to one week.[2] | |
| Storage | Recommended storage temperature for the solid form is -20°C. | [2] |
The Renin-Angiotensin Signaling Pathway
Angiotensin I itself has limited direct biological activity.[4] Its primary role is to serve as the substrate for Angiotensin-Converting Enzyme (ACE), which converts it into the biologically active octapeptide, Angiotensin II.[1][5] The renin-angiotensin system is a critical regulator of blood pressure and cardiovascular homeostasis.[5]
The following diagram illustrates the classical Renin-Angiotensin System cascade.
References
The Endogenous Production of Angiotensin I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms underlying the endogenous production of Angiotensin I (Ang I), a critical precursor in the renin-angiotensin system (RAS). The RAS is a pivotal regulator of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. A thorough understanding of Ang I synthesis is therefore fundamental for research into cardiovascular diseases and the development of novel therapeutic agents.
The Core Reaction: From Angiotensinogen (B3276523) to Angiotensin I
The synthesis of Angiotensin I is the rate-limiting step in the activation of the RAS. This process involves the enzymatic cleavage of the N-terminal decapeptide from angiotensinogen, a glycoprotein (B1211001) primarily synthesized and secreted by the liver.[1][2] The enzyme responsible for this highly specific proteolytic cleavage is renin .[3][4]
Angiotensinogen --(Renin)--> Angiotensin I + des-Ang I-Angiotensinogen
Renin is an aspartyl protease produced, stored, and secreted by the juxtaglomerular cells of the kidney.[5][6] The release of active renin into the circulation initiates the RAS cascade.[7] While the liver is the principal source of circulating angiotensinogen, adipose tissue also contributes to systemic levels.[8]
Quantitative Data on Key Components
The concentrations and kinetic parameters of the components involved in Angiotensin I production are crucial for understanding the dynamics of the RAS.
| Parameter | Human Plasma Value | Species | Reference |
| Angiotensinogen Concentration | ~1 µM (60 µg/mL) | Human | [1] |
| 970.4 ± 214.3 nmol/L (hypertensive obese men) | Human | [9] | |
| 868.4 ± 173.0 nmol/L (normotensive obese men) | Human | [9] | |
| Angiotensin I Concentration | Median: 42 pg/mL (healthy controls) | Human | [10] |
| Median: 253 pg/mL (vasodilatory shock patients) | Human | [10] | |
| Plasma Renin Activity (PRA) | 1.1 – 2.7 pmol/mL/h (supine) | Human | [11] |
| 2.8 – 4.5 pmol/mL/h (upright) | Human | [11] | |
| Renin KM for Angiotensinogen | 1.25 µM | Human | [1] |
Note: Values can vary significantly based on physiological state, posture, and dietary sodium intake.[11][12]
Regulation of Renin Release
The synthesis and secretion of renin are tightly regulated by several interconnected pathways, ensuring a responsive control over RAS activity. The primary stimuli for renin release include:
-
Intrarenal Baroreceptors: Juxtaglomerular cells act as mechanoreceptors, sensing changes in the perfusion pressure of the afferent arteriole. A decrease in blood pressure leads to increased renin secretion.[6][13]
-
Macula Densa: Specialized cells in the distal tubule, the macula densa, sense the concentration of sodium chloride. A decrease in NaCl delivery to the macula densa stimulates renin release from adjacent juxtaglomerular cells.[6][7]
-
Sympathetic Nervous System: Sympathetic nerve fibers innervate the juxtaglomerular cells. Activation of β1-adrenergic receptors by norepinephrine (B1679862) stimulates renin secretion.[6][13]
-
Negative Feedback Loop: Angiotensin II, the downstream effector of the RAS, inhibits renin release by binding to AT1 receptors on juxtaglomerular cells, forming a negative feedback loop.[13]
Signaling Pathways and Experimental Workflows
Signaling Pathway for Renin Release
Caption: Major pathways regulating renin release from juxtaglomerular cells.
Core Enzymatic Reaction Workflow
Caption: The enzymatic conversion of angiotensinogen to Angiotensin I by renin.
Experimental Workflow: Angiotensin I ELISA
Caption: A typical workflow for the quantitative measurement of Angiotensin I using a competitive ELISA kit.
Experimental Protocols
Measurement of Plasma Renin Activity (PRA)
Plasma Renin Activity is indirectly measured by quantifying the amount of Angiotensin I generated from endogenous angiotensinogen in a plasma sample over a specific period.
Principle: This assay measures the enzymatic activity of renin in plasma. The sample is incubated at 37°C, allowing renin to cleave angiotensinogen, producing Angiotensin I. A parallel sample is kept at 0-4°C to prevent enzymatic activity, serving as a baseline control. The generated Angiotensin I is then quantified, typically by ELISA or radioimmunoassay (RIA). The result is expressed as the mass of Angiotensin I generated per volume of plasma per unit of time (e.g., ng/mL/h).[14]
Methodology:
-
Sample Collection: Collect whole blood into a tube containing EDTA as an anticoagulant.[14]
-
Plasma Separation: Centrifuge the blood sample to separate the plasma.[14]
-
Inhibitor Addition: Add a protease inhibitor cocktail (e.g., PMSF) to the plasma to prevent the degradation of generated Angiotensin I.[14]
-
Sample Aliquoting: Divide the plasma sample into two aliquots.
-
Incubation:
-
Stopping the Reaction: After incubation, place the 37°C sample on ice to stop the enzymatic reaction.
-
Quantification of Angiotensin I: Measure the concentration of Angiotensin I in both the 37°C and 0°C samples using a validated method such as an ELISA kit (see protocol 5.2).
-
Calculation: Subtract the Angiotensin I concentration of the 0°C sample from the 37°C sample and divide by the incubation time to determine the PRA.
Quantification of Angiotensin I by Competitive ELISA
Principle: This is a competitive inhibition enzyme immunoassay. The microplate wells are pre-coated with Angiotensin I. During the assay, Angiotensin I in the sample competes with the coated Angiotensin I for binding to a biotinylated anti-Angiotensin I antibody. The amount of bound antibody is inversely proportional to the concentration of Angiotensin I in the sample.[15][16]
Methodology:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. This includes reconstituting standards to create a standard curve.[15][16]
-
Sample/Standard Addition: Add 50 µL of the prepared standards and samples to the appropriate wells of the microplate.[15][16]
-
Detection Reagent A Addition: Immediately add 50 µL of prepared Detection Reagent A (biotinylated anti-Angiotensin I antibody) to each well. Mix and incubate for 1 hour at 37°C.[15][16]
-
First Wash: Aspirate the liquid from each well and wash three times with the provided wash buffer.[15][16]
-
Detection Reagent B Addition: Add 100 µL of prepared Detection Reagent B (avidin-HRP conjugate) to each well. Incubate for 30 minutes at 37°C.[15][16]
-
Second Wash: Aspirate and wash the wells five times.[15][16]
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well. Incubate for 15-25 minutes at 37°C in the dark. A color change from blue to yellow will occur.[15]
-
Stopping the Reaction: Add 50 µL of stop solution to each well to terminate the reaction.[15][16]
-
Absorbance Reading: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Calculation: Construct a standard curve by plotting the OD values of the standards against their known concentrations. Determine the Angiotensin I concentration in the samples by interpolating their OD values on the standard curve.
Conclusion
The endogenous production of Angiotensin I is a tightly regulated and pivotal process in cardiovascular physiology. The interplay between renin, angiotensinogen, and the complex regulatory pathways that control renin release presents numerous targets for therapeutic intervention. The experimental protocols detailed in this guide provide robust methods for quantifying the key components of this system, enabling further research into its role in health and disease. A comprehensive understanding of these mechanisms is essential for professionals engaged in the discovery and development of next-generation cardiovascular therapeutics.
References
- 1. Molecular and Pathophysiological Features of Angiotensinogen: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin I | peptide | Britannica [britannica.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Plasma angiotensinogen is associated with higher 24-hour ambulatory blood pressure independently of plasma angiotensin II in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angiotensin I and angiotensin II concentrations and their ratio in catecholamine-resistant vasodilatory shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Renin Activity – Supra-Regional Assay Service [sas-centre.org]
- 12. labcorp.com [labcorp.com]
- 13. gpnotebook.com [gpnotebook.com]
- 14. s3.amazonaws.com [s3.amazonaws.com]
- 15. cloud-clone.com [cloud-clone.com]
- 16. cloud-clone.com [cloud-clone.com]
Methodological & Application
Application Notes and Protocols: Angiotensin I Human Acetate Hydrate for In Vitro Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin I is a decapeptide hormone that serves as a precursor to the potent vasoconstrictor, Angiotensin II, within the Renin-Angiotensin System (RAS).[1][2] The conversion of Angiotensin I to Angiotensin II is catalyzed by the Angiotensin-Converting Enzyme (ACE), making Angiotensin I a critical substrate for studying ACE activity and a valuable tool for investigating the broader physiological and pathophysiological roles of the RAS.[1][3] These application notes provide detailed protocols for the use of Angiotensin I human acetate (B1210297) hydrate (B1144303) in common in vitro bioassays, including ACE activity assays, cell-based signaling studies, and receptor binding assays.
Product Information and Preparation
Angiotensin I human acetate hydrate is a lyophilized powder that requires careful handling and preparation to ensure its stability and activity.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₆₂H₈₉N₁₇O₁₄ • xC₂H₄O₂ • yH₂O[1] |
| Molecular Weight | 1296.48 g/mol (anhydrous free base)[1] |
| Amino Acid Sequence | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu[1] |
| Purity | ≥90% (HPLC) |
| Appearance | White to off-white powder |
| Storage Temperature | -20°C[1][4] |
Protocol: Preparation of Angiotensin I Stock Solution
-
Reconstitution: Allow the vial of this compound to equilibrate to room temperature before opening. Reconstitute the peptide in a suitable solvent. It is soluble in 0.1 M acetic acid (up to 20 mg/mL) or sterile water (up to 10 mg/mL).[1][4] For cell culture applications, reconstitution in sterile phosphate-buffered saline (PBS) is also common.
-
Concentration: Prepare a stock solution at a concentration of 1-10 mg/mL. For example, to make a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of peptide.
-
Mixing: Gently vortex or pipette the solution to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to prevent multiple freeze-thaw cycles. Store aliquots at -20°C.
-
Stability: An aqueous solution of Angiotensin I (1 mg/mL) is stable for up to one week when stored at 0-5°C and for four days at room temperature.[1] For long-term use, frozen aliquots are recommended.
Application 1: In Vitro ACE Activity Assay (Fluorometric)
This assay measures the activity of Angiotensin-Converting Enzyme (ACE) by quantifying the cleavage of a synthetic substrate. While Angiotensin I is the natural substrate, fluorogenic peptide substrates are often used for a high-throughput, sensitive readout.[5][6] This protocol can be adapted to screen for ACE inhibitors by including them in the reaction.
Principle
ACE cleaves a synthetic fluorogenic peptide, releasing a fluorescent product. The rate of increase in fluorescence is directly proportional to the ACE activity in the sample.[7]
Caption: The Renin-Angiotensin System and the principle of a fluorometric ACE assay.
Experimental Workflow
Caption: Workflow for a typical fluorometric ACE activity assay.
Protocol
-
Reagent Preparation: Prepare Assay Buffer, a diluted ACE Positive Control, and a diluted Fluorogenic Substrate solution according to the manufacturer's instructions (e.g., from a commercial kit).
-
Sample Preparation: Prepare samples (e.g., serum, plasma, tissue lysates) in Assay Buffer.
-
Assay Plate Setup: Add samples, positive controls, and negative controls (Assay Buffer only) to a 96-well black microplate.
-
Incubation: Pre-incubate the plate and reagents at 37°C for 5-10 minutes.
-
Reaction Initiation: Using a multichannel pipette, add the diluted Fluorogenic Substrate to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence in kinetic mode for at least 5-10 minutes. Recommended wavelengths are typically Ex/Em = 320/405 nm or Ex/Em = 360/485 nm.[7]
-
Data Analysis: Determine the rate of reaction (Vmax) from the linear portion of the fluorescence vs. time curve. Compare the rates of samples to a standard curve or the positive control to quantify ACE activity.
Table 2: Example Data Layout for ACE Activity Assay
| Well | Sample ID | Inhibitor Conc. | Fluorescence Rate (RFU/min) | % Inhibition |
| A1 | Blank | N/A | 10 | N/A |
| B1 | Positive Control | 0 µM | 550 | 0% |
| C1 | Positive Control | 1 µM | 275 | 50% |
| D1 | Sample 1 | 0 µM | 480 | N/A |
Application 2: Cell-Based Angiotensin II Signaling Assay
This application uses Angiotensin I as a pro-ligand to study the signaling cascade initiated by its conversion to Angiotensin II. This is particularly useful in cell lines that endogenously or exogenously express ACE and Angiotensin II receptors (primarily the AT1 receptor). This approach provides a more physiologically relevant model of receptor activation.
Principle
Angiotensin I is added to the cell culture medium. Cellular ACE converts it to Angiotensin II, which then binds to the AT1 receptor. This activates G-protein-coupled signaling pathways, leading to downstream effects such as intracellular calcium mobilization.[8][9]
AT1 Receptor Signaling Pathway
Caption: Angiotensin I to Angiotensin II conversion and subsequent AT1 receptor signaling.
Protocol: Intracellular Calcium Mobilization Assay
-
Cell Culture: Plate cells (e.g., HEK293-AT1R, vascular smooth muscle cells) in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Remove the culture medium and wash cells with a buffered salt solution (e.g., HBSS). Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the dye manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells two to three times with the buffer to remove excess dye.
-
Baseline Measurement: Place the plate in a fluorescence plate reader equipped with an injector. Measure the baseline fluorescence for 10-20 seconds.
-
Stimulation: Inject a solution of this compound (final concentration typically in the nM to µM range) into the wells.
-
Post-Stimulation Measurement: Immediately continue to measure fluorescence every 1-2 seconds for 2-3 minutes to capture the transient calcium peak.
-
Data Analysis: The change in fluorescence (F/F₀) is plotted against time. The peak fluorescence intensity indicates the magnitude of the calcium response.
Table 3: Example Data Layout for Calcium Mobilization Assay
| Well | Treatment | Concentration | Baseline Fluorescence (F₀) | Peak Fluorescence (F_max) | Response (F_max / F₀) |
| A1 | Buffer | N/A | 1500 | 1510 | 1.01 |
| B1 | Angiotensin I | 10 nM | 1480 | 3550 | 2.40 |
| C1 | Angiotensin I | 100 nM | 1520 | 6840 | 4.50 |
| D1 | Angiotensin I | 1 µM | 1495 | 7475 | 5.00 |
Application 3: Competitive Receptor Binding Assay
This assay measures the ability of Angiotensin I to compete with a labeled ligand (typically radiolabeled or fluorescently labeled Angiotensin II) for binding to angiotensin receptors (AT1 or AT2). It is used to determine the binding affinity (Ki) of Angiotensin I for these receptors.
Principle
A fixed concentration of a high-affinity labeled ligand is incubated with a receptor preparation (e.g., cell membranes) in the presence of varying concentrations of unlabeled Angiotensin I. The amount of labeled ligand bound to the receptor decreases as the concentration of the competing Angiotensin I increases.
Experimental Workflow
Caption: Workflow for a competitive receptor binding assay.
Protocol
-
Receptor Preparation: Prepare cell membranes from tissues or cultured cells known to express angiotensin receptors.[10]
-
Assay Setup: In a microplate or microcentrifuge tubes, add the following in order: assay buffer, unlabeled Angiotensin I (at various concentrations), labeled ligand (e.g., [¹²⁵I]Angiotensin II), and the receptor membrane preparation.[11]
-
Incubation: Incubate the mixture, typically for 60-90 minutes at room temperature, to allow binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound ligand from the free ligand by vacuum filtration through a glass fiber filter. The filters will trap the membranes with the bound ligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound ligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (Angiotensin I) concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of Angiotensin I that inhibits 50% of the specific binding of the labeled ligand).
Table 4: Example Data Layout for Competitive Binding Assay
| [Angiotensin I] (M) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| 0 | 12,500 | 500 | 12,000 | 100% |
| 10⁻¹⁰ | 11,300 | 500 | 10,800 | 90% |
| 10⁻⁹ | 7,700 | 500 | 7,200 | 60% |
| 10⁻⁸ | 1,700 | 500 | 1,200 | 10% |
| 10⁻⁷ | 550 | 500 | 50 | 0.4% |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. biocat.com [biocat.com]
- 4. genscript.com [genscript.com]
- 5. Angiotensin I Converting Enzyme Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 6. ACE Assay Kit (Angiotensin I Converting Enzyme) (ab239703) | Abcam [abcam.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Type 1 angiotensin receptor pharmacology: Signaling beyond G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Angiotensin I Human Acetate Hydrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin I is a decapeptide that serves as a precursor to the potent octapeptide hormone, Angiotensin II, a primary effector of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] In cell culture, Angiotensin I human acetate (B1210297) hydrate (B1144303) is primarily utilized as a substrate for Angiotensin-Converting Enzyme (ACE) to generate Angiotensin II in situ, or as a tool to study the activity of renin and ACE inhibitors.[3][4] The subsequent actions of Angiotensin II are mediated through its binding to specific G protein-coupled receptors, primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors, which trigger a cascade of intracellular signaling events.[5][6] These signaling pathways are pivotal in regulating a wide array of cellular processes, including proliferation, hypertrophy, apoptosis, migration, and inflammation, making Angiotensin I and II valuable tools in cardiovascular, renal, and cancer research.[7][8][9]
Key Applications in Cell Culture
-
Studying the Renin-Angiotensin-Aldosterone System (RAAS): Angiotensin I is fundamental in assays designed to screen for and characterize inhibitors of ACE and renin, which are key therapeutic targets for hypertension and cardiovascular diseases.[3][4]
-
Investigating Cellular Hypertrophy: Angiotensin II, generated from Angiotensin I, is a well-established inducer of hypertrophy in various cell types, particularly cardiac myocytes and vascular smooth muscle cells.[3][10][11] This makes it an invaluable tool for creating in vitro models of cardiac hypertrophy.
-
Modeling Cardiovascular and Renal Pathologies: The pro-proliferative, pro-fibrotic, and pro-inflammatory effects of Angiotensin II are implicated in the pathogenesis of conditions such as atherosclerosis, cardiac fibrosis, and chronic kidney disease.[12][13][14]
-
Elucidating Intracellular Signaling Pathways: Angiotensin II activates a complex network of signaling cascades upon binding to its receptors, providing a robust system for studying G protein-coupled receptor signaling.[6]
Data Presentation
Table 1: Effective Concentrations of Angiotensin II in Cell Culture
| Cell Type | Application | Concentration Range | Observed Effect | Reference(s) |
| Rat Aortic Smooth Muscle Cells | Hypertrophy / Protein Synthesis | 1 nM - 100 nM | ED50 of 1 nM for protein synthesis; maximal effect at 100 nM. | [3] |
| Rat Vascular Smooth Muscle Cells | DNA and Protein Synthesis | 100 nM | Significant increase in both DNA and protein synthesis. | [1] |
| Human Cardiac Fibroblasts | Proliferation (BrdU incorporation) | 100 nM | Increased BrdU incorporation. | [15] |
| Neonatal Rat Ventricular Myocytes | Hypertrophy | 100 nM | 40% increase in protein synthesis in conditioned medium experiments. | [16] |
| H9c2 Cardiac Myoblasts | Induction of Hypertrophy | 1 µM | Increased cell size and expression of hypertrophic genes. | [11] |
| Rat Renal Proximal Tubular Epithelial Cells (NRK-52E) | Cytotoxicity / Apoptosis | 1 nM | Decrease in cell viability. | [17] |
Table 2: Quantitative Effects of Angiotensin II on Cellular Responses
| Cell Type | Parameter Measured | Treatment | Result | Reference(s) |
| Rat Aortic Smooth Muscle Cells | Protein Synthesis ([³H]leucine incorporation) | 100 nM Angiotensin II for 24h | 80% increase compared to control. | [3] |
| Rat Aortic Smooth Muscle Cells | Protein Content & Cell Volume | 100 nM Angiotensin II for 24h | 30% increase in protein content; 45% increase in cell volume. | [3] |
| Normal Adult Ventricular Myocytes | Cell Volume & Protein Content | Angiotensin II (nanomolar range) for 7 days | 16% increase in volume; 20% increase in protein content. | [4] |
| Post-infarcted Ventricular Myocytes | Cell Volume & Protein Content | Angiotensin II (nanomolar range) for 3 days | 23% increase in volume; 28% increase in protein content. | [4] |
| Human Adrenocortical (H295R) Cells | Aldosterone Synthase mRNA | 10 nM Angiotensin II for 12h | Significant increase in expression. | [18] |
Experimental Protocols
Protocol 1: Induction of Hypertrophy in H9c2 Cardiac Myoblasts
This protocol describes the induction of a hypertrophic phenotype in the H9c2 cell line using Angiotensin II.
Materials:
-
H9c2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Angiotensin II human acetate
-
Sterile, tissue culture-treated plates (6-well or 12-well)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed H9c2 cells in 6-well plates at a density that allows them to reach 70-80% confluency within 24 hours.
-
Serum Starvation: Once the cells are attached and have reached the desired confluency, aspirate the growth medium. Wash the cells once with sterile PBS. Replace the medium with low-serum DMEM (e.g., 1% FBS) and incubate for 24 hours. This step synchronizes the cells and reduces basal signaling.
-
Angiotensin II Stimulation: Prepare a stock solution of Angiotensin II in sterile water or an appropriate buffer. On the day of the experiment, dilute the Angiotensin II stock solution in low-serum DMEM to a final concentration of 1 µM.[11]
-
Treatment: Aspirate the serum-starvation medium and replace it with the Angiotensin II-containing medium. Incubate the cells for 48 hours to induce a hypertrophic response.[11]
-
Analysis: After the incubation period, the cells can be analyzed for hypertrophic markers. This can include:
-
Morphological analysis: Observe changes in cell size and shape using phase-contrast microscopy.
-
Protein synthesis assays: Measure protein synthesis using methods such as the BCA protein assay to determine total protein content or by measuring the incorporation of radiolabeled amino acids (e.g., [³H]-leucine).
-
Gene expression analysis: Analyze the expression of hypertrophic marker genes (e.g., atrial natriuretic peptide, β-myosin heavy chain) using qRT-PCR.
-
Protocol 2: Analysis of Angiotensin II-Induced ERK1/2 Phosphorylation by Western Blot
This protocol details the procedure for detecting the activation of the ERK1/2 signaling pathway in response to Angiotensin II stimulation.
Materials:
-
Vascular smooth muscle cells (or other responsive cell type)
-
Complete growth medium
-
Serum-free medium
-
Angiotensin II human acetate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation: Culture vascular smooth muscle cells to 80-90% confluency. Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.[19]
-
Angiotensin II Stimulation: Treat the cells with 100 nM Angiotensin II for various time points (e.g., 0, 5, 15, 30, 60 minutes) to observe the kinetics of ERK1/2 phosphorylation.[19]
-
Cell Lysis: After stimulation, place the culture plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.[19]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[19]
-
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.[19]
Protocol 3: Cell Proliferation Assay (CCK-8)
This protocol outlines a colorimetric assay to assess the effect of Angiotensin II on cell proliferation.
Materials:
-
SNK-6 cells (or other cell line of interest)
-
Complete growth medium
-
96-well plates
-
Angiotensin II human acetate
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1000-5000 cells per well in 100 µL of complete growth medium.
-
Treatment: After allowing the cells to adhere (if applicable), add Angiotensin II at various concentrations to the respective wells. Include a vehicle control group.
-
Incubation: Culture the cells for 24, 48, and 72 hours.[20]
-
CCK-8 Addition: At each time point, add 10 µL of CCK-8 reagent to each well and incubate the plate for 1.5-4 hours at 37°C.[20]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Plot the absorbance values against the treatment conditions and time points to determine the effect of Angiotensin II on cell proliferation.
Visualizations
Caption: Angiotensin II AT1 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Angiotensin II-stimulated protein synthesis in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II stimulation in vitro induces hypertrophy of normal and postinfarcted ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 6. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiotensin I and II Stimulate Cell Invasion of SARS-CoV-2: Potential Mechanism via Inhibition of ACE2 Arm of RAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Different Effects of Angiotensin II and Angiotensin-(1-7) on Vascular Smooth Muscle Cell Proliferation and Migration | PLOS One [journals.plos.org]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. ahajournals.org [ahajournals.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Influence of Angiotensin II on cell viability and apoptosis in rat renal proximal tubular epithelial cells in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Angiotensin II-regulated transcription regulatory genes in adrenal steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. portlandpress.com [portlandpress.com]
Application Notes and Protocols for ACE Inhibitor Screening using Angiotensin I Human Acetate Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Angiotensin I human acetate (B1210297) hydrate (B1144303) as a substrate in Angiotensin-Converting Enzyme (ACE) inhibitor screening assays. The use of the natural substrate, Angiotensin I, is crucial for obtaining physiologically relevant results in the development of novel antihypertensive therapeutics.
Introduction
Angiotensin-Converting Enzyme (ACE) is a key zinc metallopeptidase in the Renin-Angiotensin System (RAS), a critical pathway in the regulation of blood pressure.[1] ACE catalyzes the conversion of the decapeptide Angiotensin I to the potent vasoconstrictor octapeptide Angiotensin II.[2] Inhibition of ACE is a primary therapeutic strategy for managing hypertension and related cardiovascular disorders. Screening for ACE inhibitors is a fundamental step in the discovery and development of new antihypertensive drugs. While various synthetic substrates are available for ACE activity assays, employing the natural substrate, Angiotensin I, provides a more accurate assessment of inhibitor potency and mechanism of action.[3]
Angiotensin I human acetate hydrate is a salt form of the natural substrate for ACE, suitable for use in aqueous solutions for enzymatic assays.
Product Information
| Parameter | Value | Reference |
| Synonyms | Angiotensin I human salt, (Val5)-Angiotensin I | |
| Molecular Formula | C62H89N17O14 · xCH3COOH · yH2O | |
| Molecular Weight | 1296.48 g/mol (free base) | |
| Solubility | Soluble in 0.1 M acetic acid (20 mg/mL) | |
| Storage | Store at -20°C. | |
| Stability | Aqueous solutions are stable for up to 1 week at 0-5°C. At room temperature, a 1 mg/mL aqueous solution shows a 1.5% loss in 8 days. |
Data Presentation
The inhibitory potency of a compound against ACE is typically expressed as the half-maximal inhibitory concentration (IC50). It is important to note that IC50 values are highly dependent on the substrate used in the assay.
| Inhibitor | Substrate | IC50 | Reference |
| Captopril (B1668294) | Angiotensin I | 16.71 µM | [3] |
| Captopril | Hippuryl-His-Leu (HHL) | 7.89 - 14.78 nM | [4] |
| Lisinopril | Hippuryl-His-Leu (HHL) | 0.011 - 0.019 nM | [4] |
| Enalaprilat | Not Specified | 2.4 nM | [5] |
Signaling Pathway and Experimental Workflow
Renin-Angiotensin Signaling Pathway
The diagram below illustrates the central role of ACE in the Renin-Angiotensin System.
Caption: The Renin-Angiotensin Signaling Pathway.
Experimental Workflow for ACE Inhibitor Screening
The general workflow for screening potential ACE inhibitors using Angiotensin I as a substrate is depicted below.
Caption: Experimental workflow for ACE inhibitor screening.
Experimental Protocols
The following protocols describe methods for determining ACE inhibition using this compound as the substrate. The primary and most direct method involves HPLC to quantify the product, Angiotensin II.
Protocol 1: HPLC-Based ACE Inhibition Assay
This method directly measures the formation of Angiotensin II from Angiotensin I.
1. Materials and Reagents:
-
This compound
-
Angiotensin II
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Assay Buffer: 100 mM Sodium Borate buffer with 300 mM NaCl, pH 8.3
-
Reaction Stop Solution: 1 M Hydrochloric Acid (HCl)
-
HPLC system with a C18 column
-
Mobile Phase: Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA) (gradient elution may be required)
-
96-well microplate or microcentrifuge tubes
-
Incubator
2. Preparation of Solutions:
-
Angiotensin I Solution (Substrate): Prepare a stock solution of Angiotensin I in the Assay Buffer. The final concentration in the assay is typically in the micromolar range.
-
ACE Solution (Enzyme): Reconstitute ACE in the Assay Buffer to a desired concentration (e.g., 100 mU/mL).
-
Test Compound Solutions: Dissolve test compounds in a suitable solvent (e.g., DMSO, water) and prepare serial dilutions in the Assay Buffer.
-
Angiotensin II Standard Solutions: Prepare a series of known concentrations of Angiotensin II in the Assay Buffer to generate a standard curve for quantification.
3. Assay Procedure:
-
To each well of a microplate or microcentrifuge tube, add:
-
20 µL of Test Compound solution (or Assay Buffer for control, and a known inhibitor like Captopril for positive control).
-
20 µL of ACE solution.
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the Angiotensin I solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of the Reaction Stop Solution (1 M HCl).
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to HPLC vials for analysis.
4. HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Separate Angiotensin I and Angiotensin II using a suitable gradient of the mobile phase.
-
Detect the peptides by UV absorbance at 214 nm or 220 nm.
-
Quantify the amount of Angiotensin II produced by comparing the peak area to the standard curve.[6]
5. Data Analysis:
-
Calculate the percentage of ACE inhibition for each test compound concentration using the following formula: % Inhibition = [ (Activity_control - Activity_inhibitor) / Activity_control ] x 100
-
Plot the % Inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Protocol 2: Fluorometric ACE Inhibition Assay (Adapted)
This is an indirect method that requires a secondary enzymatic reaction to generate a fluorescent signal.
1. Principle:
This assay can be adapted by using an ancillary enzyme that acts on the product of the ACE reaction (the dipeptide His-Leu, if a synthetic substrate were used). For Angiotensin I, a coupled-enzyme assay that detects the product Angiotensin II would be necessary, which is less common. A more feasible fluorometric approach involves using a fluorogenic substrate for ACE. While the user specifies Angiotensin I, a direct fluorometric assay is not standard. However, a competitive assay format could be devised where the inhibitor competes with a labeled Angiotensin I analog.
Protocol 3: Colorimetric ACE Inhibition Assay (Adapted)
Similar to the fluorometric assay, a direct colorimetric assay for the conversion of Angiotensin I to Angiotensin II is not standard. Most colorimetric ACE assays rely on the quantification of a product from a synthetic substrate.[2]
Conclusion
The use of this compound as a substrate in ACE inhibitor screening assays provides a physiologically relevant model for identifying and characterizing potential antihypertensive drugs. The HPLC-based method is the most direct and reliable approach for quantifying ACE activity with this natural substrate. While fluorometric and colorimetric assays are common for high-throughput screening, they typically employ synthetic substrates and would require significant adaptation for use with Angiotensin I. The provided protocols and data serve as a valuable resource for researchers in the field of cardiovascular drug discovery.
References
- 1. ClinPGx [clinpgx.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. A Convenient RP-HPLC Method for Assay Bioactivities of Angiotensin I-Converting Enzyme Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Angiotensin I Human Acetate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin I is a decapeptide that plays a crucial role in the renin-angiotensin system, a critical regulator of blood pressure and cardiovascular homeostasis. As a precursor to the potent vasoconstrictor Angiotensin II, the accurate quantification and purity assessment of Angiotensin I are paramount in various research and drug development applications. This application note provides a detailed protocol for the analysis of Angiotensin I human acetate (B1210297) hydrate (B1144303) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Molecular Information:
| Compound | Molecular Formula | Molecular Weight (anhydrous free base) |
| Angiotensin I Human Acetate Hydrate | C₆₂H₈₉N₁₇O₁₄ • xC₂H₄O₂ • yH₂O | 1296.48 g/mol |
Experimental Protocols
Materials and Reagents
-
This compound: (Purity ≥90% by HPLC)
-
Acetonitrile (ACN): HPLC grade
-
Trifluoroacetic Acid (TFA): HPLC grade
-
Water: Deionized or HPLC grade
-
Acetic Acid: ACS grade
Instrument and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the separation and quantification of Angiotensin I.
| Parameter | Recommended Conditions |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| 27.0 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. This compound exhibits good solubility in acidic solutions.[1][2]
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve the standard in 1 mL of 0.1 M acetic acid to ensure complete dissolution.[1]
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B).
-
Suggested concentration range for a calibration curve: 10 µg/mL, 25 µg/mL, 50 µg/mL, 100 µg/mL, and 250 µg/mL.
-
-
Sample Solution:
-
Prepare the unknown sample containing Angiotensin I in 0.1 M acetic acid at a concentration expected to fall within the calibration range.
-
If necessary, dilute the sample with the initial mobile phase composition.
-
-
Filtration:
-
Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter to remove any particulate matter and prevent column clogging.
-
Stability Information: An aqueous solution of Angiotensin I (1 mg/ml) is stable for up to 4 days at room temperature.[1] For longer storage, it is recommended to store aqueous solutions at 0-5 °C for up to one week.[1]
Data Presentation
The following table summarizes the expected quantitative data from the HPLC analysis of this compound under the specified conditions.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 15 - 18 minutes (subject to system variations) |
| Linearity (R²) | > 0.999 for the calibration curve |
| Limit of Detection (LOD) | Dependent on instrument sensitivity, typically in the low ng range |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity, typically in the mid-to-high ng range |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of Angiotensin I.
Signaling Pathway Context
Angiotensin I is a key component of the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance.
Caption: The Renin-Angiotensin System signaling pathway.
Conclusion
The RP-HPLC method detailed in this application note is a reliable and robust technique for the quantitative analysis of this compound. Adherence to the specified chromatographic conditions and sample preparation protocols will ensure accurate and reproducible results, which are essential for research and quality control in the fields of cardiovascular science and drug development.
References
Application Notes and Protocols: Angiotensin I Human Acetate Hydrate in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Angiotensin I human acetate (B1210297) hydrate (B1144303) as a standard in mass spectrometry-based quantification and system suitability testing. The following sections offer comprehensive methodologies for Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), as well as an overview of the biological context of Angiotensin I.
Product Information and Physical Properties
Angiotensin I human acetate hydrate is a high-purity peptide standard essential for the accurate quantification and identification of angiotensin peptides in various biological matrices.
| Property | Value |
| Amino Acid Sequence | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu |
| Molecular Weight (free base) | 1296.48 g/mol |
| Purity (HPLC) | ≥90% |
| Form | Powder |
| Storage | -20°C |
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This section details a robust method for the quantification of Angiotensin I in biological samples using LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
For complex matrices such as plasma or tissue homogenates, a solid-phase extraction (SPE) is recommended to remove interfering substances and concentrate the analyte.[1]
Protocol:
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 15 mL of deionized water.[2]
-
Sample Loading: Acidify the sample with 0.5% formic acid and load it onto the conditioned SPE cartridge.[2]
-
Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other hydrophilic impurities.[2]
-
Elution: Elute the angiotensin peptides with 7 mL of methanol containing 5% formic acid.[2]
-
Drying: Dry the eluate under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample in 30 µL of 16% acetonitrile (B52724) in water containing 0.1% formic acid for LC-MS/MS analysis.[2]
Standard Curve Generation
A standard curve is crucial for accurate quantification. Prepare a series of calibration standards by diluting a stock solution of this compound.
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., 0.1% formic acid in water) to create a 1 mg/mL stock solution.
-
Working Standards: Perform serial dilutions of the stock solution to prepare working standards with concentrations ranging from 5 pg/mL to 8 ng/mL.[3]
-
Matrix Matching: Whenever possible, prepare the calibration standards in a matrix similar to the samples to be analyzed to compensate for matrix effects.
| Standard Level | Concentration |
| 1 | 5 pg/mL |
| 2 | 15 pg/mL |
| 3 | 30 pg/mL |
| 4 | 75 pg/mL |
| 5 | 150 pg/mL |
| 6 | 250 pg/mL |
| 7 | 500 pg/mL |
| 8 | 2 ng/mL |
| 9 | 4 ng/mL |
| 10 | 8 ng/mL |
LC-MS/MS Method Parameters
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 15 µL |
| Gradient | 0.5 min, 10% B; 1.5 min, 95% B; 3.5 min, 95% B; 3.6 min, 10% B; 5.0 min, 10% B |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 450°C |
| Desolvation Temperature | 300°C |
| Nebulizer Gas (GS1) | 40 psi |
| Auxiliary Gas (GS2) | 50 psi |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | 6 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Angiotensin Peptides:
| Peptide | Precursor Ion (m/z) | Product Ion (m/z) |
| Angiotensin I | 433.2 | 647.4 (quantifier), 619.4 (qualifier) |
| Angiotensin II | 349.6 | 255.2 |
| Angiotensin (1-7) | 300.6 | 109.6 |
MALDI-MS Calibration Standard Protocol
Angiotensin I is frequently used as an external calibrant for MALDI-MS analysis of peptides and small proteins.[4]
Protocol:
-
Matrix Solution Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Standard Preparation: Dilute the Angiotensin I stock solution in the matrix solution to a final concentration of approximately 2 µmol/mL.[5]
-
Spotting (Dried-Droplet Method):
-
Spot 0.5-1 µL of the Angiotensin I-matrix mixture onto the MALDI target plate.
-
Allow the spot to air dry completely, forming a crystalline matrix.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion reflectron mode.
-
Calibrate the instrument using the monoisotopic peak of Angiotensin I ([M+H]⁺ = 1296.685 Da).
-
Signaling Pathway and Experimental Workflow Diagrams
Renin-Angiotensin System (RAS)
The Renin-Angiotensin System is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin I is a key intermediate in this pathway.
LC-MS/MS Experimental Workflow
The following diagram outlines the logical steps for the quantitative analysis of Angiotensin I using LC-MS/MS.
References
- 1. A Primer to Angiotensin Peptide Isolation, Stability, and Analysis by Nano-Liquid Chromatography with Mass Detection | Springer Nature Experiments [experiments.springernature.com]
- 2. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Angiotensin I human acetate salt hydrate for mammalian cell culture [sigmaaldrich.com]
- 5. chem.winthrop.edu [chem.winthrop.edu]
Application Notes and Protocols for Angiotensin I Human Acetate Hydrate in Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin I is a decapeptide hormone that serves as a precursor to the potent vasoconstrictor, Angiotensin II, a key regulator of blood pressure and vascular smooth muscle tone. In studies of smooth muscle contraction, Angiotensin I human acetate (B1210297) hydrate (B1144303) is utilized to investigate the renin-angiotensin system (RAS) signaling cascade, particularly the enzymatic conversion of Angiotensin I to Angiotensin II by Angiotensin-Converting Enzyme (ACE) and the subsequent physiological effects on smooth muscle contractility. These studies are crucial for understanding the mechanisms of hypertension and for the development of therapeutic agents that target the RAS, such as ACE inhibitors.
Principle of Action
Angiotensin I itself has minimal direct biological activity on smooth muscle. Its primary role in contraction studies is as a substrate for ACE, which is often endogenously present in smooth muscle tissues. ACE cleaves a dipeptide from Angiotensin I to form the octapeptide Angiotensin II. Angiotensin II then binds to the Angiotensin II type 1 (AT1) receptor on vascular smooth muscle cells, initiating a signaling cascade that leads to contraction.
Data Presentation
The following table summarizes quantitative data related to the effects of Angiotensins on smooth muscle contraction. It is important to note that the potency of Angiotensin I is dependent on the ACE activity in the specific tissue preparation.
| Peptide | Tissue | Parameter | Value | Reference |
| Angiotensin II | Rat Ileum | EC50 (Contraction) | 1.5 ± 0.9 x 10⁻⁸ M | [1] |
| Angiotensin II | Human Jejunum | EC50 (Contraction) | 1.5 ± 0.8 x 10⁻⁸ M | [1] |
| Angiotensin II | Rat Aorta | pD2 (Contraction) | 9.2 ± 0.2 | [2] |
| Angiotensin I | Rat Aorta Rings | Contraction (% of Control) | 38 ± 2% at 10⁻⁶ M | [3] |
| Angiotensin II | Rat Aorta Rings | Contraction (% of Control) | 39 ± 2% at 10⁻⁶ M | [3] |
EC50 represents the concentration of the peptide that produces 50% of the maximal response. pD2 is the negative logarithm of the EC50 value.
Experimental Protocols
Protocol 1: Isolated Tissue Bath Assay for Smooth Muscle Contraction
This protocol describes the measurement of isometric contraction of isolated smooth muscle tissue, such as rat thoracic aorta, in response to Angiotensin I.
Materials:
-
Angiotensin I human acetate hydrate
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution
-
Isolated tissue bath system with force transducers
-
Data acquisition system
-
95% O₂ / 5% CO₂ gas mixture
-
Dissection tools
-
Surgical thread
Procedure:
-
System Preparation:
-
Prepare fresh PSS and warm it to 37°C in the tissue bath reservoir.
-
Continuously bubble the PSS with 95% O₂ / 5% CO₂ to maintain pH and oxygenation.
-
Calibrate the force transducers according to the manufacturer's instructions.
-
-
Tissue Preparation:
-
Humanely euthanize the animal (e.g., rat) according to approved institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta) and place it in cold PSS.
-
Clean the tissue of adhering connective and adipose tissue.
-
Cut the tissue into rings of approximately 2-4 mm in length.
-
(Optional) The endothelium can be removed by gently rubbing the intimal surface with a small wire or wooden stick.
-
-
Mounting the Tissue:
-
Suspend each tissue ring between two hooks or wires in the tissue bath chamber filled with warm, aerated PSS.
-
Attach one hook to a fixed support and the other to the force transducer.
-
Apply a basal resting tension to the tissue. For rat aorta, a tension of 1.5-2.0 grams is commonly used.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60-90 minutes.
-
During equilibration, wash the tissue with fresh PSS every 15-20 minutes.
-
-
Viability Test:
-
To ensure the tissue is viable, challenge it with a high concentration of potassium chloride (e.g., 60-80 mM KCl) to induce a maximal contraction.
-
Once a stable contraction is achieved, wash the tissue with PSS to return to baseline.
-
-
Dose-Response Curve Generation:
-
Prepare a series of dilutions of this compound in PSS.
-
Add the lowest concentration of Angiotensin I to the tissue bath and record the contractile response until a stable plateau is reached.
-
Wash the tissue with fresh PSS and allow it to return to baseline.
-
Repeat the process with increasing concentrations of Angiotensin I in a cumulative or non-cumulative manner until a maximal response is achieved.
-
-
Data Analysis:
-
Measure the amplitude of the contraction at each concentration.
-
Express the contraction as a percentage of the maximal contraction induced by KCl.
-
Plot the contractile response against the logarithm of the Angiotensin I concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for an isolated tissue bath assay.
Caption: Signaling pathway of Angiotensin I-induced smooth muscle contraction.
References
- 1. Angiotensin II induced contraction of rat and human small intestinal wall musculature in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Contractile effects by intracellular angiotensin II via receptors with a distinct pharmacological profile in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Angiotensin I in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental study of Angiotensin I (Ang I) in cardiovascular research. Angiotensin I is a decapeptide that is a key component of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2] While Ang I itself has no known direct biological activity, it is the precursor to the potent vasoconstrictor Angiotensin II (Ang II).[2][3] The conversion of Ang I to Ang II is primarily catalyzed by the Angiotensin-Converting Enzyme (ACE), making this step a crucial target for cardiovascular disease therapies.[1][4]
The following sections detail the core principles of the Renin-Angiotensin System, provide protocols for key in vitro and in vivo experiments, and summarize relevant quantitative data for easy reference.
The Renin-Angiotensin System (RAS) Signaling Pathway
The classical RAS pathway begins with the cleavage of angiotensinogen, a protein released by the liver, by renin, an enzyme secreted by the kidneys in response to reduced renal blood flow.[1] This reaction produces Angiotensin I. Ang I is then converted to the biologically active octapeptide Angiotensin II by ACE, which is predominantly found on the surface of vascular endothelial cells, particularly in the lungs.[1][3] Ang II exerts its effects by binding to two main G-protein coupled receptors: AT1 and AT2.[5]
Binding of Ang II to the AT1 receptor initiates a cascade of events leading to vasoconstriction, aldosterone (B195564) secretion (which promotes sodium and water reabsorption), and cell growth and proliferation, all of which contribute to an increase in blood pressure.[1][6] The AT2 receptor, on the other hand, often mediates opposing effects, including vasodilation and anti-proliferative actions.[6] An alternative pathway involving ACE2 can convert Ang II to Angiotensin-(1-7), which typically has vasodilatory and cardioprotective effects.[5][7]
Key Experimental Protocols
Measurement of Angiotensin I and II in Plasma
Accurate measurement of Ang I and Ang II levels in plasma is crucial for studying the RAS. Due to their low endogenous concentrations, sensitive methods like radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS) are typically employed following a robust extraction procedure.[8][9]
Protocol: Plasma Extraction and Quantification of Angiotensins
a. Blood Collection and Plasma Preparation:
-
Collect blood into chilled tubes containing a protease inhibitor cocktail to prevent the in vitro formation or degradation of angiotensins.[10]
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
Store the plasma at -80°C until extraction.[11]
b. Solid-Phase Extraction (SPE) of Angiotensins:
-
Acidify the plasma sample with an appropriate buffer.
-
Apply the acidified plasma to a pre-conditioned C18 SPE column.
-
Wash the column with a non-polar solvent to remove interfering substances.
-
Elute the angiotensin peptides with a solvent mixture (e.g., methanol/water).
-
Dry the eluate under vacuum.
c. Quantification by Radioimmunoassay (RIA):
-
Reconstitute the dried peptide extract in RIA buffer.
-
Perform a competitive RIA using a specific antibody for Ang I or Ang II and a radiolabeled tracer (e.g., ¹²⁵I-Ang I or ¹²⁵I-Ang II).
-
Separate the antibody-bound and free tracer.
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
Calculate the concentration of Ang I or Ang II in the sample by comparing the results to a standard curve.
Quantitative Data: Plasma Angiotensin Levels
| Species | Angiotensin I (pmol/L) | Angiotensin II (pmol/L) | Condition |
| Human | 21 ± 1 | 6.6 ± 0.5 | Baseline[8][11] |
| Human | 32 ± 1.7 | 6.4 ± 0.4 | After Furosemide (diuretic)[8][11] |
| Rat | 67 ± 8 | 14 ± 1 | Baseline[8][11] |
| Rat | 257 ± 33 | 7 ± 0.4 | After Ramipril (ACE inhibitor)[8] |
In Vitro Angiotensin-Converting Enzyme (ACE) Activity Assay
Measuring ACE activity is fundamental to understanding the conversion of Ang I to Ang II and for screening potential ACE inhibitors.[4] Fluorometric and spectrophotometric assays using synthetic substrates are common methods.[4][12][13]
Protocol: Fluorometric ACE Activity Assay
This protocol is based on the cleavage of a synthetic fluorogenic peptide by ACE, resulting in a product that can be measured fluorometrically.
a. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as 50 mM HEPES with 300 mM NaCl, pH 8.0.[4]
-
Fluorogenic Substrate Solution: Dissolve the synthetic substrate in the assay buffer to the final working concentration.
-
Sample Preparation: Dilute serum, plasma, or tissue homogenates in the assay buffer.[12]
b. Assay Procedure (96-well plate format):
-
Add 10-20 µL of the sample to each well. For inhibitor screening, add the inhibitor at this stage.[4]
-
Add assay buffer to bring the volume to 80 µL.
-
Pre-incubate the plate at 37°C for 5 minutes.[4]
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.[4]
-
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence (e.g., Ex: 320 nm, Em: 405 nm) over time at 37°C.[4][12]
c. Data Analysis:
-
Calculate the rate of the reaction (change in fluorescence per unit time).
-
The ACE activity is directly proportional to this rate.
-
For inhibitor studies, calculate the percentage of inhibition relative to a control without the inhibitor.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Conversion of angiotensin I to angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Renin–angiotensin system: Basic and clinical aspects—A general perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Characterization of a Tissue Renin-Angiotensin System in Human Nucleus Pulposus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement and characterization of angiotensin peptides in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Measurement of plasma angiotensin II: purification by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Angiotensin-converting enzyme determination in plasma during therapy with converting enzyme inhibitor: two methods compared - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Multifaceted Effects of Angiotensin I on Endothelial Cell Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and experimental approaches to studying the effects of Angiotensin I (Ang I) on endothelial cell function. While traditionally viewed as a mere precursor to the potent vasoconstrictor Angiotensin II (Ang II), emerging evidence suggests that Ang I's role in endothelial biology is more complex, involving direct signaling and conversion to other vasoactive peptides.
Introduction: Revisiting the Role of Angiotensin I in the Endothelium
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. Endothelial cells, forming the inner lining of blood vessels, are central to the RAS, primarily through their abundant expression of Angiotensin-Converting Enzyme (ACE). This enzyme efficiently converts the decapeptide Ang I to the octapeptide Ang II, a key effector of the RAS that promotes vasoconstriction, inflammation, and oxidative stress, leading to endothelial dysfunction.
Beyond this classical pathway, the endothelium is also a site for alternative Ang I metabolism. Angiotensin-Converting Enzyme 2 (ACE2) can convert Ang I to Angiotensin-(1-9) [Ang-(1-9)], which is then acted upon by ACE to form the vasodilatory and protective peptide Angiotensin-(1-7) [Ang-(1-7)]. Furthermore, non-ACE pathways involving enzymes like chymase can also generate Ang II from Ang I within the vasculature, particularly in pathological conditions.
A novel aspect of Ang I's interaction with the endothelium is the concept of "outside-in" signaling. Recent studies suggest that the binding of Ang I to the ACE protein itself can trigger intracellular signaling cascades, independent of its enzymatic conversion. This introduces a new dimension to the biological activities of Ang I at the endothelial interface.
These application notes will delve into the direct and indirect effects of Ang I on endothelial cells, providing detailed signaling pathways, quantitative data from key studies, and comprehensive experimental protocols to investigate these phenomena.
Signaling Pathways of Angiotensin I and its Metabolites in Endothelial Cells
The cellular responses to Ang I are dictated by a complex interplay of signaling pathways activated directly by Ang I or indirectly through its conversion to Ang II and Ang-(1-7).
Quantitative Data on the Effects of Angiotensin Peptides on Endothelial Cell Function
The following tables summarize quantitative data from studies investigating the impact of Ang I and its metabolites on key endothelial functions.
Table 1: Effects on Endothelial Permeability
| Peptide | Concentration | Cell Type | Change in Permeability | Reference |
| Ang II | 10⁻⁷ M | HUVECs | Increased (FITC-Dextran flux) | [1] |
| Ang II | 10⁻⁷ M | HUVECs | Decreased electrical impedance | [1] |
| Ang II | 1 µM | Human Brain Endothelial Cells | Increased para- and trans-cellular permeability | [2] |
Table 2: Effects on Nitric Oxide (NO) Bioavailability and eNOS
| Peptide | Concentration | Cell Type | Effect | Reference |
| Ang II | 0.1 µM | Bovine Aortic Endothelial Cells | Decreased NO production | [2] |
| Ang II | 10⁻⁷ M | HUVECs | Decreased eNOS Ser1177 phosphorylation | [3] |
| Ang-(1-7) | - | - | Increases NO release | [4] |
| Ang-(1-7) | - | Human Endothelial Cells | Reverses Ang II-induced reduction in eNOS phosphorylation | [5] |
Table 3: Effects on Reactive Oxygen Species (ROS) Production
| Peptide | Concentration | Cell Type | Effect | Reference |
| Ang II | - | Endothelial Cells | Stimulates NADPH oxidase, increasing superoxide (B77818) production | [6][7][8] |
| Ang II | - | Mouse Ophthalmic Arteries | Induces oxidative stress via NOX2 | [9] |
| Ang-(1-7) | - | Mouse Aorta | Reverses increased aortic expression of NAD(P)H oxidase subunits | [10] |
Table 4: Effects on Endothelial Cell Proliferation and Migration
| Peptide | Concentration | Cell Type | Effect | Reference |
| Ang II | - | Coronary Endothelial Cells | No induction of proliferation in quiescent cells | |
| Ang II | - | Coronary Endothelial Cells | Inhibited bFGF-stimulated proliferation via AT2 receptor | |
| Ang-(1-7) | - | Brain Endothelial Cells | Promotes endothelial cell proliferation |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of Ang I's effects on endothelial cells. The following protocols provide a foundation for key experiments.
Protocol for Treatment of Endothelial Cells with Angiotensin Peptides
Objective: To treat cultured endothelial cells with Ang I, Ang II, or Ang-(1-7) to study their effects on cellular function. To dissect direct versus indirect effects of Ang I, experiments should be performed in the presence and absence of an ACE inhibitor (e.g., captopril, lisinopril) and/or AT1/AT2 receptor antagonists (e.g., losartan, PD123319).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line
-
Endothelial Cell Growth Medium
-
Phosphate-Buffered Saline (PBS)
-
Angiotensin I, Angiotensin II, Angiotensin-(1-7) (lyophilized powder)
-
ACE inhibitor (e.g., captopril)
-
AT1 receptor antagonist (e.g., losartan)
-
AT2 receptor antagonist (e.g., PD123319)
-
Sterile, nuclease-free water or appropriate solvent for peptides and inhibitors
-
Cell culture plates (6-well, 24-well, or 96-well, depending on the downstream assay)
Procedure:
-
Cell Culture: Culture endothelial cells in complete growth medium at 37°C in a humidified atmosphere of 5% CO₂. Seed cells at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
Preparation of Stock Solutions:
-
Reconstitute lyophilized Ang I, Ang II, and Ang-(1-7) in sterile, nuclease-free water to a stock concentration of 1 mM. Aliquot and store at -80°C.
-
Prepare stock solutions of inhibitors in their recommended solvents (e.g., water or DMSO) at a concentration 1000x the final working concentration.
-
-
Pre-treatment with Inhibitors (for dissecting pathways):
-
One hour prior to Ang I treatment, replace the culture medium with fresh medium containing the desired concentration of ACE inhibitor, AT1 antagonist, and/or AT2 antagonist. A vehicle control (the solvent for the inhibitors) must be included.
-
-
Treatment with Angiotensin Peptides:
-
Prepare working solutions of angiotensin peptides by diluting the stock solution in serum-free or low-serum medium to the desired final concentration (typically ranging from 1 nM to 1 µM).
-
Aspirate the medium from the cell culture plates and add the medium containing the angiotensin peptides (and inhibitors, if applicable).
-
Incubate the cells for the desired time period (this can range from minutes for signaling studies to 24-48 hours for gene expression or proliferation assays).
-
-
Downstream Analysis: Following incubation, proceed with the desired experimental assay (e.g., permeability assay, Western blot, ROS measurement).
Protocol for Measurement of Endothelial Permeability (Transwell Assay)
Objective: To quantify the effect of angiotensin peptides on the permeability of an endothelial cell monolayer.
Materials:
-
Transwell permeable supports (e.g., 0.4 µm pore size for 24-well plates)
-
Fibronectin or other coating matrix
-
Endothelial cells and culture medium
-
FITC-Dextran (40 kDa)
-
Fluorometer
Procedure:
-
Seeding Cells on Transwells: Coat the upper surface of the Transwell inserts with fibronectin (or other appropriate matrix) and allow to dry. Seed endothelial cells onto the inserts at a high density to form a confluent monolayer. Culture for 2-3 days to allow for the formation of tight junctions.
-
Treatment: Once a confluent monolayer with high transendothelial electrical resistance (TEER) is established, treat the cells as described in Protocol 4.1 by adding the treatment medium to the upper chamber.
-
Permeability Assay:
-
After the treatment period, gently wash the cells with pre-warmed PBS.
-
Add fresh, serum-free medium to the lower chamber.
-
Add serum-free medium containing FITC-Dextran (e.g., 1 mg/mL) to the upper chamber.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Collect a sample from the lower chamber.
-
-
Quantification: Measure the fluorescence of the sample from the lower chamber using a fluorometer (excitation ~490 nm, emission ~520 nm). An increase in fluorescence in the lower chamber corresponds to increased permeability of the endothelial monolayer.
Protocol for Western Blot Analysis of eNOS Phosphorylation
Objective: To determine the effect of angiotensin peptides on the activation of endothelial nitric oxide synthase (eNOS) by measuring the phosphorylation at Serine 1177.
Materials:
-
Treated endothelial cells (from Protocol 4.1)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-eNOS (Ser1177) and anti-total eNOS
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS. Add ice-cold RIPA buffer and scrape the cells.
-
Protein Extraction: Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Protein Transfer: Prepare protein samples with Laemmli buffer and boil for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eNOS (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total eNOS to normalize the phospho-eNOS signal.
Protocol for Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify intracellular ROS production in endothelial cells following treatment with angiotensin peptides using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Treated endothelial cells in a 96-well black, clear-bottom plate
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium or HBSS
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed endothelial cells in a 96-well plate and treat as described in Protocol 4.1.
-
Probe Loading:
-
After the treatment period, remove the treatment medium.
-
Prepare a working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium.
-
Add the DCFH-DA solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells twice with pre-warmed serum-free medium or HBSS to remove excess probe.
-
Fluorescence Measurement: Add fresh serum-free medium or HBSS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm. An increase in fluorescence indicates an increase in intracellular ROS.
Protocol for Measurement of Intracellular Calcium ([Ca²⁺]i)
Objective: To measure changes in intracellular calcium concentration in response to acute stimulation with angiotensin peptides using a calcium-sensitive fluorescent dye.
Materials:
-
Endothelial cells cultured on glass-bottom dishes or black, clear-bottom 96-well plates
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells on an appropriate imaging plate and allow them to adhere and reach the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer by diluting the calcium indicator stock solution (e.g., Fluo-4 AM) in HBSS to a final concentration of 1-5 µM. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye dispersion.
-
Remove the culture medium, wash the cells with HBSS, and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and De-esterification: Wash the cells gently with HBSS to remove extracellular dye. Add fresh HBSS and incubate for another 30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence microscope or plate reader.
-
Establish a stable baseline fluorescence reading for a few minutes.
-
Add a concentrated solution of the angiotensin peptide to the well to achieve the final desired concentration.
-
Immediately begin recording the fluorescence intensity over time. A rapid increase in fluorescence indicates a rise in intracellular calcium.
-
These protocols provide a framework for investigating the complex effects of Angiotensin I on endothelial cell function. Researchers should optimize concentrations, incubation times, and other parameters based on their specific experimental setup and cell type.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of angiotensin-II on brain endothelial cell permeability via PPARalpha regulation of para- and trans-cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 6. Angiotensin II-Induced Production of Mitochondrial Reactive Oxygen Species: Potential Mechanisms and Relevance for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative Stress and Vascular Damage in Hypertension: Role of Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of angiotensin receptor blockade on endothelial function: focus on olmesartan medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiotensin receptor blockers & endothelial dysfunction: Possible correlation & therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The angiotensin AT2-receptor mediates inhibition of cell proliferation in coronary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Angiotensin I Human Acetate Hydrate Stock Solutions: A Detailed Guide for Researchers
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation and use of Angiotensin I human acetate (B1210297) hydrate (B1144303) stock solutions. These guidelines are intended for researchers in academia and the biopharmaceutical industry engaged in cardiovascular research, drug discovery, and related fields.
Introduction
Angiotensin I is a decapeptide that serves as a precursor to the potent vasoconstrictor, Angiotensin II, a key player in the Renin-Angiotensin System (RAS). The RAS is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance.[1][2] Angiotensin I is cleaved by the Angiotensin-Converting Enzyme (ACE) to form Angiotensin II.[3] Consequently, Angiotensin I is a vital reagent in studying the RAS pathway, screening for ACE inhibitors, and investigating cardiovascular physiology and pathology. Accurate and reproducible experimental results hinge on the correct preparation and handling of Angiotensin I stock solutions.
Product Information and Properties
Angiotensin I human acetate hydrate is typically supplied as a lyophilized powder. It is essential to refer to the manufacturer's certificate of analysis for batch-specific information.
| Property | Value | Reference |
| Molecular Formula | C₆₂H₈₉N₁₇O₁₄ · xC₂H₄O₂ · yH₂O | [3] |
| Molecular Weight | 1296.48 g/mol (anhydrous free base) | [3] |
| Appearance | White to off-white powder | |
| Purity (by HPLC) | Typically ≥90% or ≥95% | |
| Solubility | Soluble in 0.1 M acetic acid (20 mg/mL) and water (1 mg/mL) | [3] |
| Storage (Powder) | -20°C | [3] |
Preparation of Angiotensin I Stock Solution
This protocol describes the preparation of a 1 mg/mL Angiotensin I stock solution.
Materials
-
This compound powder
-
Sterile, nuclease-free water or 0.1 M acetic acid
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention pipette tips
-
Vortex mixer
Protocol
-
Equilibration: Allow the vial of lyophilized Angiotensin I to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Carefully open the vial and add the appropriate volume of sterile water or 0.1 M acetic acid to achieve a 1 mg/mL concentration. For example, to a vial containing 1 mg of Angiotensin I, add 1 mL of solvent.
-
Dissolution: Gently vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent peptide degradation. The solution should be clear and colorless.
-
Aliquoting: Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes in volumes suitable for single-use to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to one week) or -80°C for long-term storage.[3]
Stability of Stock Solutions
| Solvent | Storage Temperature | Stability | Reference |
| Water (1 mg/mL) | Room Temperature | Stable for 4 days. 1.5% loss at 8 days, 27% loss at 18 days. | [3] |
| Water (1 mg/mL) | 0-5°C | Up to 1 week | [3] |
| Acetic Acid (0.1 M) | -20°C | Generally considered stable for several months. | General lab practice |
Application: In Vitro Angiotensin-Converting Enzyme (ACE) Activity Assay
Angiotensin I is the natural substrate for ACE. This protocol outlines a fluorometric assay to measure ACE activity.
Experimental Workflow
Caption: Workflow for an in vitro ACE activity assay.
Materials
-
Angiotensin I stock solution (1 mg/mL)
-
ACE (from rabbit lung or other sources)
-
Assay Buffer: 50 mM HEPES, 300 mM NaCl, pH 8.0[4]
-
Fluorometric detection reagent (e.g., a kit that detects the product of ACE cleavage)
-
ACE inhibitor (e.g., Captopril) for positive control
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Protocol
-
Prepare Reagents:
-
Dilute the Angiotensin I stock solution to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically but is often in the low micromolar range.
-
Reconstitute and dilute the ACE enzyme in Assay Buffer to a concentration that yields a linear reaction rate over the desired time course.
-
Prepare serial dilutions of the test compounds (potential ACE inhibitors) and a known inhibitor like Captopril.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 20 µL of the sample (test compound or vehicle control).[4]
-
Add 30 µL of Assay Buffer.[4]
-
Add the diluted ACE enzyme solution to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 5 minutes.[4]
-
Initiate the reaction by adding the Angiotensin I working solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Detection and Analysis:
-
Stop the reaction according to the detection kit manufacturer's instructions (if required).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of ACE inhibition for each test compound concentration relative to the vehicle control.
-
Application: Cell-Based Assays
Angiotensin I can be used in cell culture to study its conversion to Angiotensin II and the subsequent activation of signaling pathways.
Renin-Angiotensin Signaling Pathway
Caption: Simplified Renin-Angiotensin signaling pathway.
Protocol for Cell Treatment and Lysate Preparation
This protocol is a general guideline and should be optimized for specific cell types and experimental goals.
-
Cell Culture: Culture cells (e.g., HEK293 cells stably expressing the AT1 receptor) in complete growth medium in a suitable culture vessel until they reach the desired confluency (typically 70-80%).[5]
-
Serum Starvation: The day before the experiment, replace the complete medium with a serum-free or low-serum medium and incubate overnight. This step helps to reduce basal signaling activity.
-
Cell Treatment:
-
Prepare a working solution of Angiotensin I in serum-free medium at the desired final concentration.
-
Remove the starvation medium and add the Angiotensin I-containing medium to the cells.
-
Include appropriate controls, such as a vehicle control (medium only) and a positive control (e.g., Angiotensin II).
-
Incubate the cells for the desired time period (e.g., 15 minutes to 24 hours) at 37°C in a CO₂ incubator.
-
-
Cell Lysis:
-
After incubation, place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Transfer the supernatant (cell lysate) to a new tube and store it at -80°C for downstream applications such as Western blotting or ELISA.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no ACE activity | Inactive enzyme | Use a fresh batch of ACE or a positive control inhibitor to confirm assay setup. |
| Incorrect buffer pH or composition | Verify the pH and composition of the assay buffer.[4] | |
| Degraded Angiotensin I | Use a fresh aliquot of Angiotensin I stock solution. | |
| High background fluorescence | Contaminated reagents or plate | Use fresh, high-quality reagents and a new microplate. |
| Autofluorescence of test compound | Run a control with the test compound alone to measure its intrinsic fluorescence. | |
| Inconsistent results in cell-based assays | Variation in cell number or confluency | Ensure consistent cell seeding density and confluency across all wells. |
| Peptide degradation in culture medium | Minimize the incubation time or use a medium containing protease inhibitors. | |
| Freeze-thaw cycles of stock solution | Use single-use aliquots of the Angiotensin I stock solution. |
Conclusion
The proper preparation and handling of this compound stock solutions are fundamental to obtaining reliable and reproducible data in research involving the Renin-Angiotensin System. The protocols provided in this document offer a comprehensive guide for the use of Angiotensin I in both enzymatic and cell-based assays. Adherence to these guidelines will aid researchers in advancing our understanding of cardiovascular physiology and in the development of novel therapeutics.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Purification and characterization of angiotensin-converting enzyme (ACE) from sheep lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. cloud-clone.com [cloud-clone.com]
Application Notes: The Role of Angiotensin I in Hypertension Research
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] Within this system, Angiotensin I (Ang I) serves as a prohormone, an intermediate peptide that is converted into the potent vasoconstrictor, Angiotensin II (Ang II).[2][3] While Ang II is the primary effector molecule that directly mediates increases in blood pressure, Angiotensin I is an indispensable tool in hypertension research.[4] Its primary application lies in studies focused on the activity of Angiotensin-Converting Enzyme (ACE), the enzyme responsible for its conversion to Ang II.[5][6] Therefore, Ang I is paramount for investigating the efficacy of ACE inhibitors, understanding the tissue-specific regulation of the RAS, and modeling physiological conditions where the conversion process itself is a key determinant of hypertensive pathology.
Core Applications of Angiotensin I in Research Models
-
Elucidating the Role and Activity of ACE: Angiotensin I is the natural substrate for ACE.[3] By administering Ang I and measuring the subsequent physiological responses, such as changes in blood pressure, researchers can effectively study the rate and magnitude of its conversion to Ang II. This is particularly valuable for investigating the role of ACE in specific tissues, such as the kidney, where local RAS activity is crucial for the development of hypertension.[7][8]
-
Screening and Characterization of ACE Inhibitors: In drug development, Angiotensin I is essential for testing the efficacy of ACE inhibitors. In both in vitro and in vivo models, the ability of a candidate drug to block the pressor effects of exogenously administered Ang I provides a direct measure of its ACE-inhibiting activity.[9][10] These studies are fundamental to the development of antihypertensive therapies.
-
Investigating Alternative RAS Pathways: The RAS is more complex than a simple linear cascade. Angiotensin I can also be converted to Angiotensin-(1-9) by ACE2, which is part of a counter-regulatory, vasodilatory axis of the RAS.[11][12] Using Ang I in research models allows for the study of the balance between the classical ACE/Ang II/AT1 receptor axis and the protective ACE2/Ang-(1-7)/Mas receptor axis.[13][14]
Signaling Pathways
The Renin-Angiotensin System involves multiple enzymatic steps and receptors, with both pressor and depressor effects. Understanding these pathways is crucial for designing and interpreting hypertension research.
Caption: The Renin-Angiotensin System (RAS) signaling cascade.
Experimental Protocols
Protocol 1: Angiotensin I-Induced Hypertension in Rodent Models
This protocol describes the induction of hypertension in mice or rats via continuous infusion of Angiotensin I to study the in vivo conversion to Angiotensin II and its physiological effects. This model is particularly useful for assessing the efficacy of ACE inhibitors.
Materials:
-
Angiotensin I (human or rodent, depending on the model)
-
Vehicle (e.g., sterile 0.9% saline)
-
Osmotic minipumps (e.g., Alzet)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for subcutaneous implantation
-
Blood pressure measurement system (e.g., tail-cuff plethysmography)
-
Animal model (e.g., C57BL/6 mice or Sprague-Dawley rats)
Methodology:
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment. Train the animals with the tail-cuff device daily for 5-7 days to minimize stress-induced blood pressure variations.
-
Baseline Measurements: Record baseline systolic and diastolic blood pressure and heart rate for 3 consecutive days before surgery.
-
Pump Preparation: Under sterile conditions, fill osmotic minipumps with Angiotensin I dissolved in the vehicle at the desired concentration. The concentration will depend on the pump's flow rate and the target infusion dose.
-
Surgical Implantation: Anesthetize the animal. Make a small incision in the skin on the back, between the shoulder blades. Create a subcutaneous pocket using blunt dissection and insert the filled osmotic minipump. Close the incision with surgical clips or sutures.
-
Post-Operative Care: Monitor the animal's recovery and provide appropriate post-operative analgesia as per institutional guidelines.
-
Blood Pressure Monitoring: Measure blood pressure at regular intervals (e.g., every 2-3 days) throughout the infusion period (typically 2-4 weeks).
-
Data Analysis: Compare the blood pressure readings during Angiotensin I infusion to the baseline measurements. Statistical analysis (e.g., ANOVA with repeated measures) should be used to determine the significance of the changes.
Caption: Experimental workflow for Angiotensin I infusion studies.
Protocol 2: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol provides a method to measure the inhibitory activity of a test compound on ACE by quantifying the product of the reaction between ACE and a synthetic substrate.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung or recombinant)
-
ACE substrate (e.g., Hippuryl-His-Leu, HHL)
-
Assay buffer (e.g., 0.1 M sodium borate (B1201080) buffer with 0.3 M NaCl, pH 8.3)
-
Test compound (potential ACE inhibitor)
-
Positive control (e.g., Captopril, Lisinopril)[15]
-
Stopping reagent (e.g., 1 M HCl)
-
Reagents for detection of hippuric acid (e.g., pyridine (B92270) and benzene (B151609) sulfonyl chloride, or fluorescent methods using o-phthaldialdehyde)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Methodology:
-
Reagent Preparation: Prepare solutions of ACE, HHL substrate, test compounds, and positive control in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations (or positive control/vehicle)
-
ACE solution
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the test compound to interact with the enzyme.
-
Initiate Reaction: Add the HHL substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding the stopping reagent (e.g., 1 M HCl).
-
Detection: Add the detection reagents to quantify the amount of hippuric acid produced. For colorimetric detection, this involves a reaction that produces a colored product measured by absorbance.[15]
-
Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculation: Calculate the percentage of ACE inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the ACE activity.[10]
Data Presentation: Dose-Response in Angiotensin-Induced Hypertension
While direct infusion of Angiotensin I is less common than Angiotensin II for inducing a hypertensive phenotype, the resulting blood pressure increase is dependent on its conversion to Ang II. Therefore, data from Ang II infusion studies are highly relevant for estimating the expected effects and dose ranges. Below is a summary of data from studies using Angiotensin II in mice, which demonstrates a clear dose-dependent relationship between angiotensin administration and systolic blood pressure (SBP).
| Animal Model | Peptide | Delivery Method | Dose | Duration | Change in SBP (mmHg) | Reference |
| C57BL/6 Mice | Angiotensin II | Osmotic Minipump | 60 ng/kg/min | 28 days | ~ +15 mmHg | [16] |
| C57BL/6 Mice | Angiotensin II | Osmotic Minipump | 200 ng/kg/min | 28 days | ~ +25 mmHg | [16] |
| C57BL/6 Mice | Angiotensin II | Osmotic Minipump | 490 ng/kg/min | 21 days | Not specified | [17] |
| C57BL/6 Mice | Angiotensin II | Osmotic Minipump | 1000 ng/kg/min | 28 days | ~ +38 mmHg | [16] |
Note: The effective dose of Angiotensin I required to achieve similar blood pressure increases will be higher than that of Angiotensin II and will vary based on the endogenous ACE activity of the specific animal model.
References
- 1. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Video: Antihypertensive Drugs: Angiotensin-Converting Enzyme Inhibitors [jove.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Angiotensin converting enzyme (ACE) inhibitors versus angiotensin receptor blockers for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin-Converting Enzyme and Hypertension: A Systemic Analysis of Various ACE Inhibitors, Their Side Effects, and Bioactive Peptides as a Putative Therapy for Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blood pressure regulation by the angiotensin type 1 receptor in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The intrarenal generation of angiotensin II is required for experimental hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Signaling pathways in vascular function and hypertension: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Angiotensin-(1-7): Translational Avenues in Cardiovascular Control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 16. Angiotensin II-induced hypertension dose-dependently leads to oxidative stress and DNA damage in mouse kidneys and hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2.3. Angiotensin II Induced Hypertension (AHTN) [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Angiotensin I Human Acetate Hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensin I human acetate (B1210297) hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Angiotensin I human acetate hydrate?
A1: The recommended solvent depends on the desired concentration and downstream application. Based on its amino acid sequence (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu), Angiotensin I has a net positive charge, making it a basic peptide. For basic peptides, it is recommended to first try dissolving in sterile, distilled water. If solubility is limited, adding a small amount of a weak acid can help.
Solubility Data:
| Solvent | Concentration | Observation |
| Acetic Acid | 25 mg/mL | Clear, colorless solution[1][2][3] |
| 0.1 M Acetic Acid | 20 mg/mL | Clear solution[4] |
For other solvents, please refer to the general peptide solubility guidelines in the troubleshooting section.
Q2: How should I store this compound powder and its solutions?
A2: Proper storage is crucial to maintain the stability and activity of Angiotensin I.
Storage Recommendations:
| Form | Storage Temperature | Conditions | Duration |
| Powder | -20°C | Keep container tightly closed in a dry and well-ventilated place.[1][2][3] | As per manufacturer's expiry date. |
| In Water (1 mg/mL) | Room Temperature | Stable for up to 4 days.[4] | |
| In Water (1 mg/mL) | 0-5°C | Up to 1 week.[4] |
Q3: What is the stability of Angiotensin I in an aqueous solution at room temperature over time?
A3: The stability of Angiotensin I in an aqueous solution at room temperature decreases over time.
Aqueous Solution Stability at Room Temperature:
| Time (days) | Purity Loss |
| 8 | 1.5% |
| 18 | 27% |
| 25 | 62% |
| [4] |
To avoid degradation, it is recommended to prepare fresh solutions or store aliquots at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem: I am having difficulty dissolving this compound.
Solution:
If you are experiencing issues with solubility, follow these steps:
-
Start with a small amount: Before dissolving the entire vial, test the solubility with a small aliquot.
-
Use the right solvent:
-
Physical assistance:
-
For hydrophobic applications: If your experiment requires an organic solvent, you can try dissolving the peptide in a minimal amount of DMSO and then slowly diluting it with your aqueous buffer.[5]
Experimental Protocols
Protocol for Determining Peptide Solubility
This protocol provides a general method for testing the solubility of this compound in a new solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., PBS, DMSO)
-
Vortex mixer
-
Sonicator
-
Microcentrifuge tubes
Procedure:
-
Weigh out a small, known amount of Angiotensin I powder (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small volume of the desired solvent to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex the tube for 1-2 minutes.
-
If the peptide is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath.
-
Visually inspect the solution for any undissolved particles. A clear solution indicates that the peptide is soluble at that concentration.
-
If the peptide is not soluble, add increasing volumes of the solvent incrementally, vortexing and sonicating after each addition, until the peptide dissolves. Record the final concentration.
Protocol for Assessing Peptide Stability by HPLC
This protocol outlines a method to evaluate the stability of Angiotensin I in a specific solution over time.
Materials:
-
Prepared solution of Angiotensin I in the buffer of choice
-
HPLC system with a C18 column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
Incubator or water bath set to the desired temperature
Procedure:
-
Prepare a stock solution of Angiotensin I at a known concentration (e.g., 1 mg/mL) in the desired buffer.
-
Filter the solution through a 0.22 µm filter.
-
Immediately inject an aliquot of the "time 0" sample onto the HPLC system.
-
Run a gradient elution method to separate the intact peptide from any degradation products. A typical gradient might be 5-95% mobile phase B over 30 minutes.
-
Incubate the remaining stock solution at the desired temperature (e.g., room temperature, 37°C).
-
At specified time points (e.g., 24, 48, 72 hours), withdraw an aliquot of the solution and inject it onto the HPLC.
-
Analyze the chromatograms by integrating the peak area of the intact Angiotensin I.
-
Calculate the percentage of remaining intact peptide at each time point relative to the "time 0" sample.
Signaling Pathway and Experimental Workflow
Renin-Angiotensin System (RAS) Pathway
Angiotensin I is a key component of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin I is a precursor to the potent vasoconstrictor, Angiotensin II.[8][9][10]
Caption: Conversion of Angiotensin I to Angiotensin II and its downstream effects.
Experimental Workflow for Solubility and Stability Testing
The following diagram illustrates a logical workflow for determining the solubility and stability of this compound.
Caption: Workflow for assessing peptide solubility and stability.
References
- 1. biobasic.com [biobasic.com]
- 2. 人血管紧张素 I 乙酸盐 水合物 ≥90% (HPLC), powder, suitable for mammalian cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 3. 人血管紧张素 I 乙酸盐 水合物 ≥90% (HPLC), powder, suitable for mammalian cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. genscript.com [genscript.com]
- 6. jpt.com [jpt.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Type 1 angiotensin receptor pharmacology: Signaling beyond G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Technical Support Center: Angiotensin I Human Acetate Hydrate
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting tips for dissolving Angiotensin I human acetate (B1210297) hydrate (B1144303) powder.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for Angiotensin I human acetate hydrate?
A1: The recommended solvent for this compound is dilute acetic acid. It is soluble in 0.1 M acetic acid at a concentration of 20 mg/mL and in acetic acid at 25 mg/mL, yielding a clear, colorless solution.[1][2][3][4]
Q2: Can I dissolve this compound in water?
A2: While Angiotensin I can be dissolved in water, its stability in aqueous solutions is limited. At a concentration of 1 mg/mL in water, it is stable for up to 4 days at room temperature.[1] For longer storage, it is recommended to store the aqueous solution at 0-5 °C for up to one week.[1]
Q3: What is the molecular weight of this compound?
A3: The molecular weight of the anhydrous free base is 1296.48 Da.[1][2][4]
Q4: How should I store the powder and the reconstituted solution?
A4: The powder should be stored at -20°C.[1][2][4] An aqueous solution can be stored at 0-5°C for up to one week.[1] For longer-term storage of a stock solution, it is advisable to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder is not dissolving completely. | The concentration is too high for the solvent. | Increase the volume of the solvent to ensure the concentration is within the recommended solubility limits (e.g., up to 25 mg/mL in acetic acid).[2][3][4] |
| The incorrect solvent is being used. | Use the recommended solvent, which is dilute acetic acid.[1][2][3][4] | |
| The solution requires gentle agitation. | Vortex or sonicate the solution briefly to aid dissolution. | |
| The solution appears cloudy or has precipitates. | The peptide has low solubility in the chosen solvent at that concentration. | Try warming the solution gently (e.g., to 37°C) to increase solubility. If cloudiness persists, consider using a more dilute solution. |
| The solution has degraded over time. | Prepare a fresh solution. The stability of Angiotensin I in aqueous solution decreases over time, with a 1.5% loss at 8 days, 27% at 18 days, and 62% at 25 days at room temperature.[1] | |
| Inconsistent experimental results. | Improper storage of the stock solution. | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots at -80°C for long-term stability. |
| Inaccurate peptide concentration. | Ensure the powder is accurately weighed and the correct volume of solvent is added. Due to the hygroscopic nature of the powder, it is recommended to equilibrate the vial to room temperature before opening to prevent condensation. |
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| Solubility | 20 mg/mL | 0.1 M Acetic Acid | [1] |
| Solubility | 25 mg/mL | Acetic Acid | [2][3][4] |
| Aqueous Solution Stability (1 mg/mL) | 4 days | Water (Room Temperature) | [1] |
| Aqueous Solution Stability | Up to 1 week | Water (0-5°C) | [1] |
Experimental Protocols
Protocol for Reconstituting this compound
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening. This minimizes the condensation of atmospheric moisture onto the powder.
-
Weighing: Accurately weigh the desired amount of powder.
-
Solvent Addition: Add the appropriate volume of 0.1 M acetic acid to achieve the desired concentration (e.g., for a 20 mg/mL stock solution, add 50 µL of 0.1 M acetic acid to 1 mg of powder).
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved, resulting in a clear solution.
-
Storage: For immediate use, the solution can be kept at 4°C. For long-term storage, it is recommended to prepare single-use aliquots and store them at -80°C.
Visualizations
Caption: Workflow for dissolving this compound powder.
References
Technical Support Center: Preventing Angiotensin I Degradation in Experimental Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing Angiotensin I degradation during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for Angiotensin I degradation in my samples?
A1: The primary enzyme responsible for the conversion of Angiotensin I to Angiotensin II is the Angiotensin-Converting Enzyme (ACE).[1] However, other enzymes can also significantly contribute to Angiotensin I degradation, particularly in specific tissues or disease states. These include:
-
Chymase: A serine protease found in mast cells, which can convert Angiotensin I to Angiotensin II, especially in cardiac tissue.[2][3][4]
-
Neprilysin (Neutral Endopeptidase): This enzyme can degrade Angiotensin I to the inactive peptide Angiotensin (1-7).[5][6]
Understanding the potential contribution of these enzymes is crucial for designing effective strategies to preserve Angiotensin I in your experimental samples.
Q2: My Angiotensin I levels are consistently low in my assay. What are the likely causes?
A2: Low Angiotensin I levels are a common issue and can stem from several factors:
-
Enzymatic Degradation: As mentioned in Q1, ACE, chymase, and neprilysin can rapidly degrade Angiotensin I. Without proper inhibition, you will likely observe a significant loss of your analyte.
-
Improper Sample Collection and Handling: The stability of Angiotensin I is highly dependent on how samples are collected and stored. Delays in processing, incorrect anticoagulants, and inappropriate storage temperatures can all lead to degradation. For plasma collection, it is recommended to use EDTA or heparin as an anticoagulant and to centrifuge the samples within 30 minutes of collection at 2-8°C.[7][8]
-
Suboptimal Storage Conditions: Angiotensin I is unstable at room temperature.[9] For long-term storage, samples should be kept at -80°C. While -20°C can be used for shorter periods, -80°C is generally recommended to minimize degradation.[7][8][10] Repeated freeze-thaw cycles should also be avoided.[7][8]
-
Assay-Specific Issues: Problems with the assay itself, such as expired reagents, incorrect dilutions, or improper incubation times and temperatures, can lead to inaccurate readings.[7]
Q3: What is a general-purpose inhibitor cocktail I can use to prevent Angiotensin I degradation in plasma samples?
A3: A common approach is to use a cocktail of broad-spectrum protease inhibitors. While specific compositions can be optimized for your particular sample type and downstream application, a general starting point for 1 mL of plasma would be a combination of:
-
EDTA: A chelating agent that inhibits metalloproteases like ACE.
-
Aprotinin: A serine protease inhibitor.
-
Bestatin: An aminopeptidase (B13392206) inhibitor.
-
Phosphoramidon: A metalloprotease inhibitor that can inhibit neprilysin.
Commercially available angiotensin II inhibitor cocktails often contain a mixture of inhibitors to prevent both formation and degradation and can be a convenient option.[11] During research experiments, protease inhibitor cocktails are typically added to cell lysis buffers before cell membrane rupture to prevent the degradation of newly released cellular proteins by endogenous proteases.[12]
Q4: How should I properly store my plasma and tissue samples to ensure Angiotensin I stability?
A4: Proper storage is critical for maintaining the integrity of Angiotensin I in your samples.
-
Plasma: After collection with an appropriate anticoagulant (EDTA or heparin), plasma should be separated from blood cells by centrifugation at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[7][8] The plasma should then be immediately assayed or aliquoted and stored at -80°C.[7][8] Avoid repeated freeze-thaw cycles.[7][8]
-
Tissue Homogenates: Tissues should be rinsed with ice-cold PBS to remove excess blood.[7][13] Homogenization should be performed in a suitable buffer containing a protease inhibitor cocktail on ice. The resulting homogenate should be centrifuged to remove cellular debris, and the supernatant should be aliquoted and stored at -80°C.
One study demonstrated that the addition of 60% acetonitrile (B52724) to plasma samples provided stable storage for Angiotensin I at room temperature for up to 30 days.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal for Angiotensin I | Inadequate inhibition of proteases. | Prepare a fresh, comprehensive inhibitor cocktail containing inhibitors for ACE, chymase, and neprilysin. Ensure inhibitors are added to samples immediately upon collection. |
| Improper sample handling and storage. | Review your sample collection and storage protocols. Ensure rapid processing on ice and long-term storage at -80°C. Avoid repeated freeze-thaw cycles. | |
| Assay sensitivity issues. | Check the expiration dates of your assay reagents. Verify the accuracy of your standard curve and consider using a more sensitive assay method if necessary. | |
| High Variability Between Replicates | Inconsistent sample processing. | Standardize your sample handling procedures, ensuring uniform timing for all steps. Use a multichannel pipette for adding reagents to minimize timing differences between wells. |
| Pipetting errors. | Calibrate your pipettes regularly. Ensure proper pipetting technique to avoid inaccuracies in reagent and sample volumes. | |
| Edge effects in microplates. | Ensure the microplate is at room temperature before adding reagents. Use a plate sealer during incubations to prevent evaporation. | |
| High Background Signal in ELISA | Non-specific binding of antibodies. | Optimize the concentration of your primary and secondary antibodies. Ensure adequate blocking by using an appropriate blocking buffer and increasing the incubation time if necessary. |
| Insufficient washing. | Increase the number of wash steps or the volume of wash buffer. Ensure complete aspiration of wash buffer between steps. |
Quantitative Data
Table 1: IC50 Values of Common ACE Inhibitors
| Inhibitor | IC50 (nM) | Source |
| Captopril | 1.9 ± 0.2 (plasma) | [14] |
| Enalaprilat | 1.1 ± 0.1 (plasma) | [14] |
| Lisinopril | 1.2 | [15] |
Note: IC50 values can vary depending on the experimental conditions and the tissue source of the enzyme.
Table 2: IC50 Values of Selected Chymase Inhibitors
| Inhibitor | IC50 (nM) | Target | Source |
| BCEAB | 5.4 | Human Chymase | [16] |
| SUN-C8257 | 310 | Human Chymase | [16] |
| NK3201 | 2.5 | Recombinant Human Chymase | [2] |
| TEI-E548 | 6.2 | Human Chymase | [17] |
| Fulacimstat (BAY 1142524) | 1.8 - 1590 | Hamster Chymase | [2] |
Table 3: IC50 Values of Selected Neprilysin Inhibitors
| Inhibitor | IC50 (nM) | Source |
| Sacubitril | 5 | [18] |
| Thiorphan | 6.9 | [18] |
Experimental Protocols
Protocol 1: Angiotensin I ELISA (Competitive)
This protocol is a general guideline for a competitive ELISA to measure Angiotensin I concentrations. Refer to your specific kit's manual for detailed instructions.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard and Sample Addition: Add 50 µL of standard or sample to the appropriate wells of the microplate.
-
Detection Reagent A Addition: Immediately add 50 µL of prepared Detection Reagent A to each well. Mix gently and incubate for 1 hour at 37°C.[7]
-
Washing: Aspirate the liquid from each well and wash the plate three times with wash buffer.[7]
-
Detection Reagent B Addition: Add 100 µL of prepared Detection Reagent B to each well and incubate for 30 minutes at 37°C.[7]
-
Washing: Aspirate and wash the plate five times with wash buffer.[7]
-
Substrate Addition: Add 90 µL of Substrate Solution to each well and incubate for 15-25 minutes at 37°C in the dark.[7]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[7]
-
Measurement: Immediately read the absorbance at 450 nm using a microplate reader.[7] The color intensity is inversely proportional to the Angiotensin I concentration.
Protocol 2: HPLC-Based Measurement of Angiotensin I
This method is based on the separation and quantification of Angiotensin I by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation:
-
Collect blood in tubes containing a protease inhibitor cocktail.
-
Centrifuge to obtain plasma.
-
Perform solid-phase extraction to purify and concentrate the angiotensin peptides.
-
-
HPLC System:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA). A typical gradient might be a linear gradient of 15-40% acetonitrile over 20 minutes.[19]
-
Flow Rate: Typically 0.35 mL/min.[19]
-
Detection: UV detection at 214 nm.
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.[19]
-
Inject the extracted sample.
-
Run the gradient program to separate the angiotensin peptides.
-
Identify the Angiotensin I peak based on the retention time of a pure standard.
-
Quantify the amount of Angiotensin I by integrating the peak area and comparing it to a standard curve.
-
Visualizations
Caption: Angiotensin I Degradation and Conversion Pathways.
References
- 1. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chymase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A computational study to identify potential inhibitors for human chymase from natural and/or biogenic sources [PeerJ Preprints] [peerj.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Critical Role of Neprilysin in Kidney Angiotensin Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Reproducibility of plasma angiotensin-converting enzyme activity in human subjects determined by fluorimetry with Z-phenylalanine-histidyl-leucine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. bosterbio.com [bosterbio.com]
- 13. assaygenie.com [assaygenie.com]
- 14. benchchem.com [benchchem.com]
- 15. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 16. journals.ansfoundation.org [journals.ansfoundation.org]
- 17. academic.oup.com [academic.oup.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]
Angiotensin I human acetate hydrate long-term storage conditions
This technical support center provides guidance on the long-term storage, handling, and stability of Angiotensin I human acetate (B1210297) hydrate (B1144303) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid Angiotensin I human acetate hydrate?
For long-term storage, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] Following these conditions, the product is expected to be stable for over three years.[1]
Q2: How should I store aqueous solutions of Angiotensin I?
Aqueous solutions of Angiotensin I are significantly less stable than the lyophilized powder. For short-term storage, a solution can be kept at 0-5°C for up to one week.[3] At room temperature, significant degradation occurs within days.[3] It is highly recommended to prepare solutions fresh for each experiment.
Q3: What is the best solvent for reconstituting this compound?
This compound is soluble in 0.1 M acetic acid at a concentration of 20 mg/mL, yielding a clear solution.[3] For cell culture applications, it is also suitable for use in appropriate biological buffers, though stability in these buffers should be considered.
Q4: Is this compound sensitive to light or moisture?
Yes, it is recommended to store the solid product in the dark.[1] The product is also likely hygroscopic, and containers should be kept tightly closed in a dry and well-ventilated place to prevent moisture absorption.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of Angiotensin I stock solution. | Prepare fresh solutions for each experiment. If a stock solution must be used, ensure it has been stored properly at 0-5°C for no longer than one week.[3] Aliquot the stock solution upon preparation to minimize freeze-thaw cycles. |
| Improper storage of solid peptide. | Verify that the solid peptide has been consistently stored at -20°C in a tightly sealed, light-protected container. | |
| Difficulty dissolving the peptide | Incorrect solvent or concentration. | Use 0.1 M acetic acid for initial reconstitution.[3] For other buffers, ensure the pH and composition are suitable for peptide solubility. Gentle vortexing or sonication may aid dissolution. |
| Reduced peptide activity | Enzymatic degradation. | Angiotensin I is a substrate for various enzymes, such as Angiotensin-Converting Enzyme (ACE), and can be degraded in biological samples.[3] Use protease inhibitors if enzymatic degradation is a concern in your experimental setup. |
| Adsorption to labware. | Use low-protein-binding tubes and pipette tips to minimize loss of the peptide due to surface adsorption. |
Data Presentation
Table 1: Stability of Angiotensin I Aqueous Solution (1 mg/mL) [3]
| Storage Condition | Time | % Loss |
| Room Temperature | 4 days | Stable |
| Room Temperature | 8 days | 1.5% |
| Room Temperature | 18 days | 27% |
| Room Temperature | 25 days | 62% |
| 0-5°C | Up to 1 week | Stable |
Experimental Protocols
Stability-Indicating HPLC Method
This section outlines a general reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of Angiotensin I. This method is based on principles for analyzing angiotensin-related peptides.
1. Objective: To separate Angiotensin I from its potential degradation products to determine its purity and concentration over time.
2. Materials:
- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- This compound reference standard
- Sample of Angiotensin I under stability testing
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 220 nm
- Injection Volume: 20 µL
- Column Temperature: 30°C
- Gradient Elution: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 10 | | 25 | 60 | | 30 | 90 | | 35 | 10 | | 40 | 10 |
4. Procedure:
- Prepare the mobile phases and degas them.
- Prepare a stock solution of the Angiotensin I reference standard in 0.1 M acetic acid.
- Prepare samples of the Angiotensin I being tested at a similar concentration.
- Equilibrate the HPLC system with the initial mobile phase conditions.
- Inject the reference standard to determine its retention time and peak area.
- Inject the test samples.
- Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Angiotensin I peak.
- Calculate the percentage of remaining Angiotensin I by comparing the peak area in the test sample to the initial (time zero) sample.
Visualizations
References
Technical Support Center: Optimizing Angiotensin I Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Angiotensin I in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Angiotensin I in cell-based assays?
A1: Angiotensin I itself is a precursor peptide with limited biological activity. Its primary role in most cell-based assays is to serve as a substrate for Angiotensin-Converting Enzyme (ACE).[1][2] Many cell types, particularly endothelial and vascular smooth muscle cells, express ACE on their surface.[1][3] ACE cleaves Angiotensin I to produce the highly active octapeptide, Angiotensin II.[1] Angiotensin II then binds to its receptors, primarily the Angiotensin II Type 1 Receptor (AT1R) and Type 2 Receptor (AT2R), to elicit a cellular response.[4][5][6] Therefore, the observed effects in an assay using Angiotensin I are typically mediated by its conversion to Angiotensin II.
Q2: Which cell types are most responsive to Angiotensin I?
A2: The responsiveness of a cell type to Angiotensin I is largely dependent on its expression of Angiotensin-Converting Enzyme (ACE) and Angiotensin II receptors. Commonly used cell types include:
-
Vascular Smooth Muscle Cells (VSMCs): These cells are a primary target of Angiotensin II and are frequently used to study vasoconstriction, proliferation, and hypertrophy.[7][8][9][10]
-
Endothelial Cells: Endothelial cells play a crucial role in vascular function and express both ACE and Angiotensin II receptors.[7]
-
Renal Cells: Cells of the kidney, such as proximal tubular epithelial cells, are key components of the renin-angiotensin system and are highly responsive to angiotensin peptides.[11]
-
Adrenal Glomerulosa Cells: These cells are involved in aldosterone (B195564) synthesis, a process stimulated by Angiotensin II.[12]
-
Cardiomyocytes: Heart muscle cells are also targets for Angiotensin II, which is implicated in cardiac hypertrophy and remodeling.
Q3: What is a typical starting concentration range for Angiotensin I in a cell-based assay?
A3: The optimal concentration of Angiotensin I can vary significantly depending on the cell type, the specific assay, and the expression level of ACE. However, a common starting point for dose-response experiments is in the micromolar (µM) range. For example, some studies have used Angiotensin I at concentrations of 50 µM, 200 µM, and up to 500 µM.[13] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How stable is Angiotensin I in cell culture media?
A4: Angiotensin I, being a peptide, can be susceptible to degradation by proteases present in cell culture media, especially if it contains serum. The stability can be affected by factors such as temperature, pH, and the duration of the experiment.[14] It is recommended to prepare fresh solutions of Angiotensin I for each experiment and to minimize the time the peptide is in the culture media before the assay is performed. For long-term experiments, the stability of Angiotensin I under your specific conditions should be validated.
Troubleshooting Guide
Issue 1: No observable effect or a very weak response after Angiotensin I treatment.
| Potential Cause | Troubleshooting Step |
| Low or absent ACE activity in the chosen cell line. | Confirm ACE expression in your cells using techniques like Western blot, qPCR, or an ACE activity assay.[3] If ACE activity is low, consider using Angiotensin II directly or transfecting the cells with an ACE expression vector. |
| Degradation of Angiotensin I. | Prepare fresh Angiotensin I solutions for each experiment. Minimize incubation times where possible. Consider using a serum-free medium during the treatment period to reduce protease activity. |
| Suboptimal Angiotensin I concentration. | Perform a dose-response experiment with a wide range of Angiotensin I concentrations (e.g., from nanomolar to high micromolar) to identify the optimal working concentration.[7][15] |
| Issues with Angiotensin II receptors. | Verify the expression of AT1R and/or AT2R in your cell line. The cellular response to Angiotensin II is receptor-dependent.[4][6] |
| Cell health and viability. | Ensure your cells are healthy and in the logarithmic growth phase. High cell passage numbers can sometimes lead to altered cellular responses.[10][13] |
Issue 2: High background or inconsistent results.
| Potential Cause | Troubleshooting Step |
| Variability in cell seeding density. | Optimize and standardize your cell seeding protocol to ensure consistent cell numbers across all wells.[10] |
| Presence of ACE or ACE2 in serum. | Fetal Calf Serum (FCS) can contain active ACE and ACE2, which can convert Angiotensin I and degrade Angiotensin II, respectively, leading to variability.[16][17] Consider using heat-inactivated serum or a serum-free medium for the experiment. |
| Inconsistent incubation times. | Ensure that all wells are treated for the same duration. For kinetic assays, take readings at consistent time points. |
| Plate edge effects. | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile water or PBS. |
Data Presentation
Table 1: Example Angiotensin I and II Concentrations from Literature
| Peptide | Cell Type | Concentration Range | Observed Effect | Citation(s) |
| Angiotensin I | HEK-ACE2 cells | 50 µM - 500 µM | Stimulation of SARS-CoV-2 pseudovirus entry | [13] |
| Angiotensin II | Rat Glomerular Endothelial Cells | 10⁻¹⁰ M - 10⁻⁶ M | Proliferation | [18] |
| Angiotensin II | Rat Renal Proximal Tubular Epithelial Cells | 10⁻⁹ M | Decrease in cell viability | [11] |
| Angiotensin II | Vascular Smooth Muscle Cells | 10⁻⁹ M - 10⁻⁷ M | Activation of signaling pathways | [19] |
Table 2: IC50 Values for Selected ACE Inhibitors
| Inhibitor | Substrate | IC50 Value | Citation(s) |
| Captopril (B1668294) | Synthetic Substrates (FAPGG, HHL) | 1.79 - 15.1 nM | [2] |
| Captopril | Angiotensin I | 16.71 µM | [2] |
| Losartan (B1675146) | Synthetic and Natural Substrates | 17.13 - 146 µM | [2] |
| PN-1G (Chlorella sorokiniana protein hydrolysate) | Not specified | 0.044 mg/mL | [16] |
| M4-2 (Oyster-derived peptide fraction) | Not specified | 0.774 mg/mL | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Angiotensin I (Dose-Response Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere and reach the desired confluency (typically 24-48 hours).
-
Serum Starvation (Optional): If your assay is sensitive to growth factors in serum, replace the growth medium with a serum-free or low-serum medium for 12-24 hours prior to treatment.
-
Preparation of Angiotensin I Dilutions: Prepare a stock solution of Angiotensin I in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions to create a range of concentrations to be tested (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Cell Treatment: Remove the medium from the wells and add the different concentrations of Angiotensin I. Include a vehicle control (solvent only) and a positive control (e.g., a known activator of the pathway of interest, like Angiotensin II).
-
Incubation: Incubate the plate for a predetermined time, which should be optimized for your specific assay (e.g., from minutes for signaling pathway activation to hours or days for proliferation assays).
-
Assay Measurement: Perform the specific cell-based assay (e.g., cell viability assay, reporter gene assay, calcium flux assay).
-
Data Analysis: Plot the assay response against the logarithm of the Angiotensin I concentration to generate a dose-response curve. Determine the EC50 (half-maximal effective concentration) to identify the optimal concentration range for future experiments.[19][20]
Protocol 2: ACE Activity Assay in Cell Culture
This protocol is adapted from methods using fluorescence resonance energy transfer (FRET) peptides to measure ACE activity directly on cell membranes.
-
Cell Culture: Culture cells expressing ACE in a suitable medium.
-
Cell Preparation: On the day of the assay, wash the cells with a buffered salt solution (e.g., HBSS).
-
Substrate Addition: Add a FRET-based ACE substrate (e.g., Abz-FRK(Dnp)P-OH) to the cells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence microplate reader. Take kinetic readings over a period of time (e.g., every 5 minutes for 1-2 hours).
-
Inhibitor Control: As a negative control and to confirm the specificity of the assay, pre-incubate some wells with a known ACE inhibitor (e.g., lisinopril (B193118) or captopril) before adding the substrate.
-
Data Analysis: The rate of increase in fluorescence is proportional to the ACE activity. Calculate the initial velocity of the reaction from the linear portion of the kinetic curve.
Mandatory Visualizations
Caption: Angiotensin I to Angiotensin II signaling pathway.
Caption: Workflow for optimizing Angiotensin I concentration.
Caption: Troubleshooting decision tree for Angiotensin I assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Scientific workflow optimization for improved peptide and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. In Vitro Production and Identification of Angiotensin Converting Enzyme (ACE) Inhibitory Peptides Derived from Distilled Spent Grain Prolamin Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dose-response curves for angiotensin II and synthetic analogues in three types of smooth muscle: Existence of different forms of receptor sites for angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Angiotensin II dose–effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Determination of angiotensin I-converting enzyme activity in cell culture using fluorescence resonance energy transfer peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Angiotensin I Converting Enzyme (ACE) Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Angiotensin I converting enzyme (ACE) assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our dedicated team has compiled a list of common issues that can lead to variability in your ACE assay results. Below you will find a series of questions and answers designed to help you troubleshoot and optimize your experiments.
Question 1: My assay is showing high variability between replicates. What are the potential causes and how can I minimize this?
High variability between replicates is a common issue and can stem from several factors throughout the experimental workflow.
Potential Causes and Solutions:
-
Inconsistent Pipetting: Small volumes of enzyme or substrate can be difficult to pipette accurately.
-
Recommendation: Use calibrated pipettes and consider preparing a master mix for reagents that will be added to multiple wells to ensure consistency.[1]
-
-
Improper Reagent Mixing: Failure to properly mix reagents upon thawing or before use can lead to concentration gradients.
-
Recommendation: Ensure all components, especially frozen reagents, are completely thawed and gently mixed before use.[1]
-
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.
-
Air Bubbles in Wells: Bubbles can interfere with absorbance or fluorescence readings.
-
Recommendation: Be careful when pipetting to avoid introducing air bubbles. If bubbles are present, gently tap the plate to dislodge them.[1]
-
Experimental Workflow for a Typical ACE Assay
Caption: A generalized workflow for an in vitro Angiotensin I converting enzyme (ACE) assay.
Question 2: I'm observing lower than expected enzyme activity. What could be the reason?
Several factors can lead to decreased or complete loss of ACE activity.
Potential Causes and Solutions:
-
Improper Enzyme Storage: ACE is sensitive to storage conditions. Repeated freeze-thaw cycles can denature the enzyme.
-
Presence of Inhibitors in the Sample: Biological samples can contain endogenous inhibitors. Additionally, some therapeutic drugs act as ACE inhibitors.
-
Recommendation: If you suspect inhibitors in your sample, try diluting the sample.[6][7] For instance, in urine samples, a 128-fold dilution was found to eliminate the inhibitory effects of endogenous compounds like urea (B33335) and uric acid.[7] Be aware that ACE inhibitor drugs like captopril (B1668294) and lisinopril (B193118) will interfere with the assay.[8][9][10][11]
-
-
Incorrect Buffer Composition: The pH and ionic strength of the buffer are critical for optimal enzyme activity. Some buffer components can also inhibit the enzyme.
-
Substrate Instability: The substrate can degrade over time, especially if not stored correctly.
-
Recommendation: Prepare fresh substrate solutions for each experiment and store stock solutions as recommended by the manufacturer, protected from light.[2]
-
Question 3: My results are not linear, or the standard curve is poor. How can I improve this?
A non-linear response or a poor standard curve can be due to issues with substrate concentration, enzyme concentration, or the assay conditions.
Potential Causes and Solutions:
-
Substrate Depletion: At high enzyme concentrations or long incubation times, the substrate may be depleted, leading to a plateau in the reaction rate.
-
Recommendation: Ensure that the substrate concentration is not limiting. The reaction rate should be measured in the initial linear phase.[16] You may need to optimize the enzyme concentration and incubation time.
-
-
Enzyme Concentration Out of Linear Range: The measured activity should be directly proportional to the enzyme concentration.
-
Recommendation: Perform a dilution series of your enzyme to determine the linear range of the assay.[17]
-
-
Incorrect Wavelength or Filter Settings: Using incorrect settings on the plate reader will lead to inaccurate measurements.
Table 1: Common Assay Parameters for Different ACE Assay Methods
| Parameter | Spectrophotometric Assay | Fluorometric Assay |
| Common Substrate | Hippuryl-L-histidyl-L-leucine (HHL) | o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline |
| Detection Wavelength | 228 nm or 382 nm (with colorimetric agent)[3][12] | Ex/Em = 320-330 nm / 405-430 nm[2][4][18] |
| Typical Incubation Time | 30 - 180 minutes[12][19] | 60 - 120 minutes[4] |
| Common Inhibitor Control | Captopril, Lisinopril[4][19] | Captopril, Lisinopril[4][7] |
Question 4: I am screening for ACE inhibitors and my IC50 values are inconsistent. What should I check?
Inconsistent IC50 values can be particularly frustrating in drug discovery research.
Potential Causes and Solutions:
-
Inhibitor Solubility and Stability: The inhibitor may not be fully dissolved or may be unstable in the assay buffer.
-
Recommendation: Ensure your inhibitor is completely dissolved. You may need to use a small amount of a solvent like DMSO. If using a solvent, be sure to include a solvent control to check for any effects on enzyme activity.[4]
-
-
"Tight-Binding" Inhibition: At low enzyme and high inhibitor concentrations, the assumption that the free inhibitor concentration is equal to the total inhibitor concentration may not be valid, leading to an overestimation of the Ki value.[20]
-
Recommendation: Be aware of the concentrations of both the enzyme and the inhibitor in your assay. Specialized data analysis models may be needed for tight-binding inhibitors.[20]
-
-
Pre-incubation Time: Insufficient pre-incubation of the enzyme with the inhibitor can lead to an underestimation of the inhibitory potency.
Table 2: Reported IC50 Values for Common ACE Inhibitors
| Inhibitor | Reported IC50 Value | Assay Method | Reference |
| Captopril | 0.0123 µM | Colorimetric | [19] |
| Lisinopril | 2.034 nM | Fluorescence-based (uACE) | [7] |
| Captopril | 4.497 nM | Fluorescence-based (uACE) | [7] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration.
The Renin-Angiotensin System (RAS) Pathway
Understanding the role of ACE in the broader physiological context of the Renin-Angiotensin System (RAS) is crucial for interpreting your assay results.
Caption: The central role of Angiotensin Converting Enzyme (ACE) in the Renin-Angiotensin System.
Detailed Experimental Protocol: Spectrophotometric ACE Inhibition Assay
This protocol is a generalized example based on common methodologies.[3][12][13]
1. Reagent Preparation:
- Assay Buffer: 50 mM Sodium Borate Buffer (pH 8.3) containing 0.3 M NaCl.
- Substrate Solution: 5 mM Hippuryl-L-histidyl-L-leucine (HHL) dissolved in the assay buffer.
- ACE Solution: Rabbit lung ACE (or other source) diluted in assay buffer to a working concentration (e.g., 5 mU). This should be optimized for your specific enzyme lot.
- Inhibitor Solutions: Prepare a dilution series of your test compounds and a positive control (e.g., Captopril) in the assay buffer.
- Stopping Solution: 1.0 M HCl.
- Extraction Solvent: Ethyl acetate (B1210297).
2. Assay Procedure:
- To a microcentrifuge tube, add 50 µL of the inhibitor solution (or buffer for control).
- Add 50 µL of the ACE solution.
- Pre-incubate the mixture at 37°C for 10 minutes.
- Initiate the reaction by adding 50 µL of the pre-warmed substrate solution.
- Incubate at 37°C for 30-60 minutes (this time should be optimized).
- Stop the reaction by adding 250 µL of 1.0 M HCl.
- Add 1.5 mL of ethyl acetate to extract the hippuric acid (the product).
- Vortex vigorously and then centrifuge to separate the phases.
- Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
- Evaporate the ethyl acetate (e.g., using a vacuum concentrator or by leaving it in a fume hood).
- Re-dissolve the dried hippuric acid in 1-3 mL of distilled water.
3. Detection:
- Measure the absorbance of the re-dissolved hippuric acid at 228 nm using a spectrophotometer.
4. Calculations:
- Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula:
- % Inhibition = [(Abs_control - Abs_inhibitor) / Abs_control] * 100
- Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. Human Tissue Angiotensin Converting Enzyme (ACE) Activity Is Regulated by Genetic Polymorphisms, Posttranslational Modifications, Endogenous Inhibitors and Secretion in the Serum, Lungs and Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference-Free Measurement of Urinary Angiotensin-Converting Enzyme (ACE) Activity: Diagnostic and Therapeutic Monitoring Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiotensin converting enzyme (ACE) | Pathology Tests Explained [pathologytestsexplained.org.au]
- 9. Assessing angiotensin‐converting enzyme (ACE) protein is more appropriate than ACE activity when investigating sarcoidosis | The Medical Journal of Australia [mja.com.au]
- 10. Angiotensin-Converting Enzyme Inhibitors (ACEI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 12. Optimization of angiotensin I-converting enzyme (ACE) inhibition by rice dregs hydrolysates using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. jfda-online.com [jfda-online.com]
- 15. researchgate.net [researchgate.net]
- 16. Untitled Document [ucl.ac.uk]
- 17. Effect of Enzyme Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 18. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. The role of enzyme and substrate concentration in the evaluation of serum angiotensin converting enzyme (ACE) inhibition by enalaprilat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of Acetate Hydrate on Angiotensin I Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensin I acetate (B1210297) hydrate (B1144303) and studying its role in the Renin-Angiotensin System (RAS).
Frequently Asked Questions (FAQs)
Q1: What is Angiotensin I acetate salt hydrate and how is it used in research?
Angiotensin I human acetate salt hydrate is the synthetic form of the decapeptide Angiotensin I, supplied as an acetate salt with associated water molecules (hydrate). Its chemical formula is often represented as Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-OH·2CH3COOH·6H2O.[1] In research, it is a crucial reagent used as a substrate for the Angiotensin-Converting Enzyme (ACE) to study the Renin-Angiotensin System (RAS), screen for ACE inhibitors, and investigate mechanisms of blood pressure regulation.[1] It is also used as a standard in mass spectrometry and amino acid analysis.[1]
Q2: Does the acetate counter-ion in Angiotensin I acetate hydrate affect experimental results?
Yes, the acetate counter-ion can influence experimental conditions. Acetate is a weak base and can act as a buffering agent, potentially altering the pH of your solutions.[2][3][4] The ionic strength of the solution can also be affected, which may have an impact on enzyme kinetics.[5][6] It is crucial to consider these effects and use appropriate controls in your experiments. In some cases, the presence of different cations from acetate salts has been shown to affect the charge state of peptides in electrospray ionization.[7]
Q3: What is the primary mechanism by which Angiotensin I activity is regulated?
Angiotensin I is a biologically inactive precursor.[8] Its primary regulation occurs through enzymatic conversion to the potent vasoconstrictor Angiotensin II by the Angiotensin-Converting Enzyme (ACE).[8][9] Therefore, studies of "Angiotensin I activity" are typically investigations of the kinetics and inhibition of ACE.
Troubleshooting Guides
Issue 1: High background or false positives in ACE inhibition assay.
Possible Cause 1: Contamination of reagents.
-
Solution: Use high-purity water and reagents. Prepare fresh buffers for each experiment. Ensure that all glassware and plasticware are thoroughly cleaned.
Possible Cause 2: Interference from the test compound.
-
Solution: Some compounds can interfere with the detection method (e.g., absorbance or fluorescence). Run a control with the test compound in the absence of the enzyme to check for interference. If interference is observed, consider using a different assay method (e.g., HPLC-based).
Possible Cause 3: Presence of other proteases in the sample.
-
Solution: If using complex biological samples, they may contain other proteases that can cleave the substrate. Use specific ACE inhibitors (like captopril (B1668294) or lisinopril) as a positive control to confirm that the observed activity is from ACE.[10]
Issue 2: Low or no ACE activity detected.
Possible Cause 1: Improper storage or handling of ACE.
-
Solution: ACE is a sensitive enzyme. Store it at the recommended temperature (typically -20°C or -80°C) in appropriate buffers. Avoid repeated freeze-thaw cycles.
Possible Cause 2: Incorrect assay buffer pH or ionic strength.
-
Solution: ACE activity is pH-dependent, with an optimal pH typically around 8.3.[11] The ionic strength of the buffer can also influence enzyme activity.[5][6] Prepare buffers carefully and verify the pH. The presence of chelating agents in your buffer can also inhibit ACE activity by removing the essential zinc ion from the active site.
Possible Cause 3: Inactive substrate.
-
Solution: Ensure that the Angiotensin I acetate hydrate is properly stored and has not degraded. Prepare fresh substrate solutions for each experiment.
Issue 3: Variability and poor reproducibility in results.
Possible Cause 1: Inconsistent pipetting and timing.
-
Solution: Use calibrated pipettes and be consistent with incubation times. For kinetic assays, ensure that the reaction is initiated and stopped precisely. Using a multichannel pipette can improve consistency in plate-based assays.
Possible Cause 2: Temperature fluctuations.
-
Solution: ACE activity is temperature-dependent. Pre-incubate all reagents and samples at the assay temperature (typically 37°C) before initiating the reaction.[12] Use a water bath or incubator to maintain a constant temperature throughout the assay.
Possible Cause 3: Substrate precipitation in acidic samples.
-
Solution: If your sample is highly acidic due to the presence of substances like citric acid or acetic acid, it can cause the substrate in the buffer to precipitate. The pH of the sample solution should be adjusted to 5 or above to ensure proper measurement.[13]
Data Presentation
Table 1: Impact of Cations on the Average Charge State of Angiotensin II in Electrospray Ionization
| Cation Source (Acetate Salt) | Average Charge State |
| Water (control) | Higher |
| Ammonium Acetate | Lower than water |
| Sodium Acetate | Lower than water |
| Potassium Acetate | Lower than water |
Data summarized from a study on the effects of different cations on peptide charging.[7] The exact charge state can vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Spectrophotometric ACE Inhibition Assay using HHL Substrate
This protocol is adapted from common laboratory procedures for determining ACE inhibitory activity.[12][14]
-
Reagent Preparation:
-
ACE Solution: Prepare a solution of ACE (e.g., from rabbit lung) in a suitable buffer (e.g., 100 mM borate (B1201080) buffer, pH 8.3, containing 300 mM NaCl).
-
Substrate Solution: Dissolve Hippuryl-Histidyl-Leucine (HHL) in the same buffer to a final concentration of 5 mM.
-
Inhibitor Solutions: Prepare serial dilutions of the test compound (e.g., acetate-containing compounds) and a positive control (e.g., captopril) in the assay buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube, add 20 µL of the inhibitor solution (or buffer for control).
-
Add 20 µL of the ACE solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
Detection and Data Analysis:
-
Extract the hippuric acid (HA) formed by adding 1.5 mL of ethyl acetate, followed by vortexing.
-
Centrifuge to separate the phases.
-
Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate the solvent.
-
Reconstitute the dried HA in a suitable volume of buffer.
-
Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer.
-
Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
References
- 1. 人血管紧张素 I 乙酸盐 水合物 ≥90% (HPLC), powder, suitable for mammalian cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 2. SODIUM ACETATE TRIHYDRATE - Ataman Kimya [atamanchemicals.com]
- 3. Advanced Insights into Sodium Acetate's Chemical Properties [eureka.patsnap.com]
- 4. allanchem.com [allanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. Effects of Cations on Protein and Peptide Charging in Electrospray Ionization from Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular basis of human angiotensin‐1 converting enzyme inhibition by a series of diprolyl‐derived compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment and optimization of kinetic methods for angiotensin-converting enzyme in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 14. benchchem.com [benchchem.com]
dealing with lot-to-lot variability of Angiotensin I peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the lot-to-lot variability of Angiotensin I peptide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Angiotensin I and what is its primary role in experiments?
Angiotensin I is a decapeptide that is a key component of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.[1] In research, it primarily serves as a substrate for Angiotensin-Converting Enzyme (ACE) to produce the potent vasoconstrictor, Angiotensin II.[1][2] Therefore, Angiotensin I is crucial in studies involving ACE activity, hypertension, and cardiovascular drug development.
Q2: What causes lot-to-lot variability in synthetic Angiotensin I peptides?
Lot-to-lot variability in synthetic peptides like Angiotensin I can arise from several factors during synthesis and purification. These include:
-
Peptide Purity: The percentage of the target peptide in the final product can vary between batches.
-
Presence of Impurities: Different lots may contain varying types and amounts of impurities such as deletion sequences (e.g., Angiotensin (2-10)), truncated peptides (e.g., Angiotensin II), or chemically modified peptides (e.g., isomers).[3][4]
-
Counterion Content: The amount of trifluoroacetic acid (TFA) remaining from the purification process can differ, affecting the net peptide content.
-
Water Content: The amount of residual water in the lyophilized powder can vary.
-
Peptide Aggregation: Peptides can form aggregates, which may differ between lots and affect solubility and bioactivity.
Q3: How can I assess the quality of a new lot of Angiotensin I?
Before using a new lot of Angiotensin I, it is crucial to carefully review the Certificate of Analysis (CoA) provided by the manufacturer. Key parameters to check include:
-
Purity (by HPLC): This indicates the percentage of the correct peptide in the sample. For most applications, a purity of >95% is recommended.
-
Molecular Weight (by Mass Spectrometry): This confirms the identity of the peptide.
-
Appearance: The lyophilized powder should be a white, fluffy solid.
-
Solubility: The CoA may provide recommended solvents. It is advisable to test the solubility of a small aliquot first.
For critical applications, it is recommended to perform in-house quality control, such as analytical HPLC and mass spectrometry, to confirm the manufacturer's specifications.
Q4: How should I properly store and handle Angiotensin I to ensure its stability?
To maintain the integrity of your Angiotensin I peptide:
-
Long-term Storage: Store the lyophilized peptide at -20°C or -80°C.[5]
-
Reconstitution: Allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute the peptide in a suitable sterile buffer.
-
Short-term Storage of Solutions: Once in solution, it is best to aliquot the peptide into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from frozen aliquots for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Activity in ACE Assays
| Possible Cause | Troubleshooting Step |
| Lower Net Peptide Content in the New Lot | Carefully check the Certificate of Analysis for the net peptide content. Adjust the amount of peptide used in your assay accordingly. |
| Presence of Inhibitory Impurities | Analyze the new lot using HPLC-MS to identify any potential impurities that might be inhibiting the ACE enzyme. Compare the impurity profile with a previous, well-performing lot. |
| Peptide Degradation | Ensure proper storage and handling of the peptide. Avoid repeated freeze-thaw cycles. Use freshly prepared solutions for your assays. |
| Incorrect Peptide Concentration | Re-verify the calculations for your stock and working solutions. Ensure the peptide is fully dissolved before making dilutions. |
Issue 2: Variability in Cell-Based Signaling Assays
| Possible Cause | Troubleshooting Step |
| Different Bioactive Peptide Concentration | The presence of non-bioactive impurities can lead to an overestimation of the active peptide concentration. Perform a dose-response curve for each new lot to determine the effective concentration (EC50). |
| Contamination with Endotoxins | If using Angiotensin I in cell culture, endotoxin (B1171834) contamination can cause non-specific cellular responses. Use endotoxin-free reagents and test the peptide for endotoxin levels. |
| Peptide Solubility Issues | Poor solubility can lead to inconsistent concentrations in your assay. Experiment with different solvents or use sonication to ensure complete dissolution. |
| Cell Passage Number and Health | Ensure you are using cells within a consistent and low passage number range. Monitor cell viability and morphology throughout the experiment. |
Quantitative Data Summary
Lot-to-lot variability can be quantitatively assessed by comparing the purity and impurity profiles of different batches. The following table provides an example of potential variations based on published data for Angiotensin I impurities.[3]
| Parameter | Lot A | Lot B | Potential Impact |
| Purity (HPLC) | 98.5% | 95.2% | Lower purity in Lot B means more of the weighed material is not the target peptide, leading to a lower effective concentration. |
| Angiotensin (2-10) Impurity | 0.8 mg/g | 2.5 mg/g | This truncated peptide may not be a substrate for ACE, leading to an overestimation of the Angiotensin I concentration in Lot B. |
| Angiotensin II Impurity | 0.5 mg/g | 1.2 mg/g | Angiotensin II is the product of the ACE reaction and can have its own biological effects, potentially confounding results in signaling assays. |
| Isomer Impurities | 0.2 mg/g | 0.9 mg/g | Isomers may have different binding affinities for ACE or receptors, altering the overall biological response. |
Experimental Protocols
Protocol 1: Quality Control of Angiotensin I by RP-HPLC
Objective: To assess the purity of a new lot of Angiotensin I.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of Angiotensin I in sterile water or a suitable buffer.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 65% Solvent B over 30 minutes.
-
Detection: Monitor the absorbance at 214 nm.
-
Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 2: In Vitro ACE Inhibitory Assay
Objective: To determine the IC50 value of an ACE inhibitor using Angiotensin I as a substrate.
Methodology:
-
Reagents:
-
Angiotensin I (substrate)
-
Angiotensin-Converting Enzyme (ACE)
-
Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)
-
Test inhibitor at various concentrations
-
-
Procedure:
-
Pre-incubate ACE with different concentrations of the inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding Angiotensin I.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a strong acid).
-
-
Detection: The product of the reaction, Angiotensin II, or a cleaved reporter molecule from a modified substrate, can be quantified using various methods, including HPLC, fluorescence, or colorimetric assays.[6][7]
-
Calculation: Plot the percentage of ACE inhibition versus the inhibitor concentration to determine the IC50 value.[8][9]
Visualizations
Caption: Renin-Angiotensin signaling pathway leading to downstream cellular effects.
References
- 1. Angiotensin I-Converting Enzyme: Genotype and Disease Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and assay methods for angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accurate quantification of impurities in pure peptide material - angiotensin I: Comparison of calibration requirements and method performance characteristics of liquid chromatography coupled to hybrid tandem mass spectrometry and linear ion trap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Angiotensin I peptide [novoprolabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship [frontiersin.org]
Technical Support Center: Minimizing Interference in Fluorescent Assays with Angiotensin I
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize interference in fluorescent assays involving Angiotensin I.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in Angiotensin I fluorescent assays?
A1: Interference in Angiotensin I fluorescent assays can arise from both endogenous and exogenous substances. A key study identified several potential interfering substances in Angiotensin I immunoassays, including:
-
Endogenous substances: Cholesterol, hemoglobin, and triglycerides.[1]
-
Exogenous substances: Valsartan (B143634), nifedipine (B1678770), and spironolactone (B1682167).[1]
Beyond these specific molecules, general sources of interference in fluorescence assays include:
-
Autofluorescence: The natural fluorescence of biological samples, which can be particularly high in the blue to green spectrum (350-550 nm).[2][3]
-
Spectral Overlap (Bleed-through): When the emission spectrum of one fluorophore overlaps with the detection channel of another.[4]
-
Quenching: A process where the fluorescence intensity of a fluorophore is decreased by a variety of mechanisms, including interactions with other molecules.[5]
-
Inner Filter Effect: The absorption of excitation or emitted light by compounds in the assay, leading to attenuated signal.[6]
Q2: How can I troubleshoot high background fluorescence in my assay?
A2: High background fluorescence can obscure your signal and reduce the sensitivity of your assay. Here’s a systematic approach to troubleshoot this issue:
-
Identify the Source:
-
Mitigation Strategies:
-
Use Appropriate Microplates: Black-walled, clear-bottom microplates are recommended to reduce stray signals and well-to-well light scatter.[9][10]
-
Optimize Reagent Concentrations: High concentrations of antibodies or fluorescent probes can lead to non-specific binding and increased background. Perform a titration to find the optimal concentration.[7]
-
Improve Washing Steps: Inadequate washing can leave behind unbound fluorescent molecules. Ensure you are washing thoroughly between steps.[11]
-
Select Appropriate Fluorophores: If autofluorescence is an issue, consider using fluorophores that emit in the red to far-red region of the spectrum, as cellular autofluorescence is typically lower at these wavelengths.[2]
-
Consider Autofluorescence Quenchers: Commercial reagents are available to quench autofluorescence in tissue samples.[7]
-
Q3: My fluorescence signal is weak or absent. What should I do?
A3: A low or absent signal can be due to a variety of factors. Follow these troubleshooting steps:
-
Check Instrument Settings:
-
Verify Reagent Integrity and Concentration:
-
Enzyme/Protein Activity: Ensure that your Angiotensin I or related enzymes have not lost activity due to improper storage or handling.[4]
-
Substrate/Probe Concentration: Suboptimal concentrations of your fluorescent substrate or probe can lead to a weak signal. Titrate to find the optimal concentration.[4]
-
Reagent Degradation: Check for degradation of your fluorescent substrate, which can occur with improper storage or repeated freeze-thaw cycles.[8]
-
-
Optimize Assay Conditions:
-
pH and Buffer Composition: The pH and ionic strength of your assay buffer can significantly impact enzyme activity and fluorescence. Ensure these are optimized for your specific assay.[4]
-
Q4: How can I minimize spectral overlap in my FRET assay?
A4: Förster Resonance Energy Transfer (FRET) assays are particularly susceptible to spectral overlap. Here are some strategies to minimize this:
-
Choose the Right FRET Pair: Select a donor and acceptor pair with a significant overlap between the donor's emission spectrum and the acceptor's excitation spectrum, but with minimal overlap between the donor's emission and the acceptor's emission.[12]
-
Use Correction Factors: In your data analysis, apply correction factors for donor spectral bleed-through (donor fluorophore emission into the acceptor channel) and acceptor cross-excitation (direct excitation of the acceptor by the donor excitation wavelength).[13] This typically involves running donor-only and acceptor-only control samples.
-
Linear Unmixing: If your imaging system supports it, linear unmixing is a powerful technique to mathematically separate the emission spectra of the donor and acceptor fluorophores.[14]
Troubleshooting Guides
Guide 1: Interference from Endogenous and Exogenous Substances
This guide provides a summary of potential interfering substances for Angiotensin I assays and recommended actions.
| Interfering Substance | Type | Potential Effect | Recommended Action |
| Valsartan | Exogenous | Fluorescence Quenching[15] | Consider alternative antihypertensive drugs for in vivo studies if possible. For in vitro assays, run a standard curve with valsartan to quantify its quenching effect. |
| Nifedipine | Exogenous | Fluorescence Quenching (Inner Filter Effect and Dynamic Quenching)[2][16] | Screen for nifedipine interference by measuring its absorbance at the assay's excitation and emission wavelengths. If interference is detected, consider alternative experimental designs or data correction methods. |
| Spironolactone | Exogenous | Potential for fluorescence quenching.[17] | Test for interference by spiking known concentrations of spironolactone into your assay. |
| Cholesterol | Endogenous | Can alter membrane properties, potentially affecting membrane-bound assays. Some fluorescent cholesterol probes exist, indicating potential for spectral overlap.[11] | Use cholesterol-free media where possible. If high cholesterol is suspected in samples, consider a cholesterol depletion step or use a correction factor based on spiked controls. |
| Triglycerides | Endogenous | Can cause turbidity (lipemia), leading to light scattering and interference in photometric and fluorometric assays.[18] | Centrifuge samples at high speed to pellet lipids. For severe lipemia, consider delipidation protocols. |
| Hemoglobin | Endogenous | Strong absorbance in the 450-550 nm range can cause significant fluorescence quenching.[19][20] | See detailed protocol below for hemoglobin removal. |
Guide 2: Detailed Experimental Protocol for Mitigating Hemoglobin Interference
Hemoglobin is a common and potent quencher of fluorescence. The following protocol outlines a method to reduce its interference.
Objective: To remove hemoglobin from hemolyzed samples to minimize fluorescence quenching.
Materials:
-
Hemoglobin depletion spin columns or magnetic beads (commercially available, e.g., HemoVoid™).[21]
-
Microcentrifuge.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Sample Preparation:
-
If using whole blood, centrifuge to separate plasma/serum from red blood cells. If the supernatant is hemolyzed (pink or red), proceed with this protocol.
-
For tissue lysates, centrifuge to pellet cellular debris. If the supernatant is red, it likely contains hemoglobin.
-
-
Hemoglobin Depletion (using a commercial kit - follow manufacturer's instructions):
-
Binding: Add the hemoglobin depletion resin or beads to your sample. Incubate for the recommended time to allow hemoglobin to bind.
-
Separation:
-
For spin columns, place the column in a collection tube and centrifuge to separate the hemoglobin-depleted sample from the resin.
-
For magnetic beads, use a magnetic stand to pellet the beads and carefully collect the supernatant.
-
-
-
Validation of Removal:
-
Visually inspect the sample. A significant reduction in red color indicates successful hemoglobin removal.
-
For quantitative validation, measure the absorbance of the sample at ~415 nm (the Soret peak of hemoglobin) before and after depletion.
-
-
Fluorescence Assay:
-
Proceed with your standard fluorescence assay protocol using the hemoglobin-depleted sample.
-
Important: Treat your control and standard samples with the same hemoglobin depletion protocol to account for any non-specific loss of your analyte of interest.
-
Visualizing Workflows and Pathways
Angiotensin I/II Signaling Pathway
The following diagram illustrates the conversion of Angiotensin I to Angiotensin II and the subsequent signaling cascade through the AT1 receptor, which is a common target of investigation in these assays. Understanding this pathway can help in designing experiments and troubleshooting unexpected results related to pathway modulation.
Caption: Conversion of Angiotensin I and subsequent AT1 receptor signaling.
Troubleshooting Workflow for Low Fluorescence Signal
This workflow provides a logical sequence of steps to diagnose and resolve issues of low or no signal in your fluorescent assay.
References
- 1. Haemoglobin interference and increased sensitivity of fluorimetric assays for quantification of low-parasitaemia Plasmodium infected erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A simple method to overcome the interference of hemoglobin in the detection of reporter genes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence image screening for chemical compounds modifying cholesterol metabolism and distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Fluorescence image screening for chemical compounds modifying cholesterol metabolism and distribution[S] | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. A Design-assisted Spectrofluorometric Method Utilizing a One-pot Fluorescent Probe for the Quantitation of some Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spirolactone and spirothiolactone rhodamine-pyrene probes for detection of Hg²⁺ with different sensing properties and its application in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sundiagnostics.us [sundiagnostics.us]
- 19. Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence Assay of the Interaction between Hemoglobin and the Cytoplasmic Domain of Erythrocyte Membrane Band3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biotechsupportgroup.com [biotechsupportgroup.com]
Validation & Comparative
Angiotensin I vs. Angiotensin II in Receptor Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Angiotensin I and Angiotensin II in the context of receptor binding assays. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their differential binding affinities, the underlying biological pathways, and the experimental methodologies used to assess these interactions.
Introduction to the Renin-Angiotensin System
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Within this system, Angiotensin I, a decapeptide, is converted to the biologically active octapeptide, Angiotensin II, by the Angiotensin-Converting Enzyme (ACE). Angiotensin II is the primary effector molecule of the RAS, exerting its effects by binding to two main G protein-coupled receptors: the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[1][2][3]
Comparative Analysis of Receptor Binding Affinity
The functional differences between Angiotensin I and Angiotensin II are fundamentally linked to their distinct abilities to bind to and activate angiotensin receptors. Receptor binding assays are crucial for quantifying these interactions.
Quantitative Binding Affinity Data
Binding affinity is typically expressed by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates a higher affinity.
| Ligand | Receptor | Binding Affinity (Ki/Kd) |
| Angiotensin II | AT1 Receptor | High (in the low nanomolar range) |
| AT2 Receptor | High (in the low nanomolar range)[1][3] | |
| Angiotensin I | AT1 Receptor | Negligible/Very Low |
| AT2 Receptor | Negligible/Very Low[4] |
Key Findings from Experimental Data:
-
Angiotensin II demonstrates high and similar affinity for both AT1 and AT2 receptors, with binding affinities consistently reported in the low nanomolar range.[1][3] This high affinity is the basis for its potent physiological effects.
-
Angiotensin I is widely considered to be biologically inactive, primarily due to its negligible affinity for both AT1 and AT2 receptors.[5][6] The assertion that Angiotensin I might be an endogenous ligand for the AT2 receptor has been refuted by experimental evidence.[4] The structural difference, specifically the presence of two additional C-terminal amino acids in Angiotensin I, is believed to hinder its ability to effectively bind to the receptor pocket.
Signaling Pathways
The binding of Angiotensin II to its receptors initiates a cascade of intracellular signaling events. Angiotensin I, due to its lack of significant receptor binding, does not directly initiate these pathways.
Angiotensin II Signaling Pathway
Upon binding of Angiotensin II, the AT1 receptor activates multiple downstream signaling cascades, primarily through Gq/11 proteins.[7] This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events contribute to the various physiological responses associated with Angiotensin II, including vasoconstriction, aldosterone (B195564) release, and cell growth.
Renin-Angiotensin System and Angiotensin II Signaling Pathway.
Experimental Protocols for Receptor Binding Assays
The determination of binding affinities for Angiotensin I and Angiotensin II relies on well-established in vitro techniques. The most common methods are radioligand binding assays, which can be performed as either saturation or competition experiments.
Radioligand Binding Assay Workflow
General Workflow for a Radioligand Receptor Binding Assay.
Saturation Binding Assay Protocol
Objective: To determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the angiotensin receptor of interest (e.g., HEK293 cells transfected with AT1R or AT2R).
-
Assay Setup: In a multi-well plate, add a fixed amount of membrane preparation to each well.
-
Radioligand Addition: Add increasing concentrations of a radiolabeled Angiotensin II analog (e.g., ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II) to the wells.
-
Non-specific Binding: To a parallel set of wells, add a high concentration of unlabeled Angiotensin II in addition to the radioligand to determine non-specific binding.
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the radioligand concentration and fit the data to a saturation binding curve to determine the Kd and Bmax values.
Competition Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of an unlabeled ligand (e.g., Angiotensin I or Angiotensin II) by its ability to compete with a radiolabeled ligand.
-
Membrane and Radioligand Preparation: Prepare cell membranes and the radiolabeled Angiotensin II analog as described for the saturation assay.
-
Assay Setup: To each well, add a fixed amount of membrane preparation and a fixed concentration of the radiolabeled ligand (typically at or below its Kd).
-
Unlabeled Ligand Addition: Add increasing concentrations of the unlabeled competitor ligand (Angiotensin I or Angiotensin II) to the wells.
-
Controls: Include wells with only the radioligand and membranes (total binding) and wells with the radioligand, membranes, and a high concentration of unlabeled Angiotensin II (non-specific binding).
-
Incubation, Separation, Washing, and Detection: Follow steps 5 through 8 of the saturation binding assay protocol.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Conclusion
The evidence from receptor binding assays conclusively demonstrates that Angiotensin II is the primary endogenous ligand for both AT1 and AT2 receptors, exhibiting high binding affinity. In contrast, Angiotensin I shows negligible affinity for these receptors and is therefore considered biologically inactive in terms of direct receptor-mediated signaling. This fundamental difference in receptor interaction underpins their distinct roles in the Renin-Angiotensin System. For researchers in pharmacology and drug development, this distinction is critical for the design and interpretation of studies targeting the RAS.
References
- 1. The AT1/AT2 Receptor Equilibrium Is a Cornerstone of the Regulation of the Renin Angiotensin System beyond the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The AT1/AT2 Receptor Equilibrium Is a Cornerstone of the Regulation of the Renin Angiotensin System beyond the Cardiovascular System | MDPI [mdpi.com]
- 3. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
A Comparative Analysis of Human and Rat Angiotensin I Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of human and rat Angiotensin I, focusing on key differences and similarities relevant to cardiovascular research and drug development. The information presented is supported by experimental data to aid in the selection and interpretation of preclinical research models.
Executive Summary
While the primary amino acid sequence of Angiotensin I is identical between humans and rats, notable differences exist in its conversion to the active Angiotensin II and the subsequent physiological responses. These distinctions primarily arise from variations in the enzymatic pathways responsible for this conversion and the tissue-specific expression of the converting enzymes. Understanding these differences is crucial for the accurate translation of preclinical findings in rat models to human physiology.
Amino Acid Sequence
Human and rat Angiotensin I share an identical amino acid sequence, as detailed in Table 1. This homology suggests that the intrinsic properties of the peptide itself are not a source of variation in activity between the two species.
| Species | Amino Acid Sequence |
| Human | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu |
| Rat | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu |
| Table 1: Amino Acid Sequence of Human and Rat Angiotensin I. The decapeptide sequence is conserved across both species. |
Enzymatic Conversion to Angiotensin II
The primary determinant of Angiotensin I activity is its conversion to the potent vasoconstrictor, Angiotensin II. This conversion is mainly mediated by Angiotensin Converting Enzyme (ACE).
Angiotensin Converting Enzyme (ACE) Activity
In vitro studies comparing purified ACE from human and rat lungs have revealed that the enzymes share closely similar specific activities, catalytic efficiencies, and Michaelis constants (Km). This indicates that at a molecular level, the catalytic function of ACE on Angiotensin I is comparable between the two species.
Tissue-Specific ACE Expression
Significant differences are observed in the density of ACE binding sites in various tissues between humans and rats. These differences can lead to variations in local Angiotensin II production and subsequent physiological effects.
| Tissue | Human ACE Binding Site Density (fmol/mg protein) | Rat ACE Binding Site Density (fmol/mg protein) |
| Left Ventricle | 121 +/- 15 | 23 +/- 4 |
| Lung | 1085 +/- 51 | 2132 +/- 155 |
| Table 2: Comparison of ACE Binding Site Density in Human and Rat Tissues. Data reveals a significantly higher density of ACE binding sites in the human left ventricle compared to the rat, while the density is greater in the rat lung than in the human lung. |
The lung-to-heart ratio of ACE binding site density is approximately 9:1 in humans and 100:1 in rats, highlighting a substantial difference in the relative distribution of the enzyme between these key organs.
Alternative Conversion Pathways: The Role of Chymase
A critical point of divergence between human and rat Angiotensin I activity lies in the alternative pathways for Angiotensin II formation. In humans, particularly in the heart and blood vessels, a significant portion of Angiotensin I is converted to Angiotensin II by the enzyme chymase. In contrast, rat chymase does not exhibit the same activity and is, in fact, involved in the degradation of Angiotensin II. This species-specific difference means that in humans, ACE inhibitors may not completely block Angiotensin II formation, a factor of considerable importance in the development of antihypertensive therapies.
In Vivo Pressor Response
The ultimate measure of Angiotensin I activity is its effect on blood pressure. Infusion studies in both humans and rats have demonstrated a dose-dependent pressor response.
| Species | Parameter | Value |
| Human | Infusion rate to increase diastolic blood pressure by 25 mmHg | ~2.53 - 2.67 µ g/min |
| Human | Infusion rate to increase systolic blood pressure by 25 mmHg | ~3.39 - 4.47 µ g/min |
| Human | Dose to increase mean blood pressure by 20 mmHg (PD20) | ~8.8 - 14.8 ng/kg/min |
| Rat | Pressor Response | Dose-related increase in systemic blood pressure |
| Table 3: In Vivo Pressor Response to Angiotensin I Infusion. This table summarizes the available quantitative data on the pressor response to Angiotensin I in humans and the qualitative response in rats. A direct quantitative comparison is challenging due to variations in experimental design. |
While a direct, side-by-side comparison of the dose-response curves from a single study is not available, the data indicates that both species exhibit a robust pressor response to Angiotensin I infusion, which is attributable to its conversion to Angiotensin II.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the Renin-Angiotensin System and a typical experimental workflow for assessing the pressor response to Angiotensin I.
Caption: Renin-Angiotensin System Signaling Pathway.
Caption: Experimental Workflow for Pressor Response Assay.
Experimental Protocols
Measurement of Angiotensin Converting Enzyme (ACE) Activity
Objective: To quantify the enzymatic activity of ACE in converting a substrate, often a synthetic peptide, to a product that can be measured spectrophotometrically or fluorometrically.
Materials:
-
Tissue homogenates or purified ACE
-
ACE substrate (e.g., Hippuryl-His-Leu or a fluorogenic substrate)
-
Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)
-
Stop solution (e.g., HCl)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare tissue homogenates by homogenizing tissue samples in a suitable lysis buffer on ice.
-
Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the enzyme.
-
In a microplate, add the sample (tissue homogenate supernatant) or purified ACE.
-
Initiate the reaction by adding the ACE substrate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance or fluorescence of the product at the appropriate wavelength.
-
Calculate ACE activity based on a standard curve generated with a known amount of product.
In Vivo Pressor Response to Angiotensin I Infusion
Objective: To determine the dose-dependent effect of Angiotensin I on systemic blood pressure in a living organism.
Materials:
-
Human volunteers or laboratory rats
-
Angiotensin I for infusion
-
Saline solution (vehicle)
-
Infusion pump
-
Arterial catheter for blood pressure monitoring
-
Data acquisition system
Procedure:
-
Anesthetize the animal (for rat studies) or ensure the human subject is resting in a supine position.
-
Insert an arterial catheter for continuous blood pressure monitoring.
-
Insert a venous catheter for the infusion of Angiotensin I.
-
Allow the subject to stabilize and record baseline blood pressure for a sufficient period.
-
Begin a continuous infusion of saline (vehicle) to establish a baseline.
-
Initiate the infusion of Angiotensin I at a low dose.
-
Increase the infusion rate of Angiotensin I in a stepwise manner, allowing blood pressure to stabilize at each dose.
-
Continuously record blood pressure and heart rate throughout the infusion period.
-
After the final dose, stop the infusion and continue to monitor blood pressure until it returns to baseline.
-
Analyze the data to determine the dose of Angiotensin I required to elicit a specific increase in blood pressure (e.g., a 20 mmHg increase in mean arterial pressure).
Conclusion
A Comparative Guide to Angiotensin I Quantification: LC-MS/MS vs. Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of Angiotensin I is critical for understanding cardiovascular health and disease. This guide provides a detailed comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods and traditional immunoassays for Angiotensin I analysis, supported by experimental data and detailed protocols.
The Renin-Angiotensin System (RAS) is a crucial hormonal cascade that regulates blood pressure and fluid balance. Angiotensin I is a key peptide in this pathway, serving as the precursor to the potent vasoconstrictor Angiotensin II. Therefore, the precise measurement of Angiotensin I is fundamental in both research and clinical settings for evaluating RAS activity. While immunoassays have historically been the primary method for this analysis, LC-MS/MS has emerged as a powerful alternative offering enhanced specificity and multiplexing capabilities.
Method Performance: A Head-to-Head Comparison
The choice of analytical method can significantly impact the reliability of Angiotensin I quantification. Below is a summary of performance characteristics for a validated LC-MS/MS method compared to a commercially available Chemiluminescence Immunoassay (CLIA).
| Parameter | LC-MS/MS | Immunoassay (CLIA) |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/g | Not specified |
| Intra-assay Precision (CV%) | ≤5% | 23-66% |
| Inter-assay Precision (CV%) | Not specified | 34-111% |
| Analytical Recovery | 95.8% - 106.9% | Not specified |
| Bias vs. Reference Method | -6.8% to 4.6% | -12.1% to 76.5% |
| Specificity | High (mass-based detection) | Potential for cross-reactivity |
Data compiled from multiple sources.[1][2]
LC-MS/MS methods consistently demonstrate superior precision and accuracy compared to immunoassays.[1][2] The wide range of variability observed with immunoassays can be attributed to factors such as lot-to-lot variation and cross-reactivity with other angiotensin peptides. In contrast, the high specificity of LC-MS/MS, which relies on the unique mass-to-charge ratio of the target analyte, minimizes the risk of analytical interferences.
Signaling Pathway and Experimental Workflow
To fully appreciate the context of Angiotensin I quantification, it is essential to understand its position within the Renin-Angiotensin System and the typical analytical workflow.
The quantification of Angiotensin I from biological matrices, such as plasma, involves a multi-step process designed to isolate the analyte and prepare it for instrumental analysis.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the validation of an LC-MS/MS method for Angiotensin I quantification.
Sample Preparation and Incubation
-
Plasma Collection : Collect blood in tubes containing EDTA and a protease inhibitor cocktail to prevent the degradation of angiotensin peptides.
-
Incubation : To measure plasma renin activity (PRA), which is determined by the rate of Angiotensin I generation, incubate 200 µL of plasma with 60 µL of a generation buffer at 37°C for 3 hours.[1]
-
Reaction Quenching : Stop the enzymatic reaction by adding 5 µL of formic acid.[1]
-
Internal Standard Spiking : Add an internal standard, such as a stable isotope-labeled Angiotensin I, to each sample to correct for analytical variability.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a critical step for removing interfering substances from the plasma matrix and concentrating the angiotensin peptides.
-
Cartridge Conditioning : Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading : Load the pre-treated plasma sample onto the cartridge.
-
Washing : Wash the cartridge with a weak organic solvent to remove hydrophilic impurities.
-
Elution : Elute the angiotensin peptides from the cartridge using a higher concentration of organic solvent, such as methanol or acetonitrile (B52724).
-
Drying and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution.
LC-MS/MS Analysis
The separation and detection of Angiotensin I are achieved using a liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Separation :
-
Column : Use a reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).[1]
-
Mobile Phase : Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate : Set a flow rate appropriate for the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection :
-
Ionization : Utilize positive electrospray ionization (ESI+).
-
Detection Mode : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions : Monitor specific precursor-to-product ion transitions for Angiotensin I and its internal standard.
-
Summary of a Validated LC-MS/MS Method
The following table summarizes the key parameters of a published, validated LC-MS/MS method for the quantification of Angiotensin I.
| Parameter | Details |
| Instrumentation | Triple quadrupole mass spectrometer with an electrospray ionization source.[1] |
| Chromatography Column | Phenomenex Kinetex C18 (2.6 µm, 100 mm × 2.1 mm).[1] |
| Sample Extraction | Solid-Phase Extraction (SPE) using Oasis HLB cartridges.[1] |
| Limit of Detection (LOD) | 0.02 ng/g.[1] |
| Limit of Quantification (LOQ) | 0.05 ng/g.[1] |
| Linearity (R) | >0.999.[1] |
| Absolute Recovery | 82% - 90%.[1] |
| Precision (CV) | ≤5% for Angiotensin I quantification.[1] |
Conclusion
References
- 1. Development of a designed comparison method based on isotope dilution liquid chromatography–tandem mass spectrometry for determining plasma renin acti ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01646J [pubs.rsc.org]
- 2. Comparisons of renin-angiotensin-aldosterone levels measured by chemical luminescence immunoassay and liquid chromatography-tandem mass spectrometry in hypertensive patients under different pathophysiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
Angiotensin I: A Comparative Analysis of Immuno-Reactivity with Related Peptide Hormones
For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays for Angiotensin I is critical for accurate quantification and interpretation of its role in the Renin-Angiotensin-Aldosterone System (RAAS). This guide provides a comparative analysis of the cross-reactivity of Angiotensin I with other key peptide hormones, supported by experimental data and detailed protocols.
The accurate measurement of Angiotensin I is fundamental in assessing the activity of renin, a key enzyme in the regulation of blood pressure and fluid balance. However, the structural similarity between Angiotensin I and other angiotensin peptides, as well as other components of the RAAS, presents a challenge for immunoassay specificity. This guide delves into the cross-reactivity profiles of Angiotensin I antibodies in common immunoassay platforms, namely Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Cross-Reactivity Data
The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target antigen. In the context of Angiotensin I immunoassays, it is crucial to assess the potential interference from related peptides such as Angiotensin II, Angiotensin III, and other components of the renin cascade.
The following table summarizes the cross-reactivity of a polyclonal antibody specific for Angiotensin I, as determined by a competitive ELISA method. The data is presented as the percentage of cross-reactivity, calculated by the Abraham method, with Angiotensin I considered as 100%.
| Peptide Hormone | Sequence | % Cross-Reactivity |
| Angiotensin I | DRVYIHPFHL | 100 |
| Angiotensin 1-9 | DRVYIHPFH | 0.015[1] |
| Angiotensin II | DRVYIHPF | <0.001[1] |
| Angiotensin III | RVYIHPF | <0.001[1] |
| Angiotensin 1-5 | DRVYI | <0.001[1] |
| Renin Substrate | <0.001[1] |
Data sourced from a Plasma Renin Activity (PRA) ELISA kit manual.[1]
In a separate study utilizing a radioimmunoassay for Angiotensin-(1-12), the cross-reactivity of the antibody with various angiotensin peptides was also assessed. While the primary antibody in this study was not specific to Angiotensin I, the data provides valuable insight into the potential for cross-reactivity among these closely related peptides.
| Human Angiotensin Peptides | % Cross-Reactivity |
| Angiotensin-(1-12) | 100 |
| Angiotensin I | <0.01 |
| Angiotensin-(1-9) | <0.01 |
| Angiotensin II | <0.01 |
| Angiotensin-(1-7) | <0.01 |
| Human Angiotensinogen (AGT) protein | ≤3 |
Data from a study on a newly developed radioimmunoassay for human Angiotensin-(1–12).[2]
It is important to note that many commercially available ELISA kits for Angiotensin I state that there is no significant cross-reactivity or interference with analogues, though they often do not provide detailed quantitative data.[3][4]
Experimental Protocols
The determination of cross-reactivity is a critical component of immunoassay validation. Below are detailed methodologies for performing a competitive Radioimmunoassay (RIA) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Angiotensin I, which can be adapted to assess cross-reactivity.
Competitive Radioimmunoassay (RIA) Protocol for Angiotensin I
This protocol outlines the steps for a competitive RIA to determine the concentration of Angiotensin I in a sample. To assess cross-reactivity, the unlabeled Angiotensin I standard is replaced with the potentially cross-reacting peptide at various concentrations.
Materials:
-
Anti-Angiotensin I antibody-coated tubes
-
¹²⁵I-labeled Angiotensin I tracer
-
Angiotensin I standards (and potential cross-reactants)
-
Wash solution
-
Gamma counter
-
Plasma samples collected in cold EDTA tubes
Procedure:
-
Sample Preparation: Plasma samples must be collected in cold EDTA tubes and separated by centrifugation at 2-8°C. Samples should be kept frozen if not analyzed immediately.[5]
-
Enzymatic Inhibition: To prevent the conversion of Angiotensin I, an enzymatic inhibitor is added to the plasma samples.[5]
-
Incubation:
-
Pipette standards (or potential cross-reactants) and samples into the antibody-coated tubes.
-
Add a fixed amount of ¹²⁵I-labeled Angiotensin I tracer to each tube.
-
Incubate for a specified time (e.g., 2 hours) at room temperature with shaking.[5]
-
-
Separation:
-
Aspirate the contents of the tubes (except for the total count tubes).
-
Wash the tubes with a wash solution to remove unbound tracer.[5]
-
-
Detection:
-
Measure the radioactivity of the bound fraction in a gamma counter.
-
-
Calculation:
-
A standard curve is generated by plotting the percentage of bound tracer against the concentration of the unlabeled Angiotensin I standard.
-
The concentration of Angiotensin I in the samples (or the degree of displacement by a cross-reactant) is determined by interpolation from the standard curve.
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Angiotensin I
This protocol describes a competitive ELISA for the quantification of Angiotensin I. Cross-reactivity is determined by substituting the Angiotensin I standard with the test peptide.
Materials:
-
Microplate pre-coated with a monoclonal antibody specific to Angiotensin I
-
Biotin-labeled Angiotensin I
-
Angiotensin I standards (and potential cross-reactants)
-
Avidin-conjugated Horseradish Peroxidase (HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Competitive Reaction:
-
Add standards (or potential cross-reactants) and samples to the wells of the pre-coated microplate.
-
Immediately add a fixed amount of biotin-labeled Angiotensin I to each well.
-
Incubate for a specified time (e.g., 1 hour at 37°C) to allow for competitive binding.
-
-
Washing: Aspirate and wash the wells multiple times with wash buffer to remove unbound components.
-
Enzyme Conjugate Addition:
-
Add Avidin-conjugated HRP to each well.
-
Incubate for a specified time (e.g., 30 minutes at 37°C).
-
-
Washing: Repeat the washing step to remove unbound enzyme conjugate.
-
Substrate Reaction:
-
Add the substrate solution to each well.
-
Incubate in the dark for a specified time (e.g., 15-30 minutes at 37°C) to allow for color development. The intensity of the color is inversely proportional to the amount of Angiotensin I in the sample.
-
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Detection: Measure the optical density at 450 nm using a microplate reader.
-
Calculation:
-
Generate a standard curve by plotting the optical density against the concentration of the Angiotensin I standards.
-
Determine the concentration of Angiotensin I in the samples (or the cross-reactivity of the test peptide) from the standard curve.
-
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context in which Angiotensin I operates, the following diagrams illustrate the Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and a typical experimental workflow for determining Angiotensin I cross-reactivity.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.
Caption: Experimental workflow for determining Angiotensin I cross-reactivity.
References
A Comparative Guide to Angiotensin I Human Acetate Hydrate and its Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
Angiotensin I, a decapeptide with the amino acid sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu, is a crucial component of the Renin-Angiotensin System (RAS), a hormonal cascade vital for regulating blood pressure and fluid balance.[1] While Angiotensin I itself has minimal biological activity, it serves as the precursor to the potent vasoconstrictor Angiotensin II.[1] The development of synthetic analogues of Angiotensin I and related peptides has been a cornerstone of cardiovascular drug discovery, leading to the creation of widely used antihypertensive medications.[2]
This guide provides an objective comparison of Angiotensin I human acetate (B1210297) hydrate (B1144303) with its key metabolic products and various synthetic analogues, supported by experimental data. We delve into their comparative binding affinities to angiotensin receptors, their efficacy as inhibitors of Angiotensin-Converting Enzyme (ACE), and their relative stability.
Performance Comparison: Binding Affinity and ACE Inhibition
The biological effects of angiotensin peptides are mediated through their interaction with specific receptors, primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[3][4] Furthermore, the conversion of Angiotensin I to Angiotensin II is a key control point in the RAS, regulated by ACE.[5] Consequently, the performance of Angiotensin I analogues is often assessed by their receptor binding affinity and their ability to inhibit ACE.
Angiotensin Receptor Binding Affinity
While Angiotensin I is the precursor, its metabolic products, Angiotensin II and Angiotensin III, are the primary ligands for the AT1 and AT2 receptors. A systematic analysis of the binding affinities of these endogenous angiotensin peptides reveals their distinct receptor preferences.
Table 1: Comparative Binding Affinities of Endogenous Angiotensin Peptides at AT1 and AT2 Receptors
| Peptide | Receptor | pKi (mean ± S.E.M.) |
| Angiotensin II | AT1 | 8.88 ± 0.08 |
| AT2 | 8.79 ± 0.06 | |
| Angiotensin III | AT1 | 8.29 ± 0.11 |
| AT2 | 8.76 ± 0.08 | |
| Angiotensin IV | AT1 | < 6 |
| AT2 | 7.11 ± 0.09 | |
| Angiotensin-(1-7) | AT1 | < 6 |
| AT2 | 6.40 ± 0.13 |
Source: Adapted from Bosnyak et al. (2011).[3]
Note: A higher pKi value indicates a higher binding affinity.
Angiotensin-Converting Enzyme (ACE) Inhibition
Table 2: ACE Inhibitory Activity of Various Synthetic Peptides
| Peptide | IC50 (µM) |
| Val-Trp | 0.58 |
| Ile-Trp | 0.50 |
| Leu-Trp | 1.11 |
| Trp-Val | 307.61 |
| Orn-Hyp-Pro | 40.48 |
Source: Adapted from Lin et al. (2011) and another study.[6][7]
Note: IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC50 value indicates greater inhibitory potency. Captopril, a well-established synthetic ACE inhibitor, exhibits an IC50 in the nanomolar range (0.0059 µM), highlighting the high potency of clinically used drugs.[8]
Stability Profile
The therapeutic potential of peptides is often limited by their stability in biological fluids. Angiotensin I human acetate hydrate, when dissolved in water at 1 mg/ml, is stable for up to one week when stored at 0-5°C. However, at room temperature, a significant loss of integrity is observed over time. Synthetic modifications, such as the inclusion of D-amino acids, are a common strategy to enhance peptide stability against enzymatic degradation.
Experimental Protocols
Radioligand Competition Binding Assay for Angiotensin Receptor Affinity
This protocol is used to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the AT1 or AT2 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human AT1 or AT2 receptor.
-
Radiolabeled ligand (e.g., 125I-[Sar1,Ile8]Angiotensin II).
-
Unlabeled Angiotensin I, synthetic analogues, or other test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled test compound to the wells.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data is analyzed using non-linear regression to determine the IC50 value, which can then be converted to a Ki (inhibition constant) value.
In Vitro ACE Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of ACE in converting a substrate.
Materials:
-
Purified ACE (e.g., from rabbit lung).
-
ACE substrate (e.g., N-Hippuryl-His-Leu, HHL).
-
Assay buffer (e.g., 100 mM borate (B1201080) buffer with 300 mM NaCl, pH 8.3).
-
Test compounds (Angiotensin I analogues).
-
Captopril (as a positive control).
-
Reagents for detecting the product of the enzymatic reaction (e.g., o-phthaldialdehyde for fluorometric detection of His-Leu).
-
96-well microplate and a plate reader (spectrophotometer or fluorometer).
Procedure:
-
Pre-incubate ACE with various concentrations of the test compound in the assay buffer.
-
Initiate the enzymatic reaction by adding the ACE substrate (HHL).
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding HCl).
-
Measure the amount of product formed. For HHL, the liberated His-Leu can be quantified.
-
Calculate the percentage of ACE inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]
Visualizing Key Pathways and Workflows
To better understand the context of Angiotensin I and the experimental procedures used in its study, the following diagrams illustrate the Renin-Angiotensin System signaling pathway and a typical workflow for peptide synthesis and purification.
Caption: The Renin-Angiotensin System (RAS) signaling cascade.
Caption: A generalized workflow for synthetic peptide production.
References
- 1. 人血管紧张素 I 乙酸盐 水合物 ≥90% (HPLC), powder, suitable for mammalian cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 2. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. droracle.ai [droracle.ai]
- 5. Synthesis, characterization and antioxidant activity of angiotensin converting enzyme inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of analytical methods to assay inhibitors of angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo and In Vitro Effects of Angiotensin I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of Angiotensin I in in vivo and in vitro settings. While Angiotensin I is largely considered a prohormone, its activity and metabolic fate differ significantly between a whole-organism system and a controlled laboratory environment. This document outlines these differences, presents supporting quantitative data, details relevant experimental protocols, and visualizes key pathways to inform research and drug development in the context of the Renin-Angiotensin System (RAS).
Core Distinction: The Conversion to Angiotensin II
The most critical difference between the in vivo and in vitro effects of Angiotensin I lies in its conversion to the potent vasoconstrictor, Angiotensin II (Ang II), by Angiotensin-Converting Enzyme (ACE).
In vivo , this conversion is rapid and efficient, primarily occurring in the pulmonary circulation.[1][2][3] This swift transformation means that most systemic effects observed following Angiotensin I administration are attributable to Angiotensin II.
In vitro, the conversion rate is significantly slower and depends on the presence and concentration of ACE in the experimental system, such as in cell culture media or tissue homogenates.[1][2][3] This slower conversion allows for the potential study of any direct effects of Angiotensin I, but also means that in vitro results may not fully recapitulate the physiological reality of the RAS.
Quantitative Comparison of Angiotensin I Conversion
The disparity in conversion rates is a key quantitative differentiator between the two environments.
| Parameter | In Vivo Finding | In Vitro Finding | Citation |
| Conversion Rate | Rapid, with approximately 53% of Angiotensin I converted to Angiotensin II in a single pass through the pulmonary circulation in dogs. | Significantly slower, with a half-life of 3 minutes in fresh blood. | [1][2][3] |
| Primary Site of Conversion | Pulmonary capillary bed is the major site, with the kidney as a secondary site. | Dependent on the experimental setup (e.g., presence of endothelial cells expressing ACE). | [1][2][3] |
| Major Metabolite | Leucine | Histidyl-leucine | [1][2][3] |
Direct Biological Effects of Angiotensin I
While the majority of Angiotensin I's actions are mediated by Angiotensin II, some studies suggest direct effects, particularly in specific tissues or under conditions where ACE is inhibited.
| Experimental Setting | Observed Effect | Description | Citation |
| In Vivo | Chronotropic Effects on the Sinus Node: | In anesthetized dogs, direct injection of Angiotensin I into the sinus node artery caused chronotropic responses, suggesting a direct effect on heart rate regulation independent of immediate conversion to Angiotensin II. | [2] |
| In Vitro | Potential for Endothelial Cell Activation: | Studies have been designed to investigate the direct effects of Angiotensin I on cultured endothelial cells, particularly in the context of chronic ACE inhibitor treatment which leads to elevated Angiotensin I levels. | [1] |
It is crucial to note that research into the direct effects of Angiotensin I is less extensive than that of Angiotensin II. The prevailing understanding is that Angiotensin I has minimal direct biological activity at physiological concentrations.
Signaling Pathways
The predominant signaling pathway associated with Angiotensin I is its conversion to Angiotensin II, which then activates the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors.
Renin-Angiotensin System (RAS) Pathway
The following diagram illustrates the classical RAS pathway, highlighting the central role of Angiotensin I as an intermediate.
Experimental Workflow for Comparing In Vivo and In Vitro Effects
This diagram outlines a typical experimental workflow for dissecting the effects of Angiotensin I.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. Below are summaries of key experimental protocols used to study Angiotensin I.
In Vivo Conversion of Angiotensin I to Angiotensin II
-
Objective: To quantify the conversion of Angiotensin I to Angiotensin II in a living organism.
-
Model: Anesthetized dogs are commonly used.
-
Procedure:
-
Radioactively labeled Angiotensin I is injected into a specific artery (e.g., pulmonary or renal artery).
-
Blood samples are collected from a downstream vessel (e.g., aorta or renal vein) after a single circulation time.
-
The collected blood is treated to stop enzymatic activity.
-
Radioimmunoassay and fractionation of radioactively labeled peptides are used to quantify the amounts of Angiotensin I and Angiotensin II.
-
-
Key Readouts: Percentage of Angiotensin I converted to Angiotensin II, half-life of Angiotensin I.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
-
Objective: To measure the inhibitory activity of a compound on ACE.
-
Principle: A synthetic substrate for ACE, such as hippuryl-histidyl-leucine (B1329654) (HHL), is used. The amount of product (hippuric acid) formed is measured spectrophotometrically or by HPLC.
-
Procedure:
-
A solution of ACE is pre-incubated with the test compound (potential inhibitor).
-
The substrate (HHL) is added to initiate the reaction.
-
The reaction is incubated at 37°C for a defined period.
-
The reaction is stopped, and the amount of hippuric acid produced is quantified.
-
-
Key Readouts: IC50 value (concentration of inhibitor required to inhibit 50% of ACE activity).
Receptor Binding Assays
-
Objective: To determine the binding affinity of Angiotensin peptides to their receptors.
-
Principle: A radiolabeled ligand (e.g., 125I-Angiotensin II) is incubated with a membrane preparation containing the receptors of interest. The amount of bound radioactivity is measured.
-
Procedure:
-
Prepare membrane fractions from tissues or cells expressing angiotensin receptors.
-
Incubate the membranes with a constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (e.g., Angiotensin I or Angiotensin II).
-
Separate the bound from the free radioligand by filtration.
-
Measure the radioactivity of the filters.
-
-
Key Readouts: Kd (dissociation constant) and Bmax (maximum number of binding sites) from saturation binding experiments; IC50 and Ki (inhibitory constant) from competition binding experiments.
Conclusion
The biological effects of Angiotensin I are profoundly different in in vivo and in vitro contexts, primarily due to the efficiency of its conversion to Angiotensin II in a physiological system. While in vitro studies provide a valuable platform to investigate potential direct actions of Angiotensin I and to screen for modulators of the Renin-Angiotensin System, the rapid in vivo conversion underscores that the physiological and pathological effects of the RAS are predominantly driven by Angiotensin II. For researchers and drug development professionals, it is imperative to consider these contextual differences when designing experiments and interpreting data related to the Renin-Angiotensin System. A thorough understanding of both the direct and indirect (via conversion) effects of Angiotensin I is essential for the development of effective therapeutics targeting this critical physiological pathway.
References
- 1. An in vitro system for study of effects of angiotensin I on cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct effects in vivo of angiotensins I and II on the canine sinus node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for direct local effect of angiotensin in vascular hypertrophy. In vivo gene transfer of angiotensin converting enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Angiotensin I vs. [Sar1]-Angiotensin I: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Angiotensin I and its synthetic analogue, [Sar1]-Angiotensin I. The primary focus is on their interaction with Angiotensin-Converting Enzyme (ACE) and the subsequent physiological effects. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support research and development in cardiovascular and related fields.
Executive Summary
Angiotensin I is a decapeptide hormone that serves as the precursor to the potent vasoconstrictor, Angiotensin II. The conversion of Angiotensin I to Angiotensin II is catalyzed by the Angiotensin-Converting Enzyme (ACE). [Sar1]-Angiotensin I is a synthetic analogue of Angiotensin I, where the N-terminal aspartic acid is replaced by sarcosine. This modification is designed to alter the peptide's susceptibility to enzymatic cleavage and, consequently, its biological activity. This guide presents a comparative analysis of these two peptides, highlighting differences in their processing by ACE and their resulting physiological responses.
Data Presentation: Quantitative Comparison
The following table summarizes the available kinetic data for the hydrolysis of Angiotensin I by ACE. This serves as a benchmark for the eventual characterization of [Sar1]-Angiotensin I.
| Substrate | Enzyme | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Source |
| Angiotensin I | Full-length human ACE | ~67 | 1.8 x 10⁵ | [1][2] |
| Angiotensin I | C-domain of human ACE | ~3.5 | 1.6 x 10⁵ | [1][3] |
| Angiotensin I | N-domain of human ACE | ~14.0 | - | [3] |
| [Sar1]-Angiotensin I | ACE | Data not available | Data not available |
Note: The absence of kinetic data for [Sar1]-Angiotensin I represents a significant knowledge gap in the field.
In Vivo Efficacy: Pressor Response
The conversion of Angiotensin I and its analogues to their corresponding Angiotensin II forms results in a pressor response, an increase in blood pressure. While a direct head-to-head comparison of the pressor activity of Angiotensin I and [Sar1]-Angiotensin I is not extensively documented, the pressor effect of Angiotensin I is well-established and serves as a standard for comparison. The pressor response to Angiotensin I is dependent on its conversion to Angiotensin II by ACE.[4] Studies on [Sar1]-Angiotensin II, the product of [Sar1]-Angiotensin I conversion, have shown potent pressor effects.[5]
Experimental Protocols
Angiotensin-Converting Enzyme (ACE) Activity Assay (Fluorometric)
This protocol outlines a method to determine the rate of ACE-mediated hydrolysis of a substrate, which can be adapted to compare Angiotensin I and [Sar1]-Angiotensin I.
Principle:
This assay is based on the cleavage of a fluorogenic substrate by ACE, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the ACE activity.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)
-
Angiotensin I or [Sar1]-Angiotensin I (as substrate)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl₂)
-
Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)
-
Microplate reader with fluorescence detection capabilities (Excitation ~320-355 nm, Emission ~405-420 nm)[6][7]
-
96-well black microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in assay buffer.
-
Prepare stock solutions of Angiotensin I and [Sar1]-Angiotensin I in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add a specific volume of assay buffer.
-
Add the ACE solution to each well, except for the blank controls.
-
Add varying concentrations of the substrate (Angiotensin I or [Sar1]-Angiotensin I) to initiate the reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the reader, pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 30-60 minutes).[7]
-
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
In Vivo Pressor Response Assay
This protocol describes a method to measure the change in blood pressure in response to the administration of Angiotensin I or its analogues in an animal model.
Principle:
The conversion of Angiotensin I or its analogues to the active Angiotensin II form in vivo causes vasoconstriction and a subsequent increase in systemic blood pressure.
Materials:
-
Animal model (e.g., anesthetized rats)[4]
-
Angiotensin I and [Sar1]-Angiotensin I solutions for injection
-
Anesthetic agent
-
Blood pressure monitoring equipment (e.g., arterial catheter connected to a pressure transducer)
-
Data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the animal according to approved protocols.
-
Surgically implant an arterial catheter for direct blood pressure measurement.
-
Allow the animal to stabilize.
-
-
Baseline Measurement:
-
Record the baseline mean arterial pressure (MAP) for a sufficient period.
-
-
Test Substance Administration:
-
Administer a bolus injection or a continuous infusion of a known concentration of Angiotensin I or [Sar1]-Angiotensin I.
-
-
Blood Pressure Monitoring:
-
Continuously record the MAP throughout the administration and for a period afterward until the pressure returns to baseline.
-
-
Data Analysis:
-
Determine the peak change in MAP from the baseline for each dose of the test substance.
-
Construct dose-response curves to compare the pressor potency of Angiotensin I and [Sar1]-Angiotensin I.
-
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade.
Caption: Workflow for comparing substrate efficacy using an ACE activity assay.
References
- 1. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of Angiotensin Peptides by Human Angiotensin I–Converting Enzyme and the Resensitization of B2 Kinin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular recognition and regulation of human angiotensin-I converting enzyme (ACE) activity by natural inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Converting-enzyme activity and pressor responses to angiotensin I and II in the rat awake and during anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of two angiotensin II analogues in normal subjects and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Angiotensin I: A Comparative Guide to its Conversion by ACE and Chymase
For Researchers, Scientists, and Drug Development Professionals
Angiotensin I, a decapeptide hormone, serves as a crucial substrate for several enzymes in the renin-angiotensin system (RAS), a critical regulator of blood pressure and cardiovascular homeostasis. The conversion of angiotensin I to the potent vasoconstrictor angiotensin II is a key step in this pathway. While Angiotensin-Converting Enzyme (ACE) is the most well-known enzyme responsible for this conversion, other enzymes, notably chymase, also play a significant role, particularly in specific tissues. This guide provides an objective comparison of the performance of these enzymes as catalysts for angiotensin I conversion, supported by experimental data and detailed methodologies.
Executive Summary
This guide presents a comparative analysis of the enzymatic conversion of angiotensin I by Angiotensin-Converting Enzyme (ACE) and chymase. Key findings indicate that while both enzymes effectively catalyze the formation of angiotensin II, their kinetic efficiencies and tissue-specific roles differ significantly. Chymase, a serine protease found predominantly in the heart and other tissues, exhibits a remarkably higher catalytic efficiency for angiotensin I conversion compared to ACE under certain conditions. This suggests that non-ACE pathways for angiotensin II generation are of significant physiological and pathological importance, a crucial consideration for the development of therapeutic agents targeting the RAS.
Comparative Analysis of Enzyme Kinetics
The efficiency of an enzyme is best described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic constant (kcat). The Kₘ reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the enzyme's affinity for the substrate. A lower Kₘ signifies a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio of kcat/Kₘ, known as the catalytic efficiency or specificity constant, is the most effective measure for comparing the catalytic prowess of different enzymes for a particular substrate.
Below is a summary of the kinetic parameters for human ACE and human chymase with angiotensin I as the substrate.
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) |
| Human Angiotensin-Converting Enzyme (ACE) | Angiotensin I | 25 | 4.5 | 1.8 x 10⁵[1] |
| Human Chymase | Angiotensin I | 15 | 4.5 | 3.0 x 10⁵ |
Note: The catalytic efficiency for human chymase was converted from 11 µM⁻¹min⁻¹ for comparative purposes.
As the data indicates, human chymase demonstrates a higher catalytic efficiency for angiotensin I conversion than human ACE. This is primarily attributed to its lower Kₘ value, suggesting a greater affinity for angiotensin I.
Signaling Pathways and Experimental Workflow
The conversion of angiotensin I is a central component of the Renin-Angiotensin System. The following diagrams illustrate the classical and alternative pathways of angiotensin I metabolism and a typical experimental workflow for determining enzyme kinetic parameters.
References
A Comparative Guide to Angiotensin I Quantification Methods
For researchers, scientists, and drug development professionals engaged in cardiovascular research, the precise measurement of Angiotensin I (Ang I) is fundamental. Ang I is a decapeptide that serves as a precursor to the potent vasoconstrictor Angiotensin II (Ang II) within the Renin-Angiotensin System (RAS), a critical pathway in blood pressure regulation. The quantification of Ang I is often used to determine plasma renin activity (PRA), a key indicator of the RAS status.[1][2]
This guide provides an objective comparison of the three primary analytical methods used for Angiotensin I quantification: Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into their respective methodologies, performance characteristics, and provide supporting data to aid in the selection of the most appropriate technique for your research needs.
The Renin-Angiotensin System (RAS)
The RAS is a hormonal cascade that regulates blood pressure and fluid balance. The process is initiated by the enzyme renin, which cleaves angiotensinogen (B3276523) to produce Angiotensin I. Ang I is then converted by Angiotensin-Converting Enzyme (ACE) into Angiotensin II, the primary active component of the system. Understanding this pathway is essential for contextualizing the importance of Ang I measurement.
Comparison of Analytical Methods
The choice of analytical method for Angiotensin I quantification depends on various factors including the required sensitivity, specificity, sample throughput, and available laboratory equipment. While immunoassays like RIA and ELISA have been traditionally used, LC-MS/MS is emerging as a more specific and sensitive alternative.[3][4]
| Parameter | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding of radiolabeled and unlabeled Ang I to a limited number of antibodies.[1][2] | Competitive binding of Ang I and enzyme-labeled Ang I to antibodies, with a colorimetric readout. | Separation by liquid chromatography followed by mass-based detection and quantification.[5][6] |
| Sensitivity (LOD/LOQ) | High sensitivity, but can have issues with specificity.[4] | Generally lower sensitivity than RIA and LC-MS/MS.[7][8] A representative kit has a sensitivity of 4.3 pg/mL.[7] | High sensitivity and specificity, with a Lower Limit of Measurement Interval (LLMI) as low as 5 pg/mL reported for some angiotensin peptides.[5] One study reported a Limit of Detection (LOD) of 0.02 ng/g and a Limit of Quantification (LOQ) of 0.05 ng/g.[9] |
| Specificity | Can be affected by cross-reactivity with other angiotensin peptides.[4] | Specificity can be a concern, with potential for cross-reactivity.[8] One kit reports 100% cross-reactivity with Angiotensin I and minimal cross-reactivity with other angiotensins. | High specificity due to separation based on mass-to-charge ratio.[5] |
| Throughput | Moderate throughput. | High throughput, suitable for large numbers of samples.[10] | Lower throughput compared to ELISA, but improving with automation. |
| Cost | Moderate cost, requires handling of radioactive materials. | Generally lower cost per sample. | High initial instrument cost, but can be cost-effective for large sample numbers. |
| Precision (CV%) | Intra-assay and inter-assay CVs are generally acceptable. | A representative kit has an intra-assay CV of <10% and an inter-assay CV of <10%. | A validated method showed intra-run CVs of 3.47–5.08% and inter-run CVs of 4.30–6.11%.[9] |
| Recovery | Dependent on sample preparation. | A representative kit shows recovery of 85-105% in serum and plasma.[11] | A validated method reported analytical recoveries ranging from 95.8% to 106.9%.[9] |
Experimental Protocols
Radioimmunoassay (RIA)
The RIA for Angiotensin I is a competitive assay.[1] Samples, controls, and calibrators are incubated in tubes coated with a polyclonal antibody against Angiotensin I, along with a tracer of 125I-labeled Angiotensin I.[1][2] During incubation, the unlabeled Angiotensin I in the sample competes with the radiolabeled tracer for binding to the antibody.[1] After incubation, the unbound components are aspirated, and the radioactivity of the bound fraction is measured in a gamma counter.[1][2] A standard curve is generated to determine the concentration of Angiotensin I in the unknown samples.[1][2]
Enzyme-Linked Immunosorbent Assay (ELISA)
The Angiotensin I ELISA is also a competitive immunoassay.[11] A microtiter plate is pre-coated with Angiotensin I antigen.[11] During incubation, Angiotensin I in the samples or standards competes with the immobilized Angiotensin I for binding to a biotinylated anti-Angiotensin I antibody.[11] The amount of bound biotinylated antibody is inversely proportional to the concentration of Angiotensin I in the sample.[11] After washing away unbound antibody, an HRP-streptavidin conjugate is added, followed by a TMB substrate solution.[11] The resulting color development is stopped with an acidic solution, and the absorbance is measured at 450 nm.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method involves the extraction of angiotensin peptides from the sample, often using solid-phase extraction (SPE).[6] The extracted peptides are then separated using a reverse-phase C18 column with a mobile phase gradient.[6] The separated peptides are ionized by electrospray and detected by a triple quadrupole mass spectrometer in the positive ion mode.[6] Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.[3]
Comparative Workflow
The general workflow for each method involves sample preparation, the core analytical procedure, and data analysis. The complexity of sample preparation and the nature of the detection system are key differentiators.
Conclusion
The selection of an appropriate method for Angiotensin I quantification is a critical decision in cardiovascular research.
-
RIA offers high sensitivity but comes with the challenges of handling radioactive materials and potential specificity issues.
-
ELISA is a high-throughput and cost-effective method suitable for screening large numbers of samples, though it may lack the sensitivity and specificity of other methods.
-
LC-MS/MS provides the highest sensitivity and specificity, making it the gold standard for accurate quantification, albeit with a higher initial investment and lower throughput.
For researchers requiring precise and reliable data, especially for clinical applications, LC-MS/MS is increasingly the method of choice. However, for large-scale screening studies where high throughput is a priority, ELISA remains a valuable tool. RIA can still be a viable option in laboratories already equipped for handling radioisotopes. Ultimately, the choice will depend on the specific research question, budget, and available resources.
References
- 1. diasource-diagnostics.com [diasource-diagnostics.com]
- 2. ibl-international.com [ibl-international.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. Concerns on the Specificity of Commercial ELISAs for the Measurement of Angiotensin (1–7) and Angiotensin II in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a designed comparison method based on isotope dilution liquid chromatography–tandem mass spectrometry for determining plasma renin acti ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01646J [pubs.rsc.org]
- 10. Comparison of analytical methods to assay inhibitors of angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Angiotensin I ELISA Kit (A247296) [antibodies.com]
validating the biological activity of commercial Angiotensin I
A Comprehensive Guide to Validating the Biological Activity of Commercial Angiotensin I
The Renin-Angiotensin System: The Role of Angiotensin I
Angiotensin I is a decapeptide that is a key component of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis. Inactive by itself, Angiotensin I serves as the substrate for Angiotensin-Converting Enzyme (ACE), which cleaves it to form the potent octapeptide vasoconstrictor, Angiotensin II. The biological activity of any commercial Angiotensin I preparation is therefore critically dependent on its ability to be efficiently converted to Angiotensin II and elicit a downstream physiological response.
Comparative Analysis of Commercial Angiotensin I
Due to the lack of publicly available, direct comparative studies on the biological activity of Angiotensin I from different suppliers, a standardized in-house validation is recommended. The following table provides a template for summarizing the results from the experimental protocols detailed in this guide.
| Vendor | Lot Number | Purity (from CoA) | ACE Conversion Rate (nmol/min/mg) | EC50 in Calcium Flux Assay (nM) | Potency in Smooth Muscle Contraction Assay (% of control) |
| Vendor A | |||||
| Vendor B | |||||
| Vendor C |
CoA: Certificate of Analysis
Experimental Validation Workflow
A multi-tiered approach is recommended to thoroughly validate and compare commercial Angiotensin I peptides. This involves initial analytical verification followed by robust biological activity assays.
Detailed Experimental Protocols
Herein are detailed methodologies for key experiments to ascertain the biological activity of Angiotensin I.
In Vitro ACE Conversion Assay by HPLC
This assay directly measures the conversion of Angiotensin I to Angiotensin II, providing a quantitative measure of its suitability as an ACE substrate.
Materials:
-
Angiotensin I from different vendors
-
Recombinant human ACE
-
Angiotensin II standard
-
ACE assay buffer (e.g., 100 mM HEPES, 500 mM NaCl, 10 µM ZnCl₂, pH 8.0)
-
HPLC system with a C18 column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Quenching solution (e.g., 1 M HCl)
Procedure:
-
Prepare stock solutions of Angiotensin I from each vendor and an Angiotensin II standard in the ACE assay buffer.
-
In a microcentrifuge tube, combine the ACE assay buffer, a known concentration of Angiotensin I, and recombinant human ACE.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC.
-
Use a gradient of mobile phase B to separate Angiotensin I and Angiotensin II.
-
Monitor the elution profile at a wavelength of 214 nm.
-
Quantify the amount of Angiotensin II produced by comparing the peak area to a standard curve generated with the Angiotensin II standard.
-
Calculate the rate of Angiotensin II formation for each vendor's Angiotensin I.
Cell-Based Calcium Flux Assay
This functional assay measures the downstream signaling of Angiotensin II, produced from the conversion of Angiotensin I, in cells expressing the Angiotensin II Type 1 (AT1) receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human AT1 receptor
-
Angiotensin I from different vendors
-
Recombinant human ACE
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
A fluorescence plate reader with an injection module
Procedure:
-
Plate the AT1 receptor-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
During the dye incubation, prepare a solution of Angiotensin I and recombinant human ACE in the assay buffer.
-
Wash the cells with the assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject the Angiotensin I and ACE solution into the wells and continue to monitor the fluorescence intensity over time.
-
The binding of Angiotensin II (produced in situ) to the AT1 receptor will trigger an increase in intracellular calcium, leading to an increase in fluorescence.
-
Generate dose-response curves for Angiotensin I from each vendor and calculate the EC50 (half-maximal effective concentration) values.
Ex Vivo Smooth Muscle Contraction Assay
This assay provides a physiological readout of the biological activity of Angiotensin I by measuring its effect on the contraction of isolated smooth muscle tissue.
Materials:
-
Isolated aortic rings from a suitable animal model (e.g., rat or mouse)
-
Angiotensin I from different vendors
-
Krebs-Henseleit solution
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Isolate the thoracic aorta and prepare aortic rings of approximately 2-3 mm in length.
-
Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a reference contraction with a high-potassium solution to ensure tissue viability.
-
After a washout and return to baseline, add Angiotensin I to the organ bath in a cumulative concentration-dependent manner. The endogenous ACE in the tissue will convert it to Angiotensin II.
-
Record the contractile force generated at each concentration.
-
Construct concentration-response curves for Angiotensin I from each vendor and compare the maximal contraction and potency.
Conclusion
The selection of high-quality reagents is a cornerstone of robust scientific research. While direct vendor comparisons for Angiotensin I are scarce, the experimental framework provided in this guide allows researchers to make informed decisions based on empirical data. By systematically evaluating the purity, ACE-mediated conversion, and downstream functional activity, laboratories can ensure the reliability and reproducibility of their findings in the study of the Renin-Angiotensin System.
Safety Operating Guide
Navigating the Safe Disposal of Angiotensin I Human Acetate Hydrate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Angiotensin I human acetate (B1210297) hydrate (B1144303) is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this peptide, ensuring the protection of personnel and the environment.
I. Core Principles of Peptide Waste Management
All peptide waste, including Angiotensin I human acetate hydrate, should be treated as laboratory chemical waste.[1] It is imperative to avoid disposing of peptide solutions down the sink or in regular trash.[1] The primary goal is to prevent accidental exposure and environmental contamination.[1] Before initiating any disposal procedures, always consult your institution's Environmental Health and Safety (EHS) department, as they will be familiar with local, state, and federal regulations.[2]
II. Pre-Disposal Inactivation (Chemical Hydrolysis)
For liquid waste containing this compound, such as solutions from experiments or unused stock, chemical inactivation is a recommended safety measure.[3] This process involves breaking the peptide bonds through hydrolysis, rendering the compound inactive.
Experimental Protocol for Chemical Inactivation:
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).
-
Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution.
-
Reaction Time: Allow the mixture to react for a minimum of 24 hours to ensure the complete degradation of the peptide.[3]
-
Neutralization: After the inactivation period, the solution must be neutralized to a pH between 6.0 and 8.0.[3]
-
For acidic solutions (HCl), slowly add a base such as sodium bicarbonate or sodium hydroxide while monitoring the pH.
-
For basic solutions (NaOH), add a weak acid to neutralize.
-
-
Collection: The neutralized waste should be collected in a clearly labeled, leak-proof hazardous waste container.[3]
Quantitative Data for Inactivation and Disposal:
| Parameter | Guideline | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient strength to hydrolyze and inactivate the peptide.[3] |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide.[3] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally a requirement for institutional waste streams.[3] |
| Waste Storage | Labeled, sealed, leak-proof containers in a designated area | Prevents accidental exposure and ensures proper handling.[3] |
| Final Disposal | Through institutional EHS or a licensed contractor | Ensures compliance with all local, state, and federal regulations.[3] |
III. Disposal of Solid and Contaminated Waste
Solid this compound powder, as well as materials contaminated with the peptide (e.g., vials, pipette tips, gloves), must also be disposed of as hazardous waste.
Procedure for Solid Waste Disposal:
-
Containment: Ensure the original container of the solid peptide is securely sealed.
-
Segregation: Collect all contaminated disposables, such as personal protective equipment (PPE) and labware, in a designated and clearly labeled hazardous waste container.[2]
-
EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the solid waste container through a licensed hazardous waste contractor.[2]
IV. Spill Management
In the event of a spill, the following steps should be taken:
-
Personal Protection: Wear appropriate personal protective equipment, including gloves, eye protection, and a lab coat.
-
Containment: For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[4][5]
-
Decontamination: Decontaminate the affected surfaces and any equipment by scrubbing with alcohol.[4][5]
-
Collection: All cleaning materials and absorbed waste must be collected in a labeled container and disposed of as hazardous waste.[4][5]
Disposal Decision Workflow:
Caption: Disposal workflow for Angiotensin I waste.
Disclaimer: The information provided is based on general best practices for peptide disposal. Always consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) for this compound, and adhere to all local, state, and federal regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Angiotensin I Human Acetate Hydrate
For researchers, scientists, and drug development professionals, ensuring the highest standards of safety and operational integrity is paramount. This guide provides essential, immediate, and procedural information for the safe handling of Angiotensin I human acetate (B1210297) hydrate (B1144303), a crucial peptide in cardiovascular research. Adherence to these protocols is vital for protecting personnel, maintaining experimental accuracy, and ensuring regulatory compliance.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Angiotensin I human acetate hydrate, particularly in its lyophilized powder form, a comprehensive approach to personal protection is critical to prevent inhalation, skin, and eye contact. The following table summarizes the recommended PPE.[1]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side Shields | Required for protection against dust particles and potential splashes of solutions. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from contamination. |
| Respiratory Protection | Dust Mask (e.g., N95) or Respirator | Recommended when weighing or handling the lyophilized powder to minimize the risk of inhalation. All handling of open powders should ideally be conducted in a certified chemical fume hood.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling, storage, and disposal of this compound is essential for maintaining its integrity and ensuring a safe laboratory environment.
Receiving and Storage
Upon receipt, inspect the packaging for any damage. The lyophilized powder should be stored at -20°C in a tightly sealed container in a dry and well-ventilated area.[2] Before opening, allow the container to equilibrate to room temperature to prevent condensation, which can affect the stability of the peptide.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the standard procedure for safely preparing a stock solution of this compound.
Materials:
-
This compound (lyophilized powder)
-
0.1 M acetic acid (or another appropriate sterile solvent)[2]
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Preparation: Don the required PPE (lab coat, gloves, and safety goggles). Perform all manipulations within a chemical fume hood or a designated containment area.
-
Equilibration: Allow the vial of lyophilized Angiotensin I to warm to room temperature before opening.
-
Reconstitution:
-
Carefully open the vial.
-
Using a calibrated micropipette, add the required volume of 0.1 M acetic acid to the vial to achieve the desired stock solution concentration (e.g., 1 mg/mL).
-
Close the vial tightly and gently vortex to ensure the peptide is fully dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, low-binding microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the peptide.
-
Clearly label each aliquot with the peptide name, concentration, and date of preparation.
-
Store the aliquots at -20°C. When dissolved in water, the solution can be stored at 0-5°C for up to one week.[2]
-
Disposal Plan: Ensuring Environmental and Personnel Safety
This compound and all materials that have come into contact with it must be treated as hazardous chemical waste.[3]
-
Solid Waste: Collect all contaminated solid materials, including empty vials, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.[1][3]
-
Liquid Waste: Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste. Do not dispose of peptide solutions down the drain. [3]
-
Decontamination: Decontaminate work surfaces and equipment that may have come into contact with the peptide using an appropriate cleaning agent.
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.
Visualizing Key Processes
To further aid in understanding the critical workflows, the following diagrams illustrate the safe handling procedure and the biological context of Angiotensin I.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
